1H-Benzimidazole-5-sulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 519856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazole-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)5-1-2-6-7(3-5)9-4-8-6/h1-4H,(H,8,9)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLKZBRLFFGAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325839 | |
| Record name | 1H-Benzimidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27503-78-2 | |
| Record name | 1H-Benzimidazole-6-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 519856 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzimidazolesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-5-sulfonic Acid from 3,4-diaminobenzenesulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1H-Benzimidazole-5-sulfonic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. The synthesis is based on the robust Phillips-Ladenburg cyclocondensation reaction, utilizing 3,4-diaminobenzenesulfonic acid and formic acid as primary reagents. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental protocol, process optimization parameters, and methods for purification and characterization. The guide is structured to provide not only a reproducible protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.
Introduction
Benzimidazoles represent a privileged scaffold in pharmaceutical chemistry, forming the core structure of numerous clinically significant drugs. Their bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization and interaction with various biological targets. The introduction of a sulfonic acid group, as in this compound, imparts unique physicochemical properties, notably increased water solubility, making it an attractive intermediate for drug design and formulation.
The synthesis of the benzimidazole core is most classically achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating.[1][2] This guide focuses on a specific application of this reaction: the synthesis of the title compound from 3,4-diaminobenzenesulfonic acid, where formic acid serves as the C1 source for the completion of the imidazole ring.
Chemicals and Materials
Proper preparation and sourcing of high-purity reagents are paramount for the success of this synthesis. The following table summarizes the necessary materials.
| Reagent / Material | CAS No. | Formula | Molar Mass ( g/mol ) | Recommended Purity | Notes |
| 3,4-Diaminobenzenesulfonic acid | 7474-78-4 | C₆H₈N₂O₃S | 188.21 | >98% | Starting material. Can be light-sensitive. |
| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 | >90% | Cyclizing agent. Corrosive. |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | >97% | For pH adjustment during work-up. |
| Activated Carbon (Charcoal) | 7440-44-0 | C | 12.01 | Decolorizing grade | For purification of the final product. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High-purity | Reaction and recrystallization solvent. |
| Standard Glassware | N/A | N/A | N/A | N/A | Round-bottom flask, condenser, beaker, etc. |
| Magnetic Stirrer with Hotplate | N/A | N/A | N/A | N/A | For heating and agitation. |
| Büchner Funnel and Flask | N/A | N/A | N/A | N/A | For filtration. |
Synthetic Pathway and Mechanism
The synthesis proceeds via an acid-promoted cyclocondensation reaction. The overall transformation is depicted below.
Overall Reaction
Caption: Overall reaction for the synthesis of this compound.
Reaction Mechanism
The Phillips-Ladenburg reaction mechanism involves two key stages: the initial formation of a formamide intermediate, followed by an intramolecular cyclization and dehydration.
-
Nucleophilic Attack: One of the amino groups of 3,4-diaminobenzenesulfonic acid, acting as a nucleophile, attacks the electrophilic carbonyl carbon of formic acid.
-
Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield an N-formyl derivative.
-
Intramolecular Cyclization: The second amino group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This step is often the rate-limiting step and requires thermal energy to overcome the activation barrier.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (elimination of a second water molecule) to form the stable, aromatic benzimidazole ring system. The sulfonic acid group is a spectator throughout this process.
Caption: Logical flow of the reaction mechanism.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding a high-purity product.
Reaction Setup
-
To a 500 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 18.82 g (0.10 mol) of 3,4-diaminobenzenesulfonic acid.
-
Add 200 mL of deionized water to the flask. Stir the mixture to form a suspension.
-
Carefully add 6.9 mL (approx. 8.3 g, 0.18 mol) of 90% formic acid to the suspension. A slight excess of formic acid is used to ensure the complete conversion of the diamine.[3]
Cyclocondensation Reaction
-
Heat the reaction mixture to reflux (approximately 100-105°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Continue heating for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
During the reaction, the suspended solids should gradually dissolve as the product is formed, which may be more soluble at high temperatures.
Product Isolation and Work-up
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to 10-15°C. The product should precipitate as a crystalline solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted formic acid and other water-soluble impurities.
-
Press the solid thoroughly on the filter to remove as much water as possible. The crude product can be dried at this stage or used directly for purification.
Purification by Recrystallization
-
Transfer the moist, crude product to a 1 L beaker. Add approximately 800 mL of deionized water.
-
Heat the suspension to boiling with vigorous stirring. The product should dissolve completely. If it does not, add more water in small portions until a clear solution is obtained.
-
Add 2-3 g of decolorizing activated carbon to the hot solution.[3]
-
Maintain the solution at a gentle boil for 15 minutes to allow the carbon to adsorb colored impurities.
-
Filter the hot solution rapidly through a pre-heated Büchner funnel (or fluted filter paper) to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product on the filter.
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 80-100°C to a constant weight.
Process Optimization and Critical Parameters
The yield and purity of this compound are highly dependent on several key parameters.
| Parameter | Optimal Range | Causality and Field-Proven Insights |
| Molar Ratio | Formic Acid : Diamine (1.5:1 to 2:1) | A moderate excess of formic acid drives the reaction equilibrium towards the product, ensuring complete consumption of the more valuable diamine starting material.[3] |
| Reaction Temperature | 100-105°C (Reflux) | Sufficient thermal energy is required for the intramolecular cyclization and dehydration steps. Temperatures below 90°C result in significantly longer reaction times and incomplete conversion. |
| Reaction Time | 3-4 hours | This duration is typically sufficient for complete conversion at reflux. Progress should be monitored by TLC to avoid unnecessary heating which can lead to byproduct formation. |
| Purification | Activated Carbon | The use of activated carbon is critical for removing colored impurities that may arise from minor oxidation of the diamine starting material, which is a common issue with o-phenylenediamines.[3][4] |
Characterization and Analytical Methods
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Analytical Method | Expected Results |
| Appearance | White to off-white crystalline powder. |
| Melting Point | >300°C (decomposes). |
| FT-IR (KBr, cm⁻¹) | Broad peak ~3400-2500 (O-H of SO₃H and N-H), ~3100-3000 (Ar C-H), ~1620 (C=N), ~1450 (C=C), ~1170 & ~1030 (S=O stretch). |
| ¹H-NMR (D₂O) | δ ~8.5-8.6 (s, 1H, H-2), δ ~8.2-8.3 (d, 1H, H-4), δ ~7.8-7.9 (d, 1H, H-7), δ ~7.7-7.8 (dd, 1H, H-6). Chemical shifts are approximate and depend on solvent and pH. |
| Purity (HPLC) | >99% (by peak area). |
Safety Precautions
-
3,4-Diaminobenzenesulfonic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formic Acid: Highly corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and eye protection.
-
Sodium Hydroxide: Corrosive. Handle with care to avoid contact with skin and eyes.
-
General: The reaction should be performed in a well-ventilated area or fume hood. Standard laboratory safety practices should be followed at all times.
Process Workflow Visualization
The entire synthesis and purification process can be summarized in the following workflow diagram.
Caption: Step-by-step workflow for the synthesis and purification process.
Conclusion
This guide outlines a reliable and scalable method for the synthesis of this compound. By employing the Phillips-Ladenburg condensation with formic acid, the target compound can be obtained in high yield and purity. The causality-driven explanations for critical process parameters provide researchers with the necessary insights for troubleshooting and potential optimization. Adherence to the detailed protocol and safety precautions will ensure a successful and safe synthesis, yielding a valuable building block for further research and development in the pharmaceutical and chemical industries.
References
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Benzimidazole. Organic Syntheses Procedure. [Link]
-
Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry (RSC Publishing). [Link]
-
Review Article: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]
- EP1400517A2 - 2-Phenyl-1H-benzimidazole-5-sulfonic acid prepared from 3,4-Diaminobenzenesulfonacid and its use in the cosmetic compositions.
-
Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. National Institutes of Health (NIH). [Link]
-
O-phenylenediamine is condensed with a carboxylic acid 2. Condensation... ResearchGate. [Link]
-
Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents... ResearchGate. [Link]
- US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations.
-
Reaction of o-phenylenediamine with organic acids. ResearchGate. [Link]
- CN1486982A - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
-
Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. [Link]
-
LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Indian Academy of Sciences. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
- CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-Benzimidazole-5-sulfonic Acid
This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 1H-Benzimidazole-5-sulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and analysis of this important heterocyclic compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, combining the benzimidazole core with a sulfonic acid group, imparts unique chemical and physical properties. Accurate and thorough characterization of this molecule is paramount for its application in research and development. This guide provides an in-depth exploration of its spectroscopic signature.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the this compound ring system is used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Anticipated ¹H NMR Spectrum
The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The sulfonic acid group is acidic and its proton may exchange with residual water in the solvent, often resulting in a very broad signal or no observable signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 12.0 - 13.0 | Broad Singlet | Position is highly variable and the proton can exchange with D₂O.[1][2] |
| H2 | 8.0 - 8.5 | Singlet | Can be broader in N-H benzimidazoles due to coupling with the quadrupolar ¹⁴N nucleus.[2] |
| H4/H7 | 7.5 - 7.8 | Multiplet | May appear as distinct or averaged signals depending on the rate of tautomerism.[2][3][4] |
| H6 | 7.1 - 7.4 | Multiplet | May appear as distinct or averaged signals depending on the rate of tautomerism.[2][3][4] |
Expert Insights: The choice of DMSO-d₆ as a solvent is strategic for observing the N-H proton of the benzimidazole ring, which is often a broad singlet in the downfield region of the spectrum (12.0-13.6 ppm).[1] This significant downfield shift is attributed to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadness of the signal arises from quadrupole broadening from the adjacent nitrogen atom and chemical exchange.[1]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Experimental workflow for ¹H NMR analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[1] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve the best possible spectral resolution.
-
Data Acquisition: A standard single-pulse ¹H NMR experiment is performed. Typically, multiple scans (e.g., 16 or 32) are acquired and averaged to improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration of the signals.
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR and typically require longer acquisition times.
Anticipated ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | 140 - 155 | Position is sensitive to substitution at C2.[2] |
| C3a/C7a | 132 - 144 | Bridgehead carbons. May appear as distinct or averaged signals depending on tautomerism.[2][3][4] |
| C5 | 130 - 145 | Attached to the electron-withdrawing sulfonic acid group, expected to be downfield. |
| C4/C7 | 110 - 120 | May appear as distinct or averaged signals. Useful for studying tautomeric equilibrium.[2][3][4] |
| C6 | 120 - 125 | May appear as distinct or averaged signals.[2][3][4] |
Expert Insights: Tautomerism in N-unsubstituted benzimidazoles can lead to the averaging of signals for carbon atoms that are chemically equivalent on the NMR timescale (e.g., C4/C7 and C5/C6).[3][4] The rate of this proton exchange is often solvent and temperature-dependent. In some cases, especially at lower temperatures or in the solid state, distinct signals for these carbons may be observed.[3][4]
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, the data acquisition parameters are different to account for the lower sensitivity. A proton-decoupled experiment is typically performed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Anticipated IR Spectrum
The IR spectrum of this compound will display characteristic absorption bands for the N-H, C-H, C=N, C=C, and S=O bonds.
Table 3: Predicted IR Absorption Bands for this compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (stretch) | 3200 - 3500 | Stretching |
| Aromatic C-H (stretch) | 3000 - 3100 | Stretching |
| C=N (stretch) | 1600 - 1650 | Stretching |
| C=C (stretch, aromatic) | 1450 - 1600 | Stretching |
| S=O (stretch, sulfonic acid) | 1340 - 1350 (asymmetric) and 1150 - 1165 (symmetric) | Stretching |
| S-O (stretch, sulfonic acid) | 1030 - 1060 | Stretching |
| O-H (stretch, sulfonic acid) | 2500 - 3300 (broad) | Stretching |
Expert Insights: The sulfonic acid group will exhibit strong and characteristic absorption bands for the S=O and S-O stretching vibrations. The O-H stretching vibration of the sulfonic acid is typically very broad and may overlap with other signals in the high-frequency region of the spectrum. For solid samples, the choice of sample preparation method is crucial. The KBr pellet method is common, where the sample is finely ground with potassium bromide and pressed into a transparent disk.[5] Alternatively, the Nujol mull technique can be used, where the solid is ground with mineral oil (Nujol) to form a paste that is then placed between two salt plates.[6][7] It is important to be aware that Nujol itself has characteristic C-H absorption bands that will be present in the spectrum.[7]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
Caption: Experimental workflow for IR analysis using the KBr pellet method.
Methodology:
-
Sample Preparation: Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]
-
Pellet Formation: Place the finely ground mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. A background spectrum of air (or a pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.
Anticipated UV-Vis Spectrum
The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the π → π* electronic transitions of the benzimidazole aromatic system. The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent used.
A closely related compound, 2-phenyl-1H-benzimidazole-5-sulfonic acid (Ensulizole), is a known UVB absorber with an absorption maximum around 302 nm.[8] It is therefore anticipated that this compound will also absorb in the UVB or UVA region.
Expert Insights: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position and intensity of absorption peaks, a phenomenon known as solvatochromism.[9][10][11] Polar solvents can interact with the solute through dipole-dipole interactions or hydrogen bonding, which can alter the energy levels of the ground and excited states.[9][11] It is essential to use a solvent that is transparent in the wavelength range of interest and in which the analyte is sufficiently soluble.[10][12] Common solvents for UV-Vis spectroscopy include ethanol, methanol, water, and hexane.[12]
Experimental Protocol: UV-Vis Spectroscopy
Caption: Experimental workflow for UV-Vis analysis.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol or water). The solvent should not absorb significantly in the expected absorption region of the analyte.[10][12] Prepare a series of dilutions from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).
-
Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
Conclusion
The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By carefully performing these experiments and interpreting the resulting data in the context of established principles and reference data for related compounds, researchers can confidently confirm the structure and purity of this molecule, paving the way for its successful application in their scientific endeavors.
References
-
TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?. Retrieved from [Link]
-
Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
CUTM Courseware. (n.d.). UV VISIBLE SPECTROSCOPY. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]
-
SlideShare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]
-
Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 6). What Is Solvent Effect In UV Spectroscopy?. YouTube. Retrieved from [Link]
- Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(10), 2533.
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 737-741.
- Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756-1765.
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Photophysical and Photochemical Studies of 2-Phenylbenzimidazole and UVB Sunscreen 2-Phenylbenzimidazole-5-sulfonic Acid¶. Retrieved from [Link]
-
Nieto, C. I., Cabildo, P., Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. Retrieved from [Link]
-
Nieto, C. I., Cabildo, P., Claramunt, R. M., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Photophysical and Photochemical Studies of 2-Phenylbenzimidazole and UVB Sunscreen 2-Phenylbenzimidazole-5-sulfonic Acid¶. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Semantic Scholar [semanticscholar.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. tutorchase.com [tutorchase.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. Virtual Labs [mas-iiith.vlabs.ac.in]
- 12. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
Introduction: The Physicochemical Significance of 1H-Benzimidazole-5-sulfonic Acid
An In-Depth Technical Guide to the Solubility and pKa of 1H-Benzimidazole-5-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS 27503-78-2) is a heterocyclic organic compound featuring a fused benzene and imidazole ring, functionalized with a strongly acidic sulfonic acid group.[][2] This molecular architecture is of significant interest in medicinal chemistry and materials science. The benzimidazole core is a well-established pharmacophore found in numerous pharmaceuticals, while the sulfonic acid group imparts unique properties related to polarity, charge, and reactivity.
For professionals in drug development, understanding the ionization (pKa) and dissolution (solubility) behavior of such molecules is not merely a formality; it is fundamental to predicting their absorption, distribution, metabolism, and excretion (ADME) profile. These two parameters are inextricably linked and dictate a compound's behavior in biological systems, from formulation to its site of action. This guide provides a detailed examination of the theoretical and practical aspects of the pKa and solubility of this compound, synthesizing data from analogous compounds to build a robust physicochemical profile and offering detailed methodologies for its experimental determination.
Part 1: Acidity, Zwitterionic Nature, and pKa
The acid-base properties of this compound are complex, arising from three distinct ionizable centers: the sulfonic acid group, the pyrrolic proton (-NH-) of the imidazole ring, and the pyridinic nitrogen (-N=) of the imidazole ring.
Theoretical Framework: A Tale of Three pKa's and the Zwitterionic State
A critical feature of this molecule is its existence as a zwitterion (or inner salt) in the solid state and over a wide pH range in solution.[3][4] This occurs via an intramolecular acid-base reaction where the highly acidic proton of the sulfonic acid group is transferred to the most basic site on the molecule, the pyridinic nitrogen of the benzimidazole ring.[4] Such a proton transfer is thermodynamically favorable when the difference between the pKa of the acidic group and the conjugate acid of the basic group is greater than 3 units.[4] Given that sulfonic acids are extremely strong acids (pKa < 0) and the conjugate acid of benzimidazole is moderately acidic (pKa ~5.3), this condition is easily met.
This zwitterionic nature dictates the ionization sequence:
-
pKa₁ (Sulfonic Acid): The sulfonic acid group (-SO₃H) is a very strong acid. Its pKa is expected to be less than 0. This proton is lost first, leading to the formation of the zwitterion.
-
pKa₂ (Imidazolium Proton): The protonated benzimidazole ring (the imidazolium ion) acts as an acid. Deprotonation of this site yields a mono-anionic species. The electron-withdrawing nature of the sulfonate group at the 5-position is expected to make this proton more acidic than in the parent benzimidazole.
-
pKa₃ (Pyrrolic Proton): The remaining N-H proton on the benzimidazole ring is the least acidic. Its removal at high pH results in a di-anionic species.
The diagram below illustrates the pH-dependent ionization states of the molecule.
Caption: Ionization states of this compound.
Predicted and Analogous pKa Data
| Compound | Ionizable Group | pKa Value | Type | Reference(s) |
| Benzimidazole | Conjugate Acid (N-H⁺) | 5.3 | Experimental | [5] |
| Benzimidazole | N-H Proton | ~12.8 - 14.5 | Experimental | [][3] |
| p-Toluenesulfonic acid | Sulfonic Acid (-SO₃H) | -2.8 | Experimental | [6] |
| 2-Phenylbenzimidazole-5-sulfonic acid | Sulfonic Acid (-SO₃H) | -0.87 ± 0.40 | Predicted | [7][8][9] |
Based on this data, the following pKa values for this compound can be reasonably estimated:
-
pKa₁ (-SO₃H): < 0
-
pKa₂ (Imidazolium N-H⁺): ~4.5 - 5.0 (Slightly more acidic than parent benzimidazole due to the electron-withdrawing sulfonate group).
-
pKa₃ (Pyrrole N-H): ~12 - 13 (Slightly more acidic than parent benzimidazole).
Methodology for Experimental pKa Determination
Accurate pKa determination is crucial. Due to the multiple ionization points, a spectrophotometric or electrophoretic method is often preferred over potentiometric titration, which can struggle to resolve close pKa values.
This method is ideal as the benzimidazole chromophore's UV absorbance is sensitive to changes in its protonation state.
Causality: The underlying principle is that the protonated, zwitterionic, and anionic forms of the molecule have distinct electronic structures and thus different molar absorptivities at specific wavelengths. By monitoring the change in absorbance as a function of pH, one can fit the data to the Henderson-Hasselbalch equation to extract the pKa.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (~5-10 mM) of this compound in a suitable solvent (e.g., methanol or water). The choice of solvent is critical to ensure solubility across the entire pH range.
-
Preparation of Buffer System: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). A Britton-Robinson buffer is a common choice. It is crucial to maintain a constant ionic strength across all buffers by adding a background electrolyte like KCl (e.g., 0.1 M) to minimize its effect on the pKa values.
-
Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette by adding a small, constant aliquot of the stock solution. The final analyte concentration should be low enough (~25-50 µM) to ensure it does not significantly alter the buffer's pH.
-
Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution against a corresponding buffer blank.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at these selected wavelengths against pH. The resulting sigmoidal curves represent the transition between different ionic species.
-
The inflection point of the first sigmoid curve corresponds to pKa₂, and the second corresponds to pKa₃.
-
For higher precision, the data can be fitted to appropriate multiprotic acid equations using specialized software to determine the pKa values.
-
Part 2: Solubility and its pH-Dependence
The solubility of this compound is a direct consequence of its zwitterionic and amphoteric character. The presence of the highly polar, permanently charged sulfonate group and the pH-labile benzimidazole ring creates a complex solubility profile.
Theoretical Framework: The U-Shaped Solubility Curve
For a zwitterionic compound, solubility is lowest at its isoelectric point (pI) , the pH at which the net charge of the molecule is zero. The pI can be estimated by averaging the pKa values that bracket the neutral zwitterionic species (pKa₁ and pKa₂). Since pKa₁ is negative, the pI will be at a low pH, likely around pH 2-2.5.
-
At pH < pI: The sulfonate group is negatively charged, but the imidazole ring becomes increasingly protonated, leading to a net positive charge. The molecule behaves like a cationic salt, and its solubility increases.
-
At pH > pI: As the pH increases past pKa₂, the imidazolium group is deprotonated, resulting in a net negative charge (from the sulfonate). The molecule behaves as an anionic salt, and its solubility increases dramatically.
This behavior results in a characteristic U-shaped pH-solubility profile. The seemingly contradictory reports for the 2-phenyl analog being both "water insoluble" (likely referring to the crystalline zwitterion at its pI) and "water-soluble" (referring to its behavior as a salt at neutral or basic pH) perfectly illustrate this principle.[9][10]
Qualitative and Quantitative Solubility Data
Specific quantitative solubility data for this compound is scarce. The table below summarizes data for relevant analogs to provide context.
| Compound | Solvent/Condition | Solubility | Type | Reference(s) |
| Benzimidazole | Cold Water | Very slightly soluble | Qualitative | [8] |
| Benzimidazole | Hot Water / Alcohol | Soluble / Freely soluble | Qualitative | [8] |
| 2-Phenylbenzimidazole-5-sulfonic acid | Water (as sodium salt) | Soluble | Qualitative | [9] |
| 2-Phenylbenzimidazole-5-sulfonic acid | DMSO / Methanol | Slightly soluble | Qualitative | [11] |
| 1H-Benzimidazole-2-sulfonic acid | Aqueous buffer (pH 7.4) | >29.7 µg/mL | Experimental |
Given the structure, this compound is expected to have significant aqueous solubility, especially at neutral and basic pH where it exists as an anion.
Methodology for Experimental Solubility Determination
The gold standard for determining thermodynamic solubility is the shake-flask method.
Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and thermodynamically relevant solubility value. The choice of buffer controls the ionization state of the compound, allowing for the determination of the pH-solubility profile.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol:
-
Preparation: In a series of vials, add an excess amount of solid this compound to buffers of different, precisely known pH values. The excess solid is critical to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Accurately dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
-
Calculation: The measured concentration represents the equilibrium solubility at that specific pH and temperature. Repeat for all pH values to generate the pH-solubility profile.
Conclusion and Implications
This compound is a zwitterionic, amphoteric molecule with distinct acidic and basic centers. Its sulfonic acid group is strongly acidic (pKa₁ < 0), ensuring it exists as a sulfonate anion under all physiological conditions. The molecule's key acid-base equilibria involve the benzimidazole ring, with an estimated pKa₂ of ~4.5-5.0 for the imidazolium proton and a pKa₃ of ~12-13 for the pyrrolic proton. This zwitterionic nature directly governs its solubility, which is expected to be minimal at its isoelectric point (pI ~2-2.5) and increase significantly at higher pH values. For researchers in drug development, this profile suggests that the compound will be highly soluble in the intestines and blood (pH 5.5-7.4) but may have lower solubility in the stomach (pH 1-3.5). The robust experimental protocols provided herein offer a clear path for the precise determination of these critical physicochemical parameters, enabling informed decision-making in formulation and preclinical development.
References
A complete list of sources is provided below for verification.
- Vertex AI Search Result. (N.D.).
-
Bhandari D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5):21-27. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5798, Benzimidazole. [Link]
-
Poater, J., et al. (2007). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 111(27), 7972-7981. [Link]
-
Integrative Experimental and DFT Study of Sulfonyl Hybrid Benzimidazole‐Based Zwitterions. (2021). Request PDF on ResearchGate. [Link]
-
Praveen, P., et al. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supramolecular forms, with modulation in proton conductivities. Journal of Chemical Sciences, 131(8). [Link]
-
Poole, S. K., & Poole, C. F. (2001). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A, 934(1-2), 105-115. [Link]
-
American Elements. (N.D.). 1H-1,3-benzodiazole-5-sulfonic acid. [Link]
-
Praveen, P., et al. (2019). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences, 131(8). [Link]
-
PharmaCompass. (N.D.). Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid). [Link]
-
Atom Pharma. (N.D.). 2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 33919, 2-Phenylbenzimidazole-5-sulfonic acid. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1572160, 1H-Benzimidazole-2-sulfonic acid. [Link]
-
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s519-s527. [Link]
-
Chemagination. (N.D.). How to measure pKa by UV-vis spectrophotometry. [Link]
-
Guthrie, J. P. (1978). pKa values which have been reported for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In: Water Solubility, Wiley, pp. 425-538. [Link]
-
Meloun, M., et al. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In: Encyclopedia of Analytical Chemistry, Wiley. [Link]
-
U.S. Pharmacopeia. (N.D.). <1053> CAPILLARY ELECTROPHORESIS. [Link]
Sources
- 2. americanelements.com [americanelements.com]
- 3. Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. 1H-Benzimidazole-5-sulfonicacid(9CI) | 27503-78-2 [chemicalbook.com]
- 6. 2-Phenylbenzimidazole-5-sulfonic acid CAS#: 27503-81-7 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. atompharma.co.in [atompharma.co.in]
- 11. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Tautomerism in 1H-Benzimidazole-5-sulfonic acid
This guide provides a comprehensive exploration of the tautomeric phenomena observed in 1H-Benzimidazole-5-sulfonic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into the structural nuances, the analytical methodologies for characterization, and the implications of this dynamic equilibrium for researchers, scientists, and drug development professionals.
Section 1: The Fundamental Importance of Tautomerism in Benzimidazoles
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical concept in chemistry, particularly in the realm of heterocyclic compounds like benzimidazole.[1] This phenomenon, most commonly a prototropic tautomerism involving the migration of a hydrogen atom, profoundly influences the physicochemical properties of a molecule, including its polarity, lipophilicity, hydrogen bonding capability, and ultimately, its biological activity.[1][2]
For benzimidazole and its derivatives, the most prevalent form of tautomerism is the annular prototropic equilibrium between the 1H and 3H forms.[1][3][4] This rapid proton transfer between the N1 and N3 atoms of the imidazole ring dictates the molecule's ability to act as both a hydrogen bond donor and acceptor, a key feature in its interaction with biological targets.[3][4] The position of this equilibrium can be significantly influenced by the nature and position of substituents on the benzimidazole core, as well as by the surrounding solvent environment.[5][6] Understanding and controlling this tautomeric balance is therefore a cornerstone of rational drug design and the development of novel materials.
Section 2: Tautomeric Landscape of this compound
The introduction of a strongly electron-withdrawing and acidic sulfonic acid group at the 5-position of the benzimidazole ring introduces a fascinating layer of complexity to its tautomeric behavior. In addition to the canonical 1H and 3H tautomers, the potential for zwitterionic forms, where the sulfonic acid proton migrates to one of the imidazole nitrogens, must be considered.[7][8]
The principal tautomeric and zwitterionic forms of this compound are depicted below:
Caption: Tautomeric and zwitterionic equilibria in this compound.
The sulfonic acid group, with its low pKa, is likely to exist in its ionized sulfonate form (-SO3⁻) over a wide pH range. This anionic group can significantly influence the basicity of the imidazole nitrogens and, consequently, the position of the tautomeric equilibrium. The formation of zwitterionic species is highly plausible, particularly in polar protic solvents that can stabilize the separated charges.[7] X-ray crystallographic studies of similar compounds, such as 2-phenylbenzimidazole-5-sulfonic acid, have confirmed the existence of zwitterionic forms in the solid state, where the sulfonic acid proton is transferred to an imidazole nitrogen.[8]
Section 3: Experimental Methodologies for Tautomer Elucidation
A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough investigation of the tautomeric equilibrium in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis
NMR spectroscopy is arguably the most powerful and definitive tool for studying tautomerism in solution.[1][9][10] Both ¹H and ¹³C NMR provide invaluable information on the time-averaged structure of the molecule, and under certain conditions, can even allow for the direct observation and quantification of individual tautomers.[1][10]
Key Observables and Their Interpretation:
-
Chemical Shifts: The chemical shifts of the protons and carbons in the benzimidazole ring are highly sensitive to the electronic environment, which is directly modulated by the position of the N-H proton. For instance, the chemical shifts of C4 and C7 are particularly indicative of the tautomeric state.[1]
-
Signal Averaging: In cases of rapid tautomeric exchange (on the NMR timescale), a single set of averaged signals is observed. The chemical shifts of these averaged signals can provide clues about the relative populations of the contributing tautomers.[3]
-
Variable Temperature (VT) NMR: By lowering the temperature, it is often possible to slow down the rate of tautomeric interconversion to the point where separate signals for each tautomer can be resolved.[5][11] This allows for the direct determination of the tautomer ratio and the calculation of the activation energy for the exchange process.[11]
Experimental Protocol: Variable Temperature ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.[6]
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). Acquire a spectrum at each temperature, allowing the sample to equilibrate before each measurement.
-
Coalescence and Slow-Exchange Regimes: Monitor the spectra for changes in line shape, specifically looking for the coalescence of signals, followed by their reappearance as separate, sharp peaks at lower temperatures, indicative of a slow-exchange regime.[1]
-
Data Analysis: Integrate the signals corresponding to each tautomer in the slow-exchange regime to determine their relative populations. The Eyring equation can be used to calculate the free energy of activation (ΔG‡) for the tautomeric interconversion from the coalescence temperature.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a complementary technique that can provide insights into the electronic structure of the tautomers.[9][12] Each tautomer will have a distinct electronic absorption spectrum, and changes in the absorption profile with solvent polarity or pH can be correlated with shifts in the tautomeric equilibrium.[6] While not as structurally definitive as NMR, UV-Vis is a rapid and sensitive method for monitoring tautomeric changes.[9][12]
Computational Modeling
In silico methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental findings.[9][13]
Applications of Computational Chemistry:
-
Tautomer Stability: DFT calculations can be used to predict the relative energies of the different tautomers and zwitterions in the gas phase and in various solvent environments using continuum solvation models like the Polarizable Continuum Model (PCM).[9]
-
NMR Chemical Shift Prediction: Theoretical calculation of NMR chemical shifts (e.g., using the GIAO method) can aid in the assignment of experimental spectra, especially in complex cases where signals may overlap.[3]
-
Mechanistic Insights: Computational modeling can be used to map the potential energy surface for the proton transfer reaction, providing insights into the mechanism and energy barriers of the tautomeric interconversion.
Section 4: Synthesis and Characterization
The synthesis of this compound and related derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, often in the presence of an acid catalyst.[14][15][16]
General Synthetic Workflow:
Caption: General experimental workflow for the synthesis and characterization of benzimidazole derivatives.
Characterization Data Summary (Illustrative)
| Technique | Expected Observations for this compound |
| ¹H NMR | Complex aromatic signals, potentially averaged due to tautomerism. A broad signal for the N-H proton. |
| ¹³C NMR | A set of signals for the benzimidazole core, with chemical shifts sensitive to the tautomeric equilibrium.[1] |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
| FT-IR | Characteristic peaks for N-H stretching, S=O stretching of the sulfonic acid group, and aromatic C-H and C=C vibrations. |
Section 5: Implications for Drug Development and Materials Science
The tautomeric behavior of this compound has profound implications for its application:
-
Drug Development: The specific tautomer present in the binding pocket of a biological target will determine the nature and strength of intermolecular interactions.[1] Therefore, understanding the factors that control tautomerism is crucial for designing potent and selective inhibitors. The sulfonic acid group can also serve as a key pharmacophoric feature, enhancing water solubility and providing a strong hydrogen bonding or ionic interaction point.
-
Materials Science: The ability of benzimidazoles to form extensive hydrogen-bonded networks makes them attractive building blocks for proton-conducting materials, which are relevant for applications such as fuel cells. The presence of the sulfonic acid group can further enhance proton conductivity. The zwitterionic nature of this compound can lead to unique crystal packing and supramolecular assemblies.[8]
References
-
The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciELO. Available from: [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available from: [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. Available from: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available from: [Link]
-
A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. ResearchGate. Available from: [Link]
-
The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciSpace. Available from: [Link]
-
The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. SciSpace. Available from: [Link]
-
Prototropic tautomerism involving the adduct of benzimidazol-2-ylidene with CO2, CS2, and COS. ResearchGate. Available from: [Link]
-
Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available from: [Link]
-
Dual Photochemistry of Benzimidazole. PMC - NIH. Available from: [Link]
-
The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. ResearchGate. Available from: [Link]
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. Available from: [Link]
-
Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). ACS Publications. Available from: [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available from: [Link]
-
Tautomerism in an unexpected benzimidazole product is shown in its NMR spectra in acidic wet CDCl3. Grow Kudos. Available from: [Link]
-
NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publisher. Available from: [Link]
-
The Role of H2O-Stabilized Benzimidazole Tautomerism in the Anomalous Wet-Aging Behavior of Heterocyclic Aramid Fibers. ACS Publications. Available from: [Link]
-
Tautomers of benzimidazole moiety.1. ResearchGate. Available from: [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available from: [Link]
-
Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Available from: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. ResearchGate. Available from: [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. PMC - NIH. Available from: [Link]
-
Zwitterion. Wikipedia. Available from: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]
-
This compound, 2,3-dihydro-2-thioxo-, sodium salt (1:1). PubChem. Available from: [Link]
-
(PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. Available from: [Link]
-
Benzimidazole. Encyclopedia MDPI. Available from: [Link]
-
2-Phenylbenzimidazole-5-Sulfonic Acid. PubChem. Available from: [Link]
-
Phenylbenzimidazolesulphonic acid. PubChem - NIH. Available from: [Link]
-
Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. AVESİS. Available from: [Link]
-
Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Indian Academy of Sciences. Available from: [Link]
-
Phenylbenzimidazole sulfonic acid. Wikipedia. Available from: [Link]
-
Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. PMC - PubMed Central. Available from: [Link]
Sources
- 1. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Zwitterion - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Crystal structure of 1H-Benzimidazole-5-sulfonic acid
An In-depth Technical Guide on the Crystal Structure of 1H-Benzimidazole-5-sulfonic acid
Abstract
This technical guide provides a comprehensive examination of the crystal structure of this compound. Acknowledging the absence of a publicly available crystal structure for this specific compound, this document leverages the detailed crystallographic analysis of its close structural analogue, 2-phenyl-1H-benzimidazole-5-sulfonic acid, as a predictive model. The guide delves into the synthesis and crystallization processes, a detailed analysis of the zwitterionic nature and intricate hydrogen bonding networks observed in the analogue's crystal lattice, and the experimental protocols for crystallographic analysis. This paper is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state properties of benzimidazole sulfonic acids.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1] The addition of a sulfonic acid group, as in this compound, introduces unique physicochemical properties, including the potential for zwitterion formation and extensive hydrogen bonding, which are critical for applications ranging from drug formulation to proton-conducting materials.
Despite its importance, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, adopts a scientifically rigorous approach by performing an in-depth analysis of the well-characterized crystal structure of 2-phenyl-1H-benzimidazole-5-sulfonic acid.[2] The presence of the 2-phenyl group is expected to influence crystal packing; however, the fundamental molecular conformation, particularly the zwitterionic state, is anticipated to be a conserved feature. This guide will use the phenyl-substituted analogue to elucidate the core structural principles and then extrapolate these findings to predict the structure of the parent compound.
Part 1: Synthesis and Crystallization
The successful determination of a crystal structure is predicated on the ability to produce high-quality single crystals. This section outlines the synthesis of benzimidazole sulfonic acids and the specific techniques for their crystallization.
Synthesis of Benzimidazole Sulfonic Acids
The synthesis of sulfonated benzimidazoles can be approached in two primary ways: the sulfonation of a pre-formed benzimidazole core or the cyclization of sulfonated precursors. A common method involves the condensation of an ortho-phenylenediamine with a carboxylic acid.[3]
Generalized Synthesis Protocol:
-
Step 1: Benzimidazole Formation: An appropriate organic carboxylic acid and o-phenylenediamine are refluxed to form the benzimidazole compound.[3]
-
Step 2: Sulfonation: The resulting benzimidazole compound is reacted with a sulfonating agent, such as concentrated sulfuric acid, to introduce the sulfonic acid group. This reaction can sometimes lead to a mixture of isomers, including the 4-sulfonic acid derivative, which can complicate purification.[3]
Crystallization: A Case Study of 2-phenyl-1H-benzimidazole-5-sulfonic acid
The low solubility of many benzimidazole sulfonic acids in common solvents presents a significant challenge for crystallization. A successful method for 2-phenyl-1H-benzimidazole-5-sulfonic acid involves an aqueous medium strategy that yields two different hydrated crystal forms.[2]
Detailed Crystallization Protocol:
-
Solubilization: Suspend the commercially available 2-phenyl-1H-benzimidazole-5-sulfonic acid powder in distilled water. Add sodium carbonate to react with the sulfonic acid, forming the much more soluble sodium salt.[2]
-
Layering: In a separate container, dissolve a weak acid (e.g., L-tartaric acid) in a solvent like methanol.[2]
-
Crystal Growth: Carefully layer the alcoholic solution of the weak acid over the aqueous solution of the sodium salt. This creates a diffusion gradient.
-
Formation of Crystals: As the layers slowly mix, the weak acid protonates the sulfonate, gradually regenerating the less soluble 2-phenyl-1H-benzimidazole-5-sulfonic acid. This slow regeneration process allows for the formation of well-ordered single crystals. Needle-shaped crystals of a monohydrated form (Form I) can be obtained in approximately two weeks. Allowing the crystallization to proceed for a longer period (around three months) can result in the formation of transparent cubic blocks of a dihydrated form (Form II).[2]
Experimental Workflow Diagram
Caption: Workflow for Synthesis and Crystallization.
Part 2: Crystallographic Analysis of 2-phenyl-1H-benzimidazole-5-sulfonic acid
The analysis of the two hydrated forms of 2-phenyl-1H-benzimidazole-5-sulfonic acid provides profound insights into the structural characteristics of this class of compounds.
The Zwitterionic State
A key finding from the X-ray structural studies is that the molecule exists in a zwitterionic form in the solid state. The proton from the highly acidic sulfonic acid group (-SO₃H) transfers to one of the basic nitrogen atoms of the imidazole ring.[2] This intramolecular acid-base reaction results in a molecule with a negatively charged sulfonate group (-SO₃⁻) and a positively charged imidazolium ring. This proton transfer is expected due to the significant difference in pKa values between the sulfonic acid and the imidazole nitrogen.[2] The near-identical bond lengths between the central carbon and the two nitrogen atoms of the imidazole ring confirm the delocalized positive charge.[2]
Caption: Zwitterion formation in the solid state.
Supramolecular Arrangement and Hydrogen Bonding
The presence of both proton-donating (N-H groups on the imidazolium ring) and proton-accepting (sulfonate oxygen atoms) sites, along with lattice water molecules, leads to a rich and complex network of hydrogen bonds. These interactions are the primary drivers of the crystal packing.
-
Form I (Monohydrate): The asymmetric unit consists of one zwitterionic molecule and one lattice water molecule. The water molecule acts as a bridge, forming hydrogen bonds with the sulfonate oxygen atoms of one layer and the N-H groups of a neighboring unit, creating a 3D network.[2]
-
Form II (Dihydrate): The asymmetric unit contains one zwitterion and two lattice water molecules. This leads to a more extensive hydrogen-bonding network. One water molecule links two zwitterionic molecules through interactions with a sulfonate oxygen and an N-H group. The second water molecule interlaces different zwitterionic layers by bonding with two sulfonate oxygen atoms.[2] The third oxygen of the sulfonate group also engages in hydrogen bonding with an N-H group of a neighboring molecule.[2]
This intricate hydrogen bonding is crucial for the stability of the crystal structure.[]
Caption: Hydrogen bonding network in the dihydrate form.
Crystallographic Data Summary
The following table summarizes the key crystallographic data for the two hydrated forms of 2-phenyl-1H-benzimidazole-5-sulfonic acid.
| Parameter | Form I (Monohydrate) | Form II (Dihydrate) |
| Molecular Formula | C₁₃H₁₂N₂O₄S | C₁₃H₁₄N₂O₅S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.123(5) | 7.345(3) |
| b (Å) | 12.456(6) | 21.012(9) |
| c (Å) | 11.012(5) | 9.456(4) |
| β (°) | 108.12(3) | 105.45(2) |
| Volume (ų) | 1320.1(11) | 1406.1(10) |
| Z (Molecules/unit cell) | 4 | 4 |
| Data Source | [2] | [2] |
Part 3: Predicted Crystal Structure of this compound
Based on the robust data from its 2-phenyl derivative, we can formulate a strong hypothesis about the crystal structure of this compound.
-
Zwitterionic Nature: It is highly probable that this compound will also crystallize as a zwitterion due to the intramolecular proton transfer from the sulfonic acid to the imidazole ring.
-
Hydrogen Bonding: The fundamental hydrogen bonding motifs involving the imidazolium N-H donors and sulfonate oxygen acceptors will likely be preserved. Hydrated forms are also probable, given the hydrophilic nature of the molecule.
-
Crystal Packing: The most significant difference will arise from steric effects. The absence of the bulky phenyl group at the 2-position will allow for more compact crystal packing. This could lead to different intermolecular interactions, such as π-π stacking between the benzimidazole rings, which is a common feature in the crystal structures of other benzimidazole derivatives.[][5] This denser packing could result in a different space group and unit cell parameters compared to the 2-phenyl analogue.
Part 4: Physicochemical Properties and Applications
The crystal structure directly influences the macroscopic properties of the compound.
-
Solubility: The free acid form is poorly soluble in water, but its salts are readily soluble.[6] This is a key consideration for its use in aqueous formulations.
-
Melting Point: Like many benzimidazoles, it has a high melting point, typically above 300 °C, indicative of a stable crystal lattice with strong intermolecular forces.[5]
-
Applications:
-
Drug Development: The benzimidazole scaffold is a privileged structure in medicinal chemistry.[1] The sulfonyl chloride hydrochloride derivative is a key intermediate in synthesizing various pharmaceuticals.[7]
-
UV Filters: The 2-phenyl derivative, also known as Ensulizole, is a water-soluble UVB absorber widely used in sunscreens and other cosmetic products.[6][8]
-
Proton Conduction: The extensive hydrogen-bonded networks in the crystalline state, particularly in the hydrated forms, make these materials candidates for proton-conducting electrolytes in fuel cells.[2]
-
Part 5: Standard Experimental Protocols
For researchers aiming to determine the crystal structure of this compound or related compounds, the following protocols are essential.
Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount the crystal on a goniometer head.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data to improve the accuracy of bond lengths, angles, and thermal parameters.[2]
-
Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Finely grind the bulk crystalline material to a homogeneous powder.
-
Data Collection: Place the powder in a sample holder and collect a diffraction pattern using a powder diffractometer.
-
Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) serves as a fingerprint of the crystalline phase. It can be used to:
-
Confirm the phase purity of a bulk sample.
-
Compare the experimental pattern with a pattern simulated from single-crystal data to verify the structure.[2]
-
Conclusion
While the crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of its close analogue, 2-phenyl-1H-benzimidazole-5-sulfonic acid, provides a robust predictive model. The key structural features are undoubtedly its existence as a zwitterion in the solid state and the formation of extensive, water-mediated hydrogen bonding networks that dictate the supramolecular architecture. The absence of the 2-phenyl group is predicted to allow for more efficient crystal packing, potentially involving π-π stacking interactions.
This guide provides the theoretical framework, practical synthesis and crystallization strategies, and detailed analytical protocols necessary for researchers to pursue the definitive crystallographic characterization of this important compound. The elucidation of its precise crystal structure would be a valuable contribution to the fields of pharmaceutical science and materials chemistry.
References
-
Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences. [Link]
-
X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]
-
The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. International Union of Crystallography. [Link]
- Method for preparing sulfo-substituted benzimidazole and derivative thereof.
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
-
Phenylbenzimidazole sulfonic acid. Wikipedia. [Link]
-
Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
This compound, 2,3-dihydro-2-thioxo-, sodium salt, hydrate (1:1:2). EPA. [Link]
-
2 Phenylbenzimidazole 5 sulfonic acid. mzCloud. [Link]
-
1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]
-
2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID. Atom Pharma. [Link]
-
UV-Absorber-PBSA. HUNAN CHEM. [Link]
-
2-Phenylbenzimidazole-5-sulfonic acid sodium salt. CAS Common Chemistry. [Link]
-
2-Phenylbenzimidazole-5-Sulfonic Acid. PubChem. [Link]
Sources
- 1. 2-phenyl-1H-benzimidazole-5-sulphonic acid CAS No. 27503-81-7 | Tintoll [uvabsorber.com]
- 2. ias.ac.in [ias.ac.in]
- 3. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. Phenylbenzimidazole sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Phenylbenzimidazole-5-sulfonic acid | 27503-81-7 [chemicalbook.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1H-Benzimidazole-5-sulfonic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1H-Benzimidazole-5-sulfonic acid, a molecule of significant interest within the benzimidazole class of heterocyclic compounds known for their diverse pharmacological activities.[1] Moving beyond a simple procedural outline, this document elucidates the causal reasoning behind methodological choices, grounding theoretical protocols in the practical context of drug discovery and molecular engineering. We will detail a self-validating computational workflow, from initial structure preparation to the analysis of key electronic and structural properties. This guide emphasizes the use of Density Functional Theory (DFT) to probe molecular geometry, electronic structure, and reactivity descriptors, thereby offering predictive insights crucial for rational drug design.
Introduction: The Benzimidazole Scaffold and the Rationale for Computational Scrutiny
Benzimidazole derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] Their therapeutic versatility stems from their structural similarity to naturally occurring nucleotides, allowing them to interact with various biological macromolecules. This compound (Molecular Formula: C7H6N2O3S) is a key member of this family.[]
The sulfonic acid group imparts distinct physicochemical properties, such as increased water solubility, which can significantly influence a molecule's pharmacokinetic profile. Understanding the three-dimensional structure, electron distribution, and reactive sites of this molecule at a quantum level is paramount for predicting its interactions with biological targets.[3]
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-empirical lens to investigate these properties.[4] DFT provides a computationally efficient yet accurate method to model the electronic structure of molecules, enabling the prediction of geometries, reaction mechanisms, and molecular properties like dipole moments and polarizabilities that are critical for ligand-receptor binding.[5] By applying these in silico techniques, we can generate high-fidelity data to guide synthesis, optimize lead compounds, and elucidate mechanisms of action, thereby accelerating the drug discovery pipeline.[6][7]
Foundational Principles: Why Density Functional Theory?
Before detailing the protocol, it is essential to understand the choice of DFT as the computational engine for this analysis. Quantum mechanics dictates that all properties of a molecule are determined by its wavefunction. However, solving the exact wavefunction for a multi-electron system like this compound is computationally prohibitive.
DFT circumvents this issue by reformulating the problem: instead of the complex wavefunction, it uses the electron density—a simpler, three-dimensional function—as the fundamental variable.[4][8] The cornerstone of DFT is the Hohenberg-Kohn theorem, which states that the ground-state electron density uniquely determines all ground-state properties of the system.[4]
For drug discovery applications, DFT offers an optimal balance of accuracy and computational cost.[9] We will employ the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly for thermochemistry and molecular geometries.[9][10]
To describe the spatial distribution of electrons, we will use the 6-311++G(d,p) basis set . This choice is deliberate:
-
6-311G : A triple-zeta basis set, providing a more flexible and accurate description of valence electrons compared to smaller double-zeta sets.
-
++ : Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with potential charge separation, lone pairs, and hydrogen bonds, all of which are present in our target molecule.[11]
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for correctly describing bonding in a molecule with heteroatoms and a conjugated ring system.[11]
This combination of B3LYP/6-311++G(d,p) is a robust and widely validated level of theory for obtaining high-quality geometries and electronic properties for molecules of this nature.[12][13]
A Validated Computational Workflow
The following section details a step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, with specific checkpoints to ensure the physical and chemical relevance of the results.
Diagram: Computational Workflow
Caption: A validated workflow for quantum chemical analysis.
Protocol 3.1: Geometry Optimization and Frequency Analysis
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface.
-
Initial Structure Generation :
-
Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D coordinate file (.xyz, .mol).
-
Perform an initial "cleanup" of the geometry using a rapid molecular mechanics force field (e.g., MMFF94) to resolve any unrealistic bond lengths or angles.[14] This provides a reasonable starting point for the more computationally expensive DFT calculation.
-
-
DFT Geometry Optimization :
-
Submit the pre-optimized structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[5]
-
Specify the calculation type as Opt (Optimization).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule until convergence criteria are met.
-
-
Frequency Calculation and Validation :
-
Causality : Following a successful optimization, a frequency calculation must be performed at the exact same level of theory.[15] This step is critical for two reasons:
-
Thermodynamic Corrections : It provides zero-point vibrational energy (ZPVE) and other thermal corrections to the electronic energy.
-
Validation of the Minimum : It validates that the optimized structure is a true energy minimum.[16]
-
-
Specify the calculation type as Freq (Frequencies) using the optimized geometry from the previous step.
-
Self-Validation Check : Examine the output for the calculated vibrational frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies (often printed as negative values in output files).[16][17] The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation, and the optimization must be revisited.[16]
-
Analysis and Interpretation of Results
With a validated optimized geometry, we can now extract meaningful chemical insights.
Optimized Molecular Geometry
The primary output is the set of Cartesian coordinates for the lowest-energy conformation. From this, critical structural parameters can be measured and analyzed. These values can be compared with experimental crystallographic data, if available, to benchmark the accuracy of the chosen level of theory.
Table 1: Key Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C=N (imidazole) | Value |
| C-S (aromatic-sulfo) | Value | |
| S=O (sulfonate) | Value | |
| Bond Angles | C-N-C (imidazole) | Value |
| C-S-O (sulfonate) | Value | |
| Dihedral Angles | C-C-C-N (planarity) | Value |
| (Note: Placeholder "Value" would be replaced with actual output data from the calculation.) |
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the Frontier Molecular Orbitals (FMOs).[18] Their properties are fundamental predictors of chemical reactivity.
-
HOMO : Represents the ability to donate an electron.[19] Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
-
LUMO : Represents the ability to accept an electron.[19] Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[18] A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[18][20]
Table 2: Calculated Frontier Molecular Orbital Properties
| Property | Value (eV) | Implication |
| E(HOMO) | Value | Electron-donating ability |
| E(LUMO) | Value | Electron-accepting ability |
| ΔE (LUMO-HOMO) | Value | Kinetic Stability / Reactivity |
| (Note: Placeholder "Value" would be replaced with actual output data from the calculation.) |
Diagram: Molecular Reactivity Sites
Sources
- 1. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 6. dockdynamics.com [dockdynamics.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. folia.unifr.ch [folia.unifr.ch]
- 13. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 15. reddit.com [reddit.com]
- 16. sparkle.pro.br [sparkle.pro.br]
- 17. distributedscience.wordpress.com [distributedscience.wordpress.com]
- 18. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 19. ossila.com [ossila.com]
- 20. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Discovery and history of benzimidazole sulfonic acid compounds
An In-Depth Technical Guide to the Discovery and History of Benzimidazole Sulfonic Acid Compounds
Abstract
The benzimidazole scaffold, a fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry due to its structural similarity to endogenous purines and its versatile biological activity.[1][][3] The introduction of the sulfonic acid moiety or related sulfinyl groups onto this core has unlocked significant therapeutic and industrial applications, most notably in the development of proton pump inhibitors (PPIs) for acid-related gastrointestinal disorders and as UV filtering agents in cosmetics. This guide provides a comprehensive overview of the historical development, synthetic evolution, mechanistic insights, and key applications of benzimidazole sulfonic acid and its related compounds, tailored for researchers and drug development professionals.
Foundational Discovery: The Benzimidazole Core
The journey of benzimidazole chemistry began in 1872 with the first synthesis by Hoebrecker.[4][5] Early research focused on the fundamental synthesis, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, often in the presence of an acid catalyst.[4][6] This foundational reaction, known as the Phillips condensation, proved robust and versatile, allowing for the creation of a vast library of substituted benzimidazoles. The inherent biological activity of the scaffold was recognized early on, leading to its exploration for a wide range of pharmacological effects, including antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[1][6][7][8][9]
The Advent of Sulfonation: Expanding Chemical Space and Functionality
The strategic addition of a sulfonic acid (-SO₃H) group to the benzimidazole framework was a critical step in modifying the physicochemical properties and unlocking new applications for these compounds. Sulfonation can be achieved through two primary strategies:
-
Direct Sulfonation of a Pre-formed Benzimidazole Ring: This common method involves treating a synthesized benzimidazole, such as 2-phenylbenzimidazole, with a strong sulfonating agent like concentrated sulfuric acid, fuming sulfuric acid, or chlorosulfonic acid.[4][10] This process typically yields the benzimidazole-5-sulfonic acid isomer.[4][10]
-
Cyclization of a Pre-sulfonated Precursor: An alternative route involves starting with a sulfonated precursor, such as 3,4-diaminobenzenesulfonic acid, and condensing it with an aldehyde (e.g., benzaldehyde) to form the final sulfonated benzimidazole ring system.[4][11]
The introduction of the highly polar sulfonic acid group dramatically increases the water solubility of the parent benzimidazole, a crucial property for specific applications.
Key Application: Phenylbenzimidazole Sulfonic Acid (Ensulizole) as a UV Filter
One of the most prominent industrial applications of a benzimidazole sulfonic acid is Phenylbenzimidazole Sulfonic Acid (PBSA), also known as Ensulizole.[12] This compound is a highly effective UVB-absorbing agent, with a peak absorption around 306 nm, making it a valuable ingredient in sunscreens and cosmetic products.[4][12] Its water-solubility, conferred by the sulfonic acid group, allows for its incorporation into light, non-greasy formulations, which is aesthetically desirable for consumers.[12] While it provides excellent UVB protection, it offers minimal UVA coverage and is therefore typically combined with other agents like avobenzone, zinc oxide, or titanium dioxide for broad-spectrum protection.[12]
The Proton Pump Inhibitor (PPI) Revolution: A Story of Bioactivation
The most significant therapeutic breakthrough related to this chemical class is the development of substituted benzimidazoles as proton pump inhibitors (PPIs). While not strictly sulfonic acids in their final drug form, their mechanism of action is intrinsically linked to the chemistry of sulfur-oxygen species. PPIs like omeprazole, lansoprazole, and pantoprazole are prodrugs that feature a sulfinyl (-S(O)-) bridge between a benzimidazole ring and a pyridine ring.[13][14]
Mechanism of Action: From Prodrug to Irreversible Inhibitor
The genius of PPI design lies in their selective activation within the highly acidic environment of the gastric parietal cell's secretory canaliculus.[15]
-
Selective Accumulation: As weak bases, PPIs cross cell membranes and accumulate in the acidic compartments of the parietal cells.[15]
-
Acid-Catalyzed Activation: In the presence of acid (low pH), the prodrug undergoes a molecular rearrangement. The benzimidazole and pyridine nitrogens are protonated, triggering the formation of a reactive tetracyclic sulfenic acid, which then dehydrates to form a cationic sulfenamide.[13][16]
-
Covalent Inhibition: This highly reactive sulfenamide intermediate then forms a stable, covalent disulfide bond with specific cysteine residues (e.g., Cys813, Cys822) on the extracellular domain of the H+/K+-ATPase enzyme—the proton pump.[13][15][16]
-
Suppression of Acid Secretion: This irreversible binding inactivates the pump, effectively shutting down the final step of gastric acid secretion.[13][17] Because the binding is covalent, the inhibition lasts much longer than the drug's plasma half-life, requiring the synthesis of new enzyme protein to restore acid secretion.[15]
The following diagram illustrates this critical activation and inhibition pathway.
Caption: Mechanism of Proton Pump Inhibitor (PPI) bioactivation.
Synthetic Methodologies: A Practical Guide
The synthesis of benzimidazole derivatives, including those with sulfonic acid or sulfinyl groups, follows well-established organic chemistry principles. Below are representative protocols for key transformations.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes the foundational Phillips condensation reaction.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture with an acid catalyst.
-
Addition of Carbonyl Compound: Add the desired carboxylic acid or aldehyde (1.1 equivalents). For carboxylic acids, a strong acid catalyst like polyphosphoric acid (PPA) or 4N HCl is often used.
-
Reaction Conditions: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Experimental Protocol: Sulfonation of 2-Phenylbenzimidazole
This protocol outlines the direct introduction of a sulfonic acid group.[4][10]
-
Reactant Setup: In a flask equipped with a stirrer and under controlled temperature (e.g., an ice bath), add concentrated sulfuric acid (H₂SO₄).
-
Substrate Addition: Slowly and carefully add 2-phenylbenzimidazole (1 equivalent) to the sulfuric acid at a temperature between 40-50°C.
-
Reaction: Once the addition is complete, warm the reaction mixture to approximately 85°C and maintain it until TLC or HPLC analysis shows consumption of the starting material.[10]
-
Precipitation: Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. The sulfonated product will precipitate out.
-
Purification: Stir the aqueous mixture, then filter the solid product. Wash the filter cake thoroughly with water to remove excess acid. The product can be further purified by recrystallization from water and then dried under vacuum.
The following diagram illustrates a generalized workflow for these synthetic processes.
Caption: General workflow for synthesis of benzimidazole sulfonic acid.
Summary of Key Benzimidazole Compounds
The versatility of the benzimidazole scaffold has led to a diverse range of compounds with significant applications.
| Compound Class/Example | Core Structure | Key Functional Group | Primary Application | Mechanism/Key Property |
| Omeprazole | Substituted Benzimidazole | Sulfinyl (-S(O)-) | Proton Pump Inhibitor | Irreversibly inhibits H+/K+-ATPase via covalent bond formation after acid activation.[13] |
| Pantoprazole | Substituted Benzimidazole | Sulfinyl (-S(O)-) | Proton Pump Inhibitor | Binds to Cys813 and Cys822 of the proton pump.[15] |
| Ensulizole (PBSA) | 2-Phenylbenzimidazole | Sulfonic Acid (-SO₃H) | UV Filter in Sunscreen | Water-soluble; absorbs UVB radiation, protecting skin from sun damage.[12][18] |
| Albendazole | Substituted Benzimidazole | Carbamate | Antihelmintic (Antiparasitic) | Interferes with tubulin polymerization in parasites.[7] |
| Mebendazole | Substituted Benzimidazole | Carbamate, Benzoyl | Antihelmintic (Antiparasitic) | Inhibits microtubule formation in parasitic worms.[7] |
Conclusion and Future Outlook
The history of benzimidazole sulfonic acid compounds, from their foundational synthesis to their role in blockbuster pharmaceuticals and widely used consumer products, is a testament to the power of scaffold-based drug discovery and chemical modification. The benzimidazole core continues to be a focal point of research, with ongoing efforts to develop derivatives with enhanced potency and novel mechanisms of action for a range of diseases, including cancer, microbial infections, and hypertension.[][3][6] The principles learned from the development of PPIs—particularly the concept of targeted bioactivation—continue to inspire the design of next-generation therapeutics. As synthetic methodologies become more advanced, the exploration of the chemical space around this privileged scaffold will undoubtedly yield new and valuable compounds for science and medicine.
References
- Mechanism of action of Proton pump inhibitors (PPIs) - YouTube. (2021). YouTube.
- Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Synthesis of benzimidazoles using sulfonic acid functionalized silica. (n.d.).
- Olbe, L., et al. (1984). [Acid secretion inhibition with new mechanisms of action: substituted benzimidazole]. Schweiz Med Wochenschr.
- The mechanism of activation of the proton pump inhibitors shown in... (n.d.).
- Method for preparing sulfo-substituted benzimidazole and derivative thereof. (n.d.).
- Structure of proton pump inhibitors (PPIs) that contain benzimidazole,... (n.d.).
- Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature.
- Shin, J. M., et al. (2009). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports.
- (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022).
- Phenylbenzimidazole sulphonic acid. (n.d.). Benchchem.
- Kaur, H., et al. (2023).
- Ayaz, M., et al. (2021). Benzimidazole(s)
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (n.d.).
- Application of benzimidazole in drugs. (2019). BOC Sciences.
- An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. (n.d.).
- Sharma, A., et al. (2021).
- Pharmacological Activities of Benzimidazole Deriv
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PubMed.
- 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production. (n.d.).
- Khan, A., et al. (2021). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Brazilian Journal of Pharmaceutical Sciences.
- Phenylbenzimidazole sulfonic acid. (n.d.). Wikipedia.
- Phenylbenzimidazole Sulfonic Acid Market - Market Analysis, Sustainable Growth Insights 2024-2031. (2023).
- Molecular modeling, synthesis, antibacterial and cytotoxicity evaluation of sulfonamide derivatives of benzimidazole, indazole, benzothiazole and thiazole. (n.d.).
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 11. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]
- 12. Phenylbenzimidazole sulfonic acid - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Acid secretion inhibition with new mechanisms of action: substituted benzimidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. datamintelligence.com [datamintelligence.com]
The Benzimidazole Sulfonic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Benzimidazole Core
The benzimidazole ring system, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" in drug design.[3][4] The versatility of the benzimidazole nucleus, which allows for substitutions at various positions, has given rise to a vast library of derivatives with a broad spectrum of pharmacological activities.[5][6] These activities span from antimicrobial and antiviral to anticancer and anti-inflammatory, underscoring the scaffold's profound biological significance.[5][7] The introduction of a sulfonic acid moiety to this remarkable scaffold further enhances its pharmacological profile, often improving solubility and providing additional interaction points with biological targets. This guide delves into the synthesis, multifaceted biological activities, and therapeutic potential of the benzimidazole sulfonic acid scaffold and its derivatives.
Synthetic Strategies: Crafting the Benzimidazole Sulfonic Acid Core
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, a reaction catalyzed by an acid.[5] A common approach to introduce the sulfonic acid group is through the sulfonation of a pre-formed benzimidazole compound using a sulfonating agent.[8]
A general synthetic route involves a two-step process: first, the formation of the benzimidazole ring, followed by sulfonation. For instance, an organic carboxylic acid (R-COOH) can be refluxed with o-phenylenediamine to yield the corresponding benzimidazole compound.[8] This intermediate is then reacted with a sulfonating agent to produce the sulfo-substituted benzimidazole.[8]
Alternatively, functionalized starting materials can be employed. For example, 2-substituted benzimidazoles can be efficiently synthesized in a one-pot reaction from o-phenylenediamine and various aldehydes in the presence of sulfonic acid functionalized silica at room temperature.[9]
Exemplary Synthetic Protocol: Preparation of 2-Phenyl-5-Benzimidazole Sulfonic Acid
A representative method for synthesizing Mannich base derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid involves a single-pot nucleophilic substitution.[10] In this reaction, 2-Phenyl-5-Benzimidazole sulfonic acid, containing an active hydrogen atom, reacts with formaldehyde and a secondary amine.[10] Absolute ethanol is a common solvent, and a catalytic amount of concentrated HCl can be used to accelerate the reaction.[10] The resulting products are amino methylated compounds.[10]
Caption: General synthetic routes to benzimidazole sulfonic acid derivatives.
A Spectrum of Biological Activities: Therapeutic Potential Unleashed
The benzimidazole sulfonic acid scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities.[5][11] This section will explore some of the most significant therapeutic applications.
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens presents a critical global health challenge.[4] Benzimidazole-sulfonyl hybrids have emerged as promising candidates in the search for new antimicrobial agents.[5] These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[7] For instance, certain benzimidazolylbenzenesulfonamide derivatives have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.[12] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as a nitro group, on the benzimidazole ring can enhance antimicrobial potency.[7][12] The combination of the benzimidazole scaffold with other heterocyclic moieties like triazoles has also yielded hybrids with improved antimicrobial properties.[13][14]
Anticancer Activity
The benzimidazole core is a prominent feature in several clinically used anticancer drugs.[9][15] Derivatives of benzimidazole sulfonic acid have demonstrated significant potential as anticancer agents through various mechanisms of action.[1]
One notable example is 2-phenylbenzimidazole-5-sulfonic acid (PBSA), which has been investigated for its effects on ovarian cancer cells.[16][17] Studies have shown that PBSA can inhibit cancer cell invasion and proliferation.[16][17] Mechanistically, PBSA has been found to down-regulate the expression and activity of matrix metalloproteinases (MMPs) and suppress cyclin-dependent kinases (Cdks), leading to cell cycle arrest.[16][17] These effects are mediated through the inhibition of the MKK3/6-p38 MAPK signaling pathway.[16][17] Furthermore, PBSA can suppress the expression and secretion of vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis.[16][17]
Caption: Mechanism of anticancer action of PBSA in ovarian cancer.
Antiviral Activity
Benzimidazole derivatives have a long history as antiviral agents.[18] The structural resemblance to purine nucleosides allows them to interfere with viral replication processes.[1] A variety of benzimidazole derivatives, including those with sulfonyl groups, have been screened for activity against a range of RNA and DNA viruses.[5][18] Significant activity has been observed against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[18] Furthermore, benzimidazole-based compounds have been identified as allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, a key enzyme in viral replication.[19]
Other Therapeutic Applications
The therapeutic potential of the benzimidazole sulfonic acid scaffold extends beyond the aforementioned areas. Derivatives have shown promise as:
-
Proton Pump Inhibitors (PPIs): Benzimidazole is the core structure of widely used PPIs like omeprazole.[][21] The introduction of a sulfonyl group can lead to prodrugs with improved stability and efficacy.[21]
-
Anti-inflammatory Agents: Compounds incorporating the benzimidazole-sulfonyl moiety have demonstrated anti-inflammatory properties.[5][11]
-
Carbonic Anhydrase Inhibitors: Certain benzimidazole-sulfonyl hybrids act as potent inhibitors of carbonic anhydrase.[5][11]
-
Monoamine Oxidase B (MAO-B) Inhibitors: Novel benzimidazole derivatives are being explored as selective and reversible MAO-B inhibitors for the treatment of Parkinson's disease.[22]
Structure-Activity Relationship (SAR) and Drug Design
The biological activity of benzimidazole sulfonic acid derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. SAR studies provide crucial insights for the rational design of more potent and selective drug candidates.[3]
| Target/Activity | Key Structural Features for Enhanced Activity | Reference(s) |
| Antibacterial (MRSA) | Electron-withdrawing groups (e.g., -NO2) on the benzimidazole ring. | [12] |
| Anticancer (Ovarian) | The 2-phenyl and 5-sulfonic acid substitutions on the benzimidazole core. | [16][17] |
| Antiviral (RSV) | 2-benzyl substitution on the benzimidazole ring. | [18] |
| MAO-B Inhibition | Incorporation of a primary amide group. | [22] |
Pharmacokinetic Profile
The pharmacokinetic properties of benzimidazole derivatives can be complex and are influenced by their physicochemical characteristics.[23][24] Generally, benzimidazoles have limited water solubility, which can affect their absorption.[25] The introduction of a sulfonic acid group is a common strategy to improve aqueous solubility. Many benzimidazole derivatives undergo first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[23][24] They can also exhibit enterohepatic circulation, where the drug and its metabolites are excreted in the bile and reabsorbed from the intestine.[23][26] The absolute bioavailability of oral benzimidazole drugs can be relatively low and variable.[23]
Conclusion and Future Perspectives
The benzimidazole sulfonic acid scaffold represents a highly versatile and privileged structure in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in the development of new therapeutics for infectious diseases, cancer, and other debilitating conditions. The ease of synthesis and the ability to readily modify the core structure allow for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the design of multi-target agents, the development of compounds with improved safety profiles, and the exploration of novel therapeutic applications for this remarkable class of molecules.
References
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. [Link]
-
(PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Synthesis of benzimidazoles using sulfonic acid functionalized silica. ResearchGate. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]
- Method for preparing sulfo-substituted benzimidazole and derivative thereof.
-
Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. MDPI. [Link]
-
Pharmacokinetic of benzimidazole derivatives. ResearchGate. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]
-
Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis. PubMed. [Link]
-
Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. National Institutes of Health. [Link]
-
Novel functions for 2‐phenylbenzimidazole‐5‐sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis. National Institutes of Health. [Link]
-
[Pharmacokinetics of benzimidazole derivatives]. PubMed. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. ResearchGate. [Link]
-
Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual. [Link]
-
Pharmacokinetic disposition of benzimidazole drugs in the ruminant gastrointestinal tract. PubMed. [Link]
-
The pharmacokinetics of drugs in the ruminant animal. University of Glasgow Theses Service. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]
-
1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. National Institutes of Health. [Link]
-
Benzimidazoles in Drug Discovery: A Patent Review. PubMed. [Link]
-
Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed. [Link]
-
Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. National Institutes of Health. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. ResearchGate. [Link]
- Benzimidazole compounds and antiviral uses thereof.
-
Salient properties and features of phenyl benzimidazole sulfonic acid as a sunscreen ingredient. Vinner Labs. [Link]
-
Recent Development of Benzimidazole-Containing Antibacterial Agents. PubMed. [Link]
-
Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment. PubMed. [Link]
-
Phenylbenzimidazole sulfonic acid - Ensulizole. Belchem. [Link]
-
Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. PubMed. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development of Benzimidazole-Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel functions for 2‐phenylbenzimidazole‐5‐sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 24. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 26. Pharmacokinetic disposition of benzimidazole drugs in the ruminant gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermogravimetric analysis (TGA) of 1H-Benzimidazole-5-sulfonic acid
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 1H-Benzimidazole-5-sulfonic acid
Executive Summary: A Strategic Approach to Thermal Analysis
In the landscape of materials characterization and pharmaceutical development, Thermogravimetric Analysis (TGA) stands as a cornerstone technique. However, its true power is unlocked not by simply generating a weight-loss curve, but by understanding the narrative that curve tells about a molecule's stability and decomposition pathway. This guide provides a detailed, experience-driven framework for the TGA of this compound, a molecule whose structural features—a thermally stable benzimidazole core and a labile sulfonic acid group—present a compelling case study. We will move beyond rote procedure to explore the rationale behind experimental design, the interpretation of thermal events, and the methods for ensuring data integrity. This document is structured to serve as a practical, in-depth resource for scientists aiming to leverage TGA for making critical decisions in their research and development workflows.
The Analyte: this compound
This compound (C₇H₆N₂O₃S) is a heterocyclic organic compound with a molecular weight of 198.19 g/mol .[] Its structure is characterized by the fusion of a benzene ring and an imidazole ring, with a sulfonic acid group substituted on the benzene ring. This unique combination of a robust aromatic system and a strongly acidic, thermally sensitive functional group makes its thermal behavior a critical parameter for a range of applications, from polymer science to its potential use as a pharmaceutical intermediate. Understanding its thermal stability is not an academic exercise; it is essential for defining safe processing temperatures, predicting shelf-life, and ensuring the integrity of the final product.
The Technique: Core Principles of Thermogravimetric Analysis
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] The instrument, a thermogravimetric analyzer, consists of a high-precision balance, a furnace, and a purge gas system.[3] As the sample is heated, it may undergo various physical and chemical transformations that result in a change in mass, such as decomposition, oxidation, or dehydration.[2]
The output of a TGA experiment is a thermogram, which plots mass percentage versus temperature. The first derivative of this curve, the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change versus temperature. DTG peaks are invaluable for identifying the precise temperatures at which the rate of mass loss is maximal, helping to distinguish between overlapping thermal events.
The Methodology: A Self-Validating TGA Protocol
The following protocol is designed for robustness and reproducibility. The choices of parameters are deliberate, aimed at achieving clear separation of thermal events and generating high-integrity data.
Instrumentation & Materials
-
Thermogravimetric Analyzer: Calibrated for mass and temperature, capable of a linear heating rate up to 800 °C.
-
Sample Pans: Platinum or ceramic crucibles are recommended for their chemical inertness at high temperatures.
-
Sample: 5–10 mg of this compound. A small sample mass minimizes thermal gradients and ensures uniform heating.
-
Purge Gas: High-purity nitrogen (≥99.99%) at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative side reactions.
Experimental Procedure: Step-by-Step
-
Instrument Purge: The TGA furnace is purged with nitrogen for at least 30 minutes prior to the experiment to ensure a consistently inert atmosphere.
-
Tare Balance: The empty sample crucible is tared on the TGA's microbalance.
-
Sample Loading: Approximately 5-10 mg of the sample is carefully weighed directly into the crucible. The exact mass is recorded.
-
Heating Program: The sample is subjected to the following dynamic heating program:
-
Segment 1: Equilibrate at 30 °C.
-
Segment 2: Ramp temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A 10 °C/min rate is a standard choice that provides a good balance between analytical speed and the resolution of distinct decomposition events.[4]
-
-
Data Recording: The sample mass and temperature are continuously recorded throughout the heating program.
Experimental Workflow Diagram
Caption: Standard Operating Procedure for TGA of this compound.
Data Interpretation: Deconstructing the Thermogram
Based on the structure of this compound and the known thermal behavior of its constituent moieties, a multi-stage decomposition is anticipated in an inert atmosphere.
Predicted Thermal Events & Data Summary
The decomposition is expected to occur in distinct, sequential steps. The first weight loss in sulfonated polymers is typically due to the splitting-off of the sulfonic acid groups.[5] For instance, in one study, the thermal decomposition of a sulfonated polymer began at 290 °C, attributed to the cracking of functional groups including sulfonic acid groups.[6] The benzimidazole ring itself is known to be thermally stable.[7]
| Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Evolved Moiety / Process |
| 1 | 30 - 150 °C | Variable (if hydrated) | Desorption of physisorbed water / water of hydration. |
| 2 | 290 - 400 °C | ~40.9% | -SO₃H (as SO₃ or SO₂ + H₂O). This is the primary desulfonation event. |
| 3 | > 450 °C | Variable | Decomposition and fragmentation of the benzimidazole ring structure. |
Note: The mass loss for the -SO₃H group is calculated based on its molar mass (~81.07 g/mol ) relative to the total molecular mass of the parent compound (198.19 g/mol ).
Proposed Thermal Decomposition Pathway
The thermal degradation likely initiates at the most labile part of the molecule, the sulfonic acid group, followed by the collapse of the more stable heterocyclic ring system at a significantly higher temperature.
Caption: Proposed decomposition pathway of this compound.
Scientific Integrity: A Self-Validating System
To ensure the trustworthiness of the obtained data, several validation checks are integral to the analysis:
-
Stoichiometric Validation: The experimentally observed mass loss for the desulfonation step (Stage 2) must correlate closely with the theoretical value of ~40.9%. A significant deviation could suggest impurities or an incomplete reaction.
-
Reproducibility: The analysis should be repeated on at least one other sample from the same batch to ensure the results are reproducible. The onset temperatures and mass loss percentages should fall within a tight, statistically acceptable range.
-
Hyphenated Techniques (Authoritative Grounding): For unequivocal identification of the evolved gases, coupling the TGA to a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) is the gold standard. This would provide definitive proof that the mass loss in Stage 2 corresponds to the release of sulfur oxides (SO₂/SO₃) and the subsequent losses correspond to nitrogen-containing fragments from the benzimidazole ring.
Conclusion and Field Insights
The thermogravimetric analysis of this compound reveals a distinct, two-stage primary decomposition profile under inert conditions. The molecule exhibits thermal stability up to approximately 290 °C, at which point it undergoes desulfonation.[6] The resulting benzimidazole core remains stable to a much higher temperature before its eventual decomposition. This thermal profile is critical knowledge for drug development professionals, as it dictates the maximum temperature for processes like drying, milling, and formulation without risking degradation of the active substance. For materials scientists, this data provides a clear upper-use temperature, essential for applications where the compound might be incorporated into polymers or other matrices exposed to thermal stress. By employing the robust, self-validating methodology described herein, researchers can confidently characterize the thermal properties of this and similar compounds, translating raw data into actionable, science-driven decisions.
References
-
Title: Thermogravimetric Analysis (TGA) Source: Madison Group URL: [Link]
-
Title: Thermogravimetric analysis Source: Wikipedia URL: [Link]
-
Title: Thermal Analysis of Organic Compounds Source: Mettler-Toledo URL: [Link]
-
Title: Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids Source: Journal of Thermal Analysis and Calorimetry URL: [Link]
-
Title: Benzimidazole Derivatives as Energetic Materials: A Theoretical Study Source: National Institutes of Health (NIH) URL: [Link]
Sources
Methodological & Application
Application Note: A Validated Reverse-Phase HPLC Method for the Robust Quantification of 1H-Benzimidazole-5-sulfonic acid
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the precise and reliable quantification of 1H-Benzimidazole-5-sulfonic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents and specialty chemicals. The developed method utilizes reverse-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and robustness. The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a dependable analytical procedure for this analyte. All validation parameters are established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic compound whose accurate quantification is critical for ensuring the purity, safety, and efficacy of final products in which it serves as a precursor or exists as a process-related impurity. The presence of both a basic benzimidazole ring and a strongly acidic sulfonic acid group gives the molecule unique physicochemical properties, which present a specific set of challenges for chromatographic separation.
The primary challenge in analyzing sulfonic acids with traditional reverse-phase (RP) HPLC is their high polarity, which often leads to poor retention and unsatisfactory peak shapes on standard C18 columns.[2] To overcome this, the chosen methodology employs an acidic mobile phase.
Causality of Experimental Choices:
-
Reverse-Phase C18 Column: A C18 stationary phase is selected for its versatility and hydrophobic interaction with the benzimidazole ring structure.
-
Acidified Mobile Phase: The addition of an acid (e.g., phosphoric acid) to the mobile phase is crucial.[3][4] By lowering the pH well below the pKa of the sulfonic acid group, the ionization of the analyte is suppressed. This un-ionized form is less polar, allowing for greater retention on the nonpolar C18 column and resulting in a sharp, symmetrical peak. Organic acids like trifluoroacetic acid are also commonly used for this purpose to improve peak symmetry.[5]
-
UV Detection: The benzimidazole moiety contains a chromophore that strongly absorbs ultraviolet (UV) light, making UV spectrophotometry a highly sensitive and appropriate detection method.
This application note provides not just a protocol, but a framework for understanding the scientific principles that ensure its success, enabling users to adapt and troubleshoot the method effectively.
Materials and Chromatographic Conditions
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
-
Analytical Balance: Calibrated, capable of weighing to 0.01 mg.
-
Reference Standard: this compound (≥98% purity).
-
Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).
-
Reagents: Phosphoric acid (85%, analytical grade).
Chromatographic Parameters
All quantitative data and operating conditions are summarized in the table below for clarity.
| Parameter | Condition |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (v/v) |
| Composition | 20 : 80 (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 275 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
To prepare 1 L of the aqueous component, add 1.0 mL of 85% phosphoric acid to 999 mL of Milli-Q water.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
The final mobile phase is prepared by mixing 200 mL of Acetonitrile with 800 mL of the prepared aqueous solution (20:80 v/v).
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the Stock Standard Solution with the mobile phase to prepare a series of at least five calibration standards. A suggested concentration range is 5, 25, 50, 100, and 150 µg/mL.
Sample Preparation
-
Accurately weigh a sample amount expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase. This yields a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
HPLC Analysis Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure from preparation to final result.
Caption: Logical flow of the method validation process.
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation ensures that the protocol is reliable for routine use in quality control and research environments. The clear, step-by-step instructions and the scientific rationale provided for each parameter will enable operators to achieve consistent and trustworthy results.
References
-
SIELC Technologies. (n.d.). Separation of this compound, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]
-
Hamilton Company. (n.d.). Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed Phase HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound, 2,3-dihydro-2-thioxo-, sodium salt (1:1). PubChem. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Phenylbenzimidazole-5-sulfonic acid. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid). Retrieved from [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of this compound, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 1H-Benzimidazole-5-sulfonic Acid Derivatives: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and characterization of novel 1H-Benzimidazole-5-sulfonic acid derivatives. Moving beyond simple procedural lists, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers detailed, field-proven protocols.
Introduction: The Significance of the Benzimidazole-Sulfonic Acid Scaffold
The benzimidazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[3][4] The fusion of a benzene ring with an imidazole ring creates a stable aromatic system that can be readily functionalized to modulate biological activity.
The introduction of a sulfonic acid (-SO₃H) group onto this scaffold is a key strategic modification. This highly polar functional group significantly increases the aqueous solubility of the parent molecule, a critical parameter for drug formulation and bioavailability. Furthermore, the sulfonic acid moiety can engage in specific hydrogen bonding and ionic interactions with biological targets, potentially enhancing potency and selectivity. A prominent example is 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole), a water-soluble compound widely used as a UVB-absorbing agent in sunscreens and cosmetics.[5][6]
The primary challenge in synthesizing these derivatives lies in controlling the regioselectivity of the sulfonation reaction, as multiple positions on the benzimidazole ring are susceptible to electrophilic attack. This guide details two robust synthetic strategies to achieve the desired 5-substituted regioisomer with high fidelity.
Core Synthetic Strategies
The synthesis of this compound derivatives is predominantly achieved through two strategic pathways. The choice between them depends on the availability of starting materials, desired purity, and scalability.
Strategy A: Post-Condensation Sulfonation This classic two-step approach first involves the construction of the benzimidazole core, followed by an electrophilic aromatic substitution to introduce the sulfonic acid group.
-
Step 1: Phillips-Ladenburg Condensation. The benzimidazole ring is formed by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidation).[3][7] This reaction is typically catalyzed by a strong acid, such as hydrochloric acid or p-toluenesulfonic acid (p-TsOH), under heating.[3][7]
-
Step 2: Electrophilic Sulfonation. The pre-formed benzimidazole is then treated with a strong sulfonating agent, such as concentrated sulfuric acid or chlorosulfonic acid.[6][8] The reaction temperature is a critical parameter to control, as it influences the formation of undesired isomers, primarily the benzimidazole-4-sulfonic acid derivative.[5]
Strategy B: Pre-Sulfonated Precursor Condensation This more elegant, single-step approach utilizes a commercially available or synthesized sulfonated starting material, ensuring perfect regiochemical control from the outset.
-
Condensation. 3,4-Diaminobenzenesulfonic acid is reacted directly with a suitable aldehyde or carboxylic acid.[6][9] The reaction condenses the two components to directly form the 2-substituted-1H-benzimidazole-5-sulfonic acid. This method obviates the need for a separate, often harsh, sulfonation step and prevents the formation of isomeric byproducts.[9]
Detailed Application Notes and Protocols
The following protocols are presented as self-validating systems, incorporating in-process checks and purification steps to ensure high-quality final products.
Protocol 1: Synthesis of 2-Phenyl-1H-benzimidazole-5-sulfonic Acid via Direct Sulfonation (Strategy A)
This protocol details the synthesis of the well-known UV filter, Ensulizole. The causality behind maintaining a specific temperature range during sulfonation is to favor substitution at the less sterically hindered 5-position and minimize the formation of the 4-sulfonic acid isomer.
Materials:
-
2-Phenylbenzimidazole (20.0 g, 0.103 mol)
-
Concentrated Sulfuric Acid (98%) (75 g, 0.765 mol)
-
Deionized Water
-
Reaction vessel with temperature control and mechanical stirring
Procedure:
-
In a clean, dry reaction vessel, carefully add 20.0 g of 2-phenylbenzimidazole to 75 g of concentrated sulfuric acid in several small portions. (CAUTION: This addition is exothermic.) Maintain the internal temperature between 40-50°C during the addition using an ice bath.[6]
-
Once the addition is complete, slowly heat the reaction mixture to 85°C.[6]
-
Maintain the reaction at 85°C with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-phenylbenzimidazole) is consumed (typically <1%).[6] This step can take several hours.
-
After completion, allow the reaction mixture to cool to approximately 60°C.
-
In a separate beaker, place 150 g of deionized water and cool it in an ice bath.
-
Very slowly and carefully, add the reaction mixture to the cold water with vigorous stirring. A thick white precipitate will form. (CAUTION: This dilution is highly exothermic.)
-
Heat the resulting suspension to 80°C and stir for 1 hour to ensure complete precipitation and to improve the crystal morphology.[6]
-
Filter the hot suspension using a Büchner funnel.
-
Wash the collected filter cake with 100 g of hot (80°C) deionized water, stirring the slurry for 30-60 minutes before filtering again. This hot wash is crucial for removing residual sulfuric acid and any water-soluble impurities.[6]
-
Dry the purified white solid under vacuum at 80-90°C to a constant weight.
Protocol 2: Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole-5-sulfonic Acid via Pre-Sulfonated Precursor (Strategy B)
This protocol demonstrates the synthesis of a novel derivative with high regioselectivity. The use of sodium metabisulfite serves as a mild reducing agent that prevents the oxidation of the aldehyde starting material under the reaction conditions.
Materials:
-
3,4-Diaminobenzenesulfonic acid (18.8 g, 0.1 mol)
-
4-Chlorobenzaldehyde (15.5 g, 0.11 mol)
-
Sodium Metabisulfite (20.0 g, 0.105 mol)
-
Sodium Hydroxide solution (45-50%)
-
Deionized Water
-
Hydrochloric Acid
Procedure:
-
To a reaction vessel containing 125 mL of deionized water, add 18.8 g of 3,4-diaminobenzenesulfonic acid.
-
Adjust the pH of the slurry to ~5.5 by the dropwise addition of a concentrated sodium hydroxide solution to form a clear solution.[9]
-
Add 20.0 g of sodium metabisulfite to the solution and heat the mixture to 60°C with stirring.[9]
-
Gradually add 15.5 g of 4-chlorobenzaldehyde to the reaction mixture over 30 minutes.[9]
-
After the addition is complete, raise the temperature to 80°C and maintain with stirring for 1-2 hours. Monitor the reaction for completion via TLC or HPLC.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture by adding hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Filter the precipitate, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.
Quantitative Data Summary
The two primary synthetic methods offer distinct advantages and disadvantages, which are summarized below for easy comparison.
| Parameter | Method A: Direct Sulfonation | Method B: Condensation with Sulfonated Precursor | Reference(s) |
| Starting Materials | 2-Substituted Benzimidazole, Conc. H₂SO₄ | 3,4-Diaminobenzenesulfonic Acid, Aldehyde/Carboxylic Acid | [6][9] |
| Key Advantage | Utilizes simpler, often cheaper benzimidazole precursors. | Excellent regioselectivity; no isomeric byproducts. | [9] |
| Key Disadvantage | Can produce isomeric byproducts (e.g., 4-sulfonic acid).[5] | 3,4-Diaminobenzenesulfonic acid is more expensive. | |
| Reaction Conditions | Harsh (concentrated acid, elevated temp.) | Milder (aqueous solution, near-neutral pH initially).[9] | [6][9] |
| Typical Yield | ~90% | High | [6] |
| Purity of Crude | Good, but may contain isomers requiring purification.[6] | High, primarily free of isomers. | [9] |
Purification and Characterization
Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized derivatives.
-
Purification: The primary method for purification is recrystallization from water or an alcohol-water mixture. The high polarity of the sulfonic acid group often makes these compounds highly soluble in hot water and sparingly soluble in cold water, an ideal characteristic for recrystallization. Washing the crude product with hot water, as described in Protocol 1, is also an effective purification step.[6]
-
Characterization:
-
FTIR Spectroscopy: Confirms the presence of key functional groups. Expect strong absorption bands for S=O stretching (around 1350 cm⁻¹ and 1150-1185 cm⁻¹) and N-H stretching (around 3400 cm⁻¹).[10]
-
¹H-NMR Spectroscopy: Provides the definitive structural proof. The aromatic protons on the benzimidazole core will show a specific splitting pattern. The appearance of a shielded signal corresponding to the N-H proton confirms the formation of the benzimidazole ring.[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful synthesis.
-
HPLC: Used to assess the final purity of the compound and to confirm the absence of starting materials and isomeric impurities.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of a typical synthesis and characterization campaign for a novel this compound derivative.
References
- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC.
- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. PMC, NIH.
- Synthesis of sulfonamide-based benzimidazole.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA.
- An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity.
- Application of benzimidazole in drugs. BOC Sciences.
- Method for preparing sulfo-substituted benzimidazole and derivative thereof.
- o-Phenylenediamine. Wikipedia.
- 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. NIH.
- An In-depth Technical Guide to the Synthesis and Purification of Phenylbenzimidazole Sulfonic Acid. Benchchem.
- Recent achievements in the synthesis of benzimidazole deriv
- Benzimidazole. Organic Syntheses Procedure.
- Improved process for preparing 2-arylbenzimidazole-5-sulfonic acids.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]
- 10. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1H-Benzimidazole-5-sulfonic acid as a UV Filter in Cosmetic Formulations
Abstract
This technical guide provides a comprehensive overview of 1H-Benzimidazole-5-sulfonic acid, also known as Phenylbenzimidazole Sulfonic Acid (PBSA) or Ensulizole, for its application as a UV filter in cosmetic and dermatological formulations.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, formulation strategies, and analytical evaluation of this water-soluble UVB absorber. Detailed, field-proven protocols for formulation, in vitro Sun Protection Factor (SPF) assessment, photostability testing, and quality control are presented to facilitate the development of effective, stable, and aesthetically pleasing sunscreen products.
Introduction to this compound (PBSA)
This compound (PBSA) is a highly effective, water-soluble organic compound utilized primarily as a UVB filter in a wide array of personal care products.[2][3] Its unique water solubility distinguishes it from many oil-soluble UV filters, enabling the formulation of lightweight, non-greasy, and cosmetically elegant sunscreens, daily moisturizers, and color cosmetics.[4]
PBSA provides strong protection in the UVB spectrum (280-320 nm) with a peak absorbance around 306 nm.[4] While its primary function is to absorb UVB radiation, which is a principal cause of sunburn and contributes to skin cancer, it offers minimal protection against UVA rays (320-400 nm).[1][5] Consequently, for broad-spectrum protection, PBSA must be formulated in combination with UVA-blocking filters such as Avobenzone, Zinc Oxide, Titanium Dioxide, or newer generation filters like Mexoryl or Tinosorb.[1]
A key characteristic of PBSA is its excellent photostability, meaning it does not readily degrade upon exposure to sunlight.[1][4] This inherent stability can also help protect less stable UV filters, like Avobenzone, from photodegradation within a formulation.[4] The free acid form of PBSA has poor water solubility; therefore, it is almost exclusively used as its neutralized, soluble salts in cosmetic preparations.
Regulatory bodies worldwide have approved its use within specified concentration limits. In the United States, the FDA permits its use up to 4%, where it is referred to as Ensulizole.[4] In the European Union, a concentration of up to 8% (expressed as acid) is allowed.[4][6]
Physicochemical Properties & Key Data
A thorough understanding of PBSA's properties is critical for successful formulation development.
| Property | Value / Description | Source(s) |
| INCI Name | Phenylbenzimidazole Sulfonic Acid | [4] |
| USAN Name | Ensulizole | [1][7] |
| CAS Number | 27503-81-7 | [2] |
| Molecular Formula | C₁₃H₁₀N₂O₃S | [2] |
| Molecular Weight | 274.29 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | The free acid is poorly soluble in water. Used as its soluble salts (e.g., with NaOH, TEA, Arginine). | [8] |
| UV Absorbance | Strong UVB absorber (280-320 nm); peak absorbance at ~306 nm. Minimal UVA protection. | [4] |
| Photostability | Considered highly photostable; can help stabilize other UV filters. | [1][4] |
| Regulatory Limits | Up to 4% in the USA; Up to 8% in the EU (as acid). | [4] |
Formulation Development with PBSA
The primary advantage of PBSA is its utility in the aqueous phase of emulsions, allowing for the creation of light-textured products.
Causality Behind Experimental Choices: The Neutralization Step
PBSA is an acid and is not readily soluble in its native form. To incorporate it into the water phase of a cosmetic emulsion, it must be neutralized with a suitable base to form a soluble salt. This is a critical step, as improper neutralization can lead to crystallization of the filter over time, compromising both the product's aesthetics and its efficacy.[9] The choice of neutralizing agent and the final pH of the formulation are paramount. A final pH of around 7.0-7.5 is often targeted to ensure the solubility of the PBSA salt and maintain skin compatibility.[9] Common neutralizing agents include Triethanolamine (TEA), Sodium Hydroxide (NaOH), and basic amino acids like Arginine, which can help achieve a pH below 7.0 without crystallization.[8]
Workflow for O/W Sunscreen Lotion Formulation
This workflow outlines the process for creating a stable and effective oil-in-water (O/W) sunscreen lotion.
Caption: O/W Sunscreen Lotion Formulation Workflow.
Protocol: O/W Sunscreen Lotion with 4% PBSA (Predicted SPF ~25-30)
This protocol is a representative example. The final SPF will depend on the combination of UV filters and other formulation components.
Phase A: Aqueous Phase
-
In a primary vessel, create a slurry by dispersing Xanthan Gum in Glycerin.
-
Add Deionized Water to the primary vessel and begin propeller mixing. Heat the vessel to 75-80°C.
-
Once the temperature is reached, add the Phenylbenzimidazole Sulfonic Acid powder. Mix until fully dispersed.
-
Slowly add Triethanolamine (or another suitable base) to the batch. Mix until the PBSA is completely dissolved and the solution is clear. Verify that the pH is between 7.0 and 7.5. Maintain temperature.
Phase B: Oil Phase
-
In a separate vessel, combine all oil phase ingredients: emollients, emulsifiers, and any oil-soluble UV filters (e.g., Avobenzone, Octocrylene).
-
Begin propeller mixing and heat to 75-80°C. Mix until all components are melted and the phase is uniform.
Phase C: Emulsification
-
Slowly add the hot Oil Phase (B) to the hot Water Phase (A) while homogenizing at high speed (e.g., 5000-8000 rpm).
-
Continue homogenization for 3-5 minutes to form a fine, uniform emulsion.
-
Switch from the homogenizer to a sweep-action mixer and begin cooling the batch.
Phase D: Cool-Down
-
Continue gentle mixing as the emulsion cools.
-
At a temperature below 40°C, add the cool-down ingredients (preservative, fragrance, etc.).
-
Continue mixing until the batch is uniform and has reached room temperature (~25°C).
-
Check the final pH and adjust if necessary.
Efficacy and Stability Testing Protocols
Self-validating protocols are essential for ensuring product performance and safety.
Protocol: In Vitro SPF Determination (Adapted from ISO 24443 Principles)
The in vitro determination of UVA protection factor (UVA-PF) and critical wavelength is specified by ISO 24443:2021.[10] A similar principle is widely used in development for estimating SPF. This protocol provides a reliable and ethical alternative to in vivo testing for formulation screening.[11][12]
Objective: To determine the in vitro SPF value of a sunscreen formulation by measuring its UV transmittance through a standardized substrate.
Materials:
-
UV Spectrophotometer with an integrating sphere.
-
Solar simulator (Xenon arc lamp).
-
Polymethylmethacrylate (PMMA) plates (sandblasted or molded, with controlled roughness).[13]
-
Positive and negative control sunscreen formulations.
-
Glycerin (for blank measurements).
-
Automated or manual spreading apparatus.
Procedure:
-
Substrate Preparation: Ensure PMMA plates are clean and free of any residues.
-
Blank Measurement: Apply a thin layer of glycerin to a PMMA plate and measure its transmittance as a blank reference.
-
Sample Application: Accurately weigh and apply the test sunscreen formulation onto a PMMA plate at a density of 1.2-1.3 mg/cm².[3][13]
-
Spreading: Spread the product evenly across the entire surface of the plate. An automated robotic arm is preferred for reproducibility.[13] Allow the film to settle and dry for at least 15-30 minutes in the dark at a controlled temperature.[14]
-
Initial Transmittance Measurement: Place the sample plate in the spectrophotometer and measure the initial UV transmittance at 1 nm intervals from 290 to 400 nm.[3] At least four replicate plates should be measured.
-
UV Irradiation (Pre-irradiation): Expose the sample plate to a controlled dose of UV radiation from a solar simulator. The dose is calculated based on the product's expected SPF.[13][14]
-
Post-Irradiation Transmittance Measurement: Re-measure the UV transmittance of the irradiated plate as in step 5.[3]
-
Calculation: The SPF value is calculated from the transmittance data using a standardized equation that integrates the erythemal action spectrum and the solar emission spectrum over the UV range. Specialized software is typically used for this calculation.
Protocol: Photostability Assessment
Objective: To evaluate the ability of the sunscreen formulation to maintain its protective efficacy after exposure to UV radiation.
Procedure:
-
Prepare and apply the sunscreen sample to a PMMA plate as described in the in vitro SPF protocol (Steps 1-4).
-
Measure the initial absorbance spectrum (A₀) of the sample from 290 to 400 nm.[14]
-
Expose the sample to a defined, high dose of UV radiation from a solar simulator. A common approach is to use a dose equivalent to a significant portion of the product's SPF value (e.g., 33% of the SPF).[14]
-
After irradiation, re-measure the absorbance spectrum (Aₜ) of the sample.[14]
-
Data Analysis: Compare the pre- and post-irradiation spectra. Photostability can be quantified by calculating the change in the area under the curve (AUC) for the UVA and UVB regions or the change in the calculated SPF value.[15] A product is often considered photostable if the loss in protection is less than a predefined threshold (e.g., <20%).[15]
Caption: Experimental Workflow for Photostability Testing.
Quality Control
Protocol: Quantification of PBSA via HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of UV filters in finished cosmetic products.[7][16]
Objective: To determine the concentration (% w/w) of PBSA in a sunscreen formulation.
Instrumentation & Conditions (Example):
-
HPLC System: With UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., Symmetry Shield® C18, 5 µm).[16]
-
Mobile Phase: Gradient of acidified water and an organic solvent (e.g., ethanol or methanol/acetonitrile).[16][17]
-
Flow Rate: ~1.0 mL/min.
-
Detection Wavelength: Set at the absorbance maximum of PBSA (~306 nm).
-
Column Temperature: 30-40°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of PBSA of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: Accurately weigh a known amount of the sunscreen formulation into a volumetric flask. Add a suitable solvent (e.g., methanol) and extract the PBSA, often with the aid of sonication.[18] Dilute to the mark and filter the solution to remove any undissolved excipients.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for PBSA.
-
Quantification: Determine the concentration of PBSA in the sample solution using the calibration curve. Calculate the final percentage (% w/w) in the original sunscreen product based on the initial sample weight and dilution factors.
Conclusion
This compound is a valuable and versatile UVB filter for modern cosmetic formulations. Its water solubility allows for the development of products with superior sensory profiles, meeting consumer demands for lightweight and non-greasy sun protection. However, its efficacy is contingent upon proper formulation, particularly the neutralization step, and its combination with effective UVA filters to achieve broad-spectrum protection. The protocols outlined in this guide provide a robust framework for developing, testing, and verifying the quality of sunscreen products containing PBSA, ensuring they are safe, stable, and effective for the consumer.
References
-
Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. Available at: [Link]
-
Photostability Testing of Sunscreen Ingredients. In-Vitro Method. Available at: [Link]
-
Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries. Available at: [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Available at: [Link]
-
Photostability-Sunscreens. Eurofins. Available at: [Link]
-
Explore Cosmetics & Personal Care Formulations with Sunscreen Agents / UV Filters. UL Prospector. Available at: [Link]
-
ISO 24443 In Vitro UVA Testing for Sunscreen Products. Avomeen. Available at: [Link]
-
In Vitro Sunscreen Photostability Testing Insights. Abich Inc. Available at: [Link]
-
Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps. PMC - PubMed Central. Available at: [Link]
-
Guide to Performing ISO 24443:2021 In Vitro UVAPF Measurements. Solar Light Company. Available at: [Link]
-
AakoSun PBSA (Phenylbenzimidazole Sulfonic Acid) by Aako BV. UL Prospector. Available at: [Link]
-
Cosmetics - Determination of sunscreen UVA photoprotection in vitro (ISO 24443:2021). Intertek Inform. Available at: [Link]
-
Incorporation of UV Filters into Oil-in-Water Emulsions—Release and Permeability Characteristics. MDPI. Available at: [Link]
- 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production. Google Patents.
-
How to make SPF 50+ Sunscreen. YouTube. Available at: [Link]
- Sunscreen lotion and preparation method thereof. Google Patents.
-
Phenylbenzimidazole sulfonic acid - Ensulizole. Belchem. Available at: [Link]
- An oil-in-water sunscreen composition. Google Patents.
-
PHENYLBENZIMIDAZOLE SULFONIC ACID. Ataman Kimya. Available at: [Link]
-
Ensulizole - UV Filter. Jane Yoo MD. Available at: [Link]
-
UVAPF In Vitro Broad Spectrum Test. Eurofins. Available at: [Link]
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. Available at: [Link]
-
2-Phenylbenzimidazole-5-Sulfonic Acid. PubChem. Available at: [Link]
-
ENSULIZOLE. Ataman Kimya. Available at: [Link]
- stable soluble salts of phenylbenzimidazole sulfanic acid at phs at or below 7,0. Google Patents.
-
Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Opinion on phenylbenzimidazole sulfonic acid and its salts. European Commission. Available at: [Link]
Sources
- 1. Phenylbenzimidazole sulfonic acid - Ensulizole - Belchem [belchem.com]
- 2. Kao Chemicals EU [kaochemicals-eu.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. UV Filter: Ensulizole - Jane Yoo MD [janeyoomd.com]
- 5. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Simultaneous analysis and monitoring of 16 UV filters in cosmetics by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRPI0721862A2 - stable soluble salts of phenylbenzimidazole sulfanic acid at phs at or below 7,0 - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. intertekinform.com [intertekinform.com]
- 11. testinglab.com [testinglab.com]
- 12. solarlight.com [solarlight.com]
- 13. specialchem.com [specialchem.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of 1H-Benzimidazole-5-sulfonic Acid in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the application of benzimidazole sulfonic acid derivatives in polymer chemistry, with a primary focus on the synthesis and characterization of sulfonated polybenzimidazoles (sPBIs). These materials are of significant interest for their potential use in a variety of advanced applications, most notably as proton exchange membranes (PEMs) in fuel cells. This guide offers in-depth technical insights, field-proven protocols, and a comprehensive overview of the causality behind experimental choices.
Introduction: The Significance of Sulfonated Polybenzimidazoles
Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability. The introduction of sulfonic acid groups (-SO₃H) onto the benzimidazole backbone imparts crucial functionality, transforming the polymer into a proton-conductive material. This modification is central to their application in electrochemical devices where proton transport is a key mechanism. The sulfonic acid moieties provide hydrophilic domains within the polymer matrix, facilitating the movement of protons, a fundamental requirement for efficient fuel cell operation.
The direct polymerization of monomers already containing the sulfonic acid group, such as derivatives of 1H-Benzimidazole-5-sulfonic acid, offers distinct advantages over the post-sulfonation of a pre-formed PBI polymer. This approach allows for precise control over the degree of sulfonation and can lead to a more uniform distribution of sulfonic acid groups along the polymer chain, ultimately influencing the material's properties and performance.
Monomer Synthesis: Crafting the Building Blocks
A key precursor for the synthesis of certain sulfonated polybenzimidazoles is 3,4-diaminobenzenesulfonic acid. While this compound itself can be challenging to polymerize directly through common polycondensation methods due to the presence of the acidic proton on the imidazole ring, the use of a sulfonated diamine monomer is a well-established route. A related and commercially relevant monomer, 2-phenyl-1H-benzimidazole-5-sulfonic acid, can be synthesized from 3,4-diaminobenzenesulfonic acid.
Synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid
This protocol is adapted from established patent literature, providing a reliable method for synthesizing a key sulfonated benzimidazole monomer.[1][2][3][4]
Reaction Scheme:
Caption: Synthesis of 2-phenyl-1H-benzimidazole-5-sulfonic acid.
Materials:
-
3,4-diaminobenzenesulfonic acid
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Acetic acid
-
Deionized water
Protocol:
-
In a suitable reaction vessel, dissolve 1.0 mole of 3,4-diaminobenzenesulfonic acid in deionized water.
-
Adjust the pH of the solution to 5.5 by the dropwise addition of a 45-50% aqueous sodium hydroxide solution until a clear solution is obtained.
-
Add 200 g of sodium metabisulfite to the solution and heat the mixture to 60°C with stirring.
-
Slowly add 1.08 moles of benzaldehyde dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to 80°C and maintain this temperature for 1 hour with continuous stirring.
-
Add 8 g of activated carbon to the solution and stir for a short period to decolorize the mixture.
-
Filter the hot solution to remove the activated carbon.
-
Acidify the filtrate with acetic acid at 80°C to precipitate the product.
-
Allow the mixture to cool to room temperature while stirring, then collect the precipitate by vacuum filtration.
-
Wash the collected solid with deionized water and dry under vacuum to yield 2-phenyl-1H-benzimidazole-5-sulfonic acid.
Polymerization: Building the Macromolecular Architecture
The synthesis of sulfonated polybenzimidazoles can be achieved through the direct polycondensation of a sulfonated monomer with a suitable comonomer. In this section, we detail a general yet robust protocol for the synthesis of a sulfonated polybenzimidazole using a sulfonated dicarboxylic acid and a non-sulfonated tetraamine, a common and effective strategy.[5]
Direct Polycondensation of a Sulfonated Dicarboxylic Acid and a Tetraamine
Reaction Workflow:
Caption: General workflow for the synthesis of sulfonated polybenzimidazole.
Materials:
-
4,8-disulfonyl-2,6-naphthalenedicarboxylic acid (DSNDA) or other suitable sulfonated dicarboxylic acid
-
3,3′-diaminobenzidine (DAB)
-
Polyphosphoric acid (PPA)
-
Ammonium hydroxide (for neutralization)
-
Deionized water
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add polyphosphoric acid and heat to 140°C under a gentle nitrogen flow to ensure dryness.
-
Carefully add equimolar amounts of the sulfonated dicarboxylic acid (e.g., DSNDA) and 3,3′-diaminobenzidine to the hot PPA with vigorous stirring.
-
Slowly raise the temperature of the reaction mixture to 190°C and maintain for 10-15 hours. The viscosity of the mixture will increase as the polymerization proceeds.
-
To facilitate subsequent processing, the temperature can be raised to 220°C for a few hours to reduce the viscosity of the polymer solution.[6]
-
After cooling to approximately 100°C, slowly pour the viscous polymer solution into a large volume of deionized water with stirring to precipitate the polymer.
-
Allow the precipitated polymer to hydrolyze in water for at least 24 hours.
-
Collect the polymer by filtration and wash thoroughly with deionized water until the washings are neutral.
-
Neutralize the polymer by stirring in a dilute ammonium hydroxide solution, followed by extensive washing with deionized water.
-
Dry the final sulfonated polybenzimidazole powder in a vacuum oven at 110°C overnight.
Polymer Characterization and Properties
The synthesized sulfonated polybenzimidazoles must be thoroughly characterized to confirm their structure and evaluate their physicochemical properties, which are critical for their intended applications.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the successful synthesis of sPBI. Key characteristic peaks include:
-
N-H stretching: A broad absorption band around 3400-3100 cm⁻¹ is indicative of the N-H bonds in the imidazole ring.[7]
-
C=N and C=C stretching: Absorptions in the region of 1630-1450 cm⁻¹ correspond to the stretching vibrations of the benzimidazole ring.
-
Sulfonic Acid Group (-SO₃H): The presence of sulfonic acid groups is confirmed by characteristic absorptions for the S=O stretching vibrations, typically around 1080 cm⁻¹ and 1020 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer. The spectra can confirm the incorporation of both the benzimidazole and the sulfonated monomer units into the polymer backbone.
Physical and Performance Properties
The properties of sulfonated polybenzimidazoles are highly dependent on the degree of sulfonation and the polymer's molecular weight.
| Property | Typical Values for sPBIs | Significance |
| Inherent Viscosity | 1.0 - 2.5 dL/g | An indicator of the polymer's molecular weight. Higher values generally correspond to better mechanical properties. |
| Proton Conductivity | 10⁻² - 10⁻¹ S/cm (at high temperature and humidity) | A measure of the material's ability to transport protons, crucial for fuel cell performance.[9] |
| Thermal Stability (TGA) | Decomposition temperature > 450°C | Demonstrates the high thermal resistance of the PBI backbone.[5] |
| Tensile Strength | 50 - 100 MPa | Indicates the mechanical robustness of the polymer films.[5] |
| Water Uptake | 10 - 50% | The ability to absorb water is essential for proton conductivity but must be balanced to maintain dimensional stability. |
Application in Proton Exchange Membranes (PEMs)
The primary application of sulfonated polybenzimidazoles is in the fabrication of proton exchange membranes for fuel cells, particularly for high-temperature PEMFCs (HT-PEMFCs) that operate above 100°C.
Membrane Casting Protocol
-
Dissolve the synthesized sPBI powder in a suitable polar aprotic solvent such as dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) to form a 5-10 wt% solution.
-
Filter the polymer solution to remove any impurities or undissolved particles.
-
Cast the solution onto a clean, flat glass plate using a doctor blade to ensure a uniform thickness.
-
Dry the cast film in an oven at a controlled temperature (e.g., 80-120°C) to slowly evaporate the solvent.
-
Once dry, peel the membrane from the glass plate.
-
To enhance proton conductivity, the membrane is often doped by immersion in a phosphoric acid solution.
Rationale for Use in High-Temperature PEMFCs
-
High Operating Temperature: The excellent thermal stability of the PBI backbone allows for operation at temperatures above the boiling point of water, which offers several advantages for fuel cell systems, including improved electrode kinetics and tolerance to fuel impurities.[6]
-
Anhydrous Proton Conduction: When doped with phosphoric acid, sPBI membranes can conduct protons without the need for high levels of hydration, simplifying the fuel cell system design.
-
Mechanical Integrity: The robust mechanical properties of sPBI films ensure the durability and longevity of the fuel cell membrane.
Conclusion
The synthesis of sulfonated polybenzimidazoles through the direct polymerization of functionalized monomers represents a versatile and powerful approach to designing advanced materials for electrochemical applications. By carefully selecting monomers and controlling the polymerization conditions, polymers with tailored properties can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound derivatives in the development of next-generation polymer technologies.
References
- EP1400517A2 - 2-Phenyl-1H-benzimidazole-5-sulfonic acid prepared from 3,4-Diaminobenzenesulfonacid and its use in the cosmetic compositions - Google P
-
Jouanneau, J., Mercier, R., Gonon, L., & Gebel, G. (2007). Synthesis of Sulfonated Polybenzimidazoles from Functionalized Monomers: Preparation of Ionic Conducting Membranes. Macromolecules, 40(4), 983–990. (URL: [Link])
-
Li, X., et al. (2006). Synthesis and properties of soluble sulfonated polybenzimidazoles. Reactive and Functional Polymers, 66(9), 986-993. (URL: [Link])
- US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations - Google P
-
Qing, L., et al. (2009). Synthesis and Properties of Soluble Sulfonated Polybenzimidazoles. Journal of Applied Polymer Science, 113(4), 2416-2423. (URL: [Link])
- Mader, J., & Benicewicz, B. C. (2010). Sulfonated Polybenzimidazoles for High Temperature PEM Fuel Cells. Macromolecules, 43(16), 6706–6715. (URL: )
-
Figoli, A., et al. (2014). Fourier transform infrared (FT-IR) spectra of polybenzimidazole (PBI) and sulfonated PBI (s-PBI). ResearchGate. (URL: [Link])
- CN1486982A - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.
- DE10243027A1 - 2-phenyl-benzimidazole-5-sulfonic acid from isolated 3,4-diaminobenzene sulfonic acid and its use in cosmetic preparations - Google P
-
Zhang, G., et al. (2014). Synthesis and properties of sulfonated polyimide–polybenzimidazole copolymers as proton exchange membranes. Journal of Materials Science, 49(7), 2745–2753. (URL: [Link])
-
Mader, J. A., & Benicewicz, B. C. (2010). Sulfonated Polybenzimidazoles for High Temperature PEM Fuel Cells. Macromolecules, 43(16), 6706-6715. (URL: [Link])
Sources
- 1. EP1400517A2 - 2-Phenyl-1H-benzimidazole-5-sulfonic acid prepared from 3,4-Diaminobenzenesulfonacid and its use in the cosmetic compositions - Google Patents [patents.google.com]
- 2. US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations - Google Patents [patents.google.com]
- 3. CN1486982A - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]
- 4. DE10243027A1 - 2-phenyl-benzimidazole-5-sulfonic acid from isolated 3,4-diaminobenzene sulfonic acid and its use in cosmetic preparations - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benicewiczgroup.com [benicewiczgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Versatile Role of 1H-Benzimidazole-5-sulfonic Acid in Coordination Chemistry: A Guide for Researchers
The strategic design of coordination complexes and metal-organic frameworks (MOFs) hinges on the judicious selection of organic ligands. Among the vast library of molecular building blocks, 1H-Benzimidazole-5-sulfonic acid stands out as a ligand of considerable interest. Its unique structural and electronic attributes, arising from the fusion of a heterocyclic benzimidazole core with a strongly acidic sulfonic acid group, offer a versatile platform for the construction of novel metal-organic materials with diverse applications in catalysis, materials science, and drug development.
This technical guide provides an in-depth exploration of this compound as a ligand, offering field-proven insights and detailed protocols for its application in coordination chemistry. We will delve into the ligand's fundamental properties, its synthesis, and its coordination behavior, followed by step-by-step methodologies for the synthesis of representative coordination compounds and their subsequent characterization.
Understanding the Ligand: this compound
This compound is a bifunctional organic molecule featuring a benzimidazole ring system substituted with a sulfonic acid group at the 5-position. This unique combination of a nitrogen-containing heterocycle and a strongly acidic functional group dictates its coordination behavior and the properties of the resulting metal complexes.
Key Structural Features and Their Implications:
-
Benzimidazole Core: The benzimidazole moiety provides two potential nitrogen donor atoms (N1 and N3) for coordination to a metal center. The lone pair of electrons on these nitrogen atoms allows for the formation of stable coordinate bonds. The aromatic nature of the benzimidazole ring can also facilitate π-π stacking interactions, which can play a crucial role in the formation of supramolecular architectures.[1]
-
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a strong acid and typically exists in its deprotonated sulfonate form (-SO₃⁻) in coordination complexes. The three oxygen atoms of the sulfonate group can act as coordination sites, binding to metal ions in a monodentate, bidentate, or bridging fashion. This versatility in coordination modes allows for the construction of multidimensional coordination polymers and MOFs.[2]
-
Zwitterionic Nature: In the solid state, 2-phenyl-benzimidazole-5-sulfonic acid has been shown to exist as a zwitterion, where the acidic proton from the sulfonic acid group protonates one of the nitrogen atoms of the imidazole ring.[3] This intramolecular proton transfer can influence the ligand's conformation and its hydrogen bonding capabilities.
The interplay between the benzimidazole and sulfonate groups allows this compound to act as a versatile ligand, capable of forming discrete metal complexes, 1D chains, 2D layers, and 3D frameworks. The specific architecture of the resulting coordination compound is influenced by the choice of metal ion, the reaction conditions, and the presence of any ancillary ligands.
Synthesis of Coordination Compounds with this compound: Protocols and Experimental Causality
The synthesis of coordination compounds involving this compound and its derivatives often employs hydrothermal or solvothermal methods. These techniques are particularly effective for growing high-quality single crystals suitable for X-ray diffraction studies. The choice of solvent, temperature, and pH are critical parameters that dictate the final product's structure and properties.
Protocol 1: General Hydrothermal Synthesis of a Transition Metal Coordination Polymer
This protocol provides a generalized procedure for the synthesis of a coordination polymer using this compound and a divalent transition metal salt (e.g., Co(II), Ni(II), Cu(II), Zn(II)). This method is analogous to those used for synthesizing MOFs with similar benzimidazole-based ligands.[4]
Materials:
-
This compound
-
Transition metal salt (e.g., Cobalt(II) nitrate hexahydrate, Nickel(II) chloride hexahydrate)
-
Deionized water
-
Dimethylformamide (DMF) or other suitable solvent
-
Teflon-lined stainless steel autoclave
Procedure:
-
Ligand and Metal Salt Dissolution: In a typical synthesis, dissolve this compound (e.g., 0.1 mmol) in a suitable solvent system, such as a mixture of deionized water and DMF. The use of a co-solvent like DMF can aid in the dissolution of the organic ligand.
-
Addition of Metal Salt: To this solution, add an equimolar amount of the transition metal salt (e.g., 0.1 mmol). Stir the mixture for a sufficient period (e.g., 30 minutes) at room temperature to ensure homogeneity.
-
pH Adjustment (Optional): The pH of the reaction mixture can be a critical factor in determining the final structure. Depending on the desired coordination mode and the specific metal ion, the pH may need to be adjusted using a dilute acid or base.
-
Hydrothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (typically between 100-180 °C) for a period ranging from 24 to 72 hours. The slow cooling of the autoclave to room temperature is often crucial for the formation of well-defined crystals.
-
Product Isolation and Purification: After the reaction is complete, carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals with deionized water and a suitable organic solvent (e.g., ethanol or DMF) to remove any unreacted starting materials. Dry the product in air or under vacuum.
Causality Behind Experimental Choices:
-
Hydrothermal/Solvothermal Conditions: The elevated temperature and pressure in an autoclave increase the solubility of the reactants and facilitate the formation of thermodynamically stable crystalline products.
-
Solvent System: The choice of solvent can influence the coordination geometry of the metal ion and the resulting crystal packing. Water is a green solvent, while co-solvents like DMF can act as templates or structure-directing agents.
-
Temperature and Reaction Time: These parameters control the kinetics of crystal nucleation and growth. Slower reaction rates and cooling profiles generally lead to larger and higher-quality crystals.
Caption: Hydrothermal synthesis workflow for a coordination polymer.
Characterization of Coordination Compounds
A comprehensive characterization of the synthesized coordination compounds is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:
-
Sulfonate Group (SO₃⁻): The asymmetric and symmetric stretching vibrations of the S-O bonds in the sulfonate group are sensitive to coordination. These bands typically appear in the regions of 1250-1120 cm⁻¹ and 1070-1030 cm⁻¹, respectively. A shift in the positions of these bands upon complexation indicates the involvement of the sulfonate group in coordination.
-
Benzimidazole Ring: The C=N stretching vibration of the imidazole ring (around 1620-1580 cm⁻¹) and the N-H stretching vibration (around 3200-3000 cm⁻¹) can also shift upon coordination of the imidazole nitrogen to the metal center.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's coordination environment in solution. Changes in the chemical shifts of the protons and carbons of the benzimidazole ring upon complexation can confirm coordination.
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive technique for determining the precise three-dimensional structure of a crystalline coordination compound. SCXRD analysis provides information on bond lengths, bond angles, coordination geometry of the metal ion, and the overall crystal packing.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to compare the experimental pattern with the simulated pattern from single-crystal X-ray data.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the coordination compound and to determine the presence of coordinated or lattice solvent molecules. The decomposition temperature provides an indication of the strength of the coordination bonds.
Table 1: Representative FT-IR Data for a Benzimidazole-Sulfonamide Ligand and its Metal Complexes
| Compound | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | νₐₛ(SO₂) (cm⁻¹) | νₛ(SO₂) (cm⁻¹) |
| Ligand | 3385 | 1628 | 1335 | 1161 |
| Co(II) Complex | 3380 | 1615 | 1288 | 1145 |
| Ni(II) Complex | 3382 | 1618 | 1290 | 1147 |
| Cu(II) Complex | 3381 | 1616 | 1285 | 1142 |
| Zn(II) Complex | 3383 | 1617 | 1289 | 1146 |
Data adapted from a study on a similar benzimidazole-sulfonamide ligand for illustrative purposes.
Applications of this compound-Based Coordination Compounds
The unique properties of coordination compounds derived from this compound open up a wide range of potential applications.
-
Catalysis: The presence of both Lewis acidic metal centers and Brønsted acidic sulfonate groups can make these materials effective catalysts for various organic transformations. MOFs with sulfonic acid functionalities have been shown to be active in reactions such as esterification, condensation, and hydration.[2]
-
Proton Conduction: The sulfonic acid groups can facilitate proton transport, making these materials promising candidates for applications in proton exchange membranes (PEMs) for fuel cells. The ordered arrangement of the sulfonic acid groups within the crystalline framework can create efficient pathways for proton conduction.[3]
-
Luminescent Sensing: Benzimidazole-based ligands can exhibit fluorescence. The coordination to metal ions can modulate these luminescent properties, leading to the development of sensors for the detection of specific metal ions, anions, or small molecules.[6]
-
Drug Delivery and Biological Activity: The benzimidazole core is a well-known pharmacophore found in many biologically active molecules.[7] Coordination to metal ions can enhance the therapeutic potential of benzimidazole derivatives. Metal complexes of benzimidazole sulfonamides have demonstrated antimicrobial and anticancer activities.[4][5]
Caption: Potential applications of this compound-based coordination compounds.
Conclusion and Future Outlook
This compound is a highly versatile ligand that offers significant potential for the development of novel coordination compounds with tailored properties and functions. The combination of a robust heterocyclic core and a strongly acidic functional group provides a rich playground for synthetic chemists to explore new structural motifs and applications. While the full potential of this specific ligand is still being uncovered, the foundational knowledge from related benzimidazole-based systems provides a clear roadmap for future research. Further exploration into the synthesis of new coordination polymers and MOFs using this compound, coupled with detailed investigations into their catalytic, conductive, and biological properties, is expected to yield exciting advancements in materials science and medicinal chemistry.
References
-
Sulfonate-Grafted Metal–Organic Frameworks for Reductive Functionalization of CO2 to Benzimidazoles and N-Formamides. ACS Catalysis, 2021.
-
New two-dimensional metal–organic frameworks constructed from 1H-benzimidazole-5,6-dicarboxylic acid with luminescent studies. RSC Advances, 2015.
-
Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules, 2020.
-
Metal complexes of benzimidazole derived sulfonamide: Synthesis, molecular structures and antimicrobial activity. Inorganica Chimica Acta, 2016.
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 2022.
-
Hydrothermal Synthesis, Crystal Structures, and Catalytic Properties of Three Coordination Polymers Containing Flexible Bis(benzimidazole) and Dicarboxylate Ligands. Zeitschrift für anorganische und allgemeine Chemie, 2015.
-
Synthesis and Characterization of Transition Metal Complexes with Benzimidazolyl-2-hydrazones of o-anisaldehyde and Furfural. E-Journal of Chemistry, 2012.
-
Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Molecules, 2022.
-
Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. Molecules, 2022.
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022.
-
Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supramolecular forms, with modulation in proton conductivities. Journal of Chemical Sciences, 2019.
-
New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. European Journal of Medicinal Chemistry, 2009.
-
Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base. International Journal of Science and Research Archive, 2023.
-
Metal-organic frameworks (MOFs)-derived ZrOSO4@C for photocatalytic synthesis of benzimidazole derivatives. Scientific Reports, 2022.
-
A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes. RSC Advances, 2024.
Sources
- 1. A sulfonate ligand-defected Zr-based metal–organic framework for the enhanced selective removal of anionic dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. sci-hub.se [sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. A proton-conductive metal–organic framework based on imidazole and sulphate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development and Application of Fluorescent Probes Based on Benzimidazole Sulfonic Acid
Introduction: The Benzimidazole Sulfonic Acid Scaffold
The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, structurally analogous to naturally occurring nucleotides, which allows for versatile biological interactions.[1] In the field of chemical sensing, its unique electronic properties, metal-ion chelating capabilities, and inherent pH sensitivity make it an exceptional building block for fluorescent probes.[1][2][3] The strategic incorporation of a sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) moiety serves a dual purpose: it significantly enhances aqueous solubility, a critical factor for biological applications, and can act as a key component of the signaling mechanism, particularly for pH sensing.[4][5]
These probes are designed to translate a specific molecular recognition event—such as a change in pH or the binding of a metal ion—into a measurable optical signal, typically fluorescence enhancement ("turn-on") or quenching ("turn-off").[6] Their applications are extensive, ranging from monitoring intracellular pH dynamics, which are crucial in processes like apoptosis and endocytosis, to detecting metal ion imbalances associated with pathological conditions.[7] This document provides a comprehensive guide to the synthesis, characterization, and application of a novel benzimidazole sulfonic acid-based fluorescent probe, exemplified by its use in imaging pH gradients in bacterial biofilms.
Core Principles and Design Strategy
The functionality of these probes is typically governed by well-understood photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][8]
-
Sensing Mechanism (pH): In many benzimidazole-based pH probes, the nitrogen atoms of the imidazole ring act as protonation sites. At low pH, protonation occurs, which can alter the electronic properties of the fluorophore. For the probe family discussed herein, this protonation leads to fluorescence quenching. As the pH increases, the probe is deprotonated, restoring the intramolecular charge transfer pathway and "turning on" fluorescence.[4] The sulfonic acid group, being strongly acidic, typically remains deprotonated (as a sulfonate) in the biological pH range, ensuring the probe's solubility and preventing unwanted interactions.
-
Causality in Design: The choice of a benzimidazole core linked to a salicylic aldehyde derivative is deliberate. This structure creates a conjugated system susceptible to changes in the electronic environment. The propylsulfonate moiety is not just a solubilizing tag; its position and insulation from the core aromatic system prevent it from interfering with the primary fluorescence mechanism while maximizing aqueous compatibility.[4][5]
Below is a conceptual diagram illustrating the pH-dependent "On/Off" switching mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design of novel benzimidazole-based sensor molecules that display positive and negative fluorescence responses to anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Benzimidazole Sulfonic Acid Derivatives as Potential Enzyme Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzimidazole Scaffold in Enzyme Inhibition
The benzimidazole nucleus, an isostere of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features allow for diverse substitutions, facilitating interactions with a wide array of biological targets, including enzymes.[1] This structural versatility has led to the development of numerous benzimidazole-containing drugs with a broad spectrum of therapeutic applications, from proton pump inhibitors like omeprazole to kinase inhibitors used in oncology.[2][3] The introduction of a sulfonic acid or sulfonamide moiety to the benzimidazole core can further enhance its pharmacological properties by increasing solubility and providing additional points of interaction with enzyme active sites. This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and kinetic analysis of benzimidazole sulfonic acid derivatives as potential enzyme inhibitors.
Section 1: Synthesis of Benzimidazole Sulfonic Acid Derivatives
The synthesis of benzimidazole sulfonic acid derivatives can be approached through several synthetic routes. A common method involves the sulfonation of a pre-formed benzimidazole ring, while another strategy entails the condensation of a sulfonated diamine with an appropriate aldehyde or carboxylic acid.
Protocol 1.1: Synthesis of 2-Phenylbenzimidazole-5-Sulfonic Acid
This protocol describes a common method for the synthesis of 2-phenylbenzimidazole-5-sulfonic acid, a foundational compound in this class.
Materials:
-
2-Phenylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Reaction Flask with Stirring and Temperature Control
-
Buchner Funnel and Filter Paper
-
Vacuum Drying Oven
Procedure:
-
In a reaction flask, carefully add 150 g of concentrated sulfuric acid.
-
While stirring and maintaining the temperature between 40-50°C, add 40 g of 2-phenylbenzimidazole in five portions.
-
After the addition is complete, heat the reaction mixture to 85°C.
-
Monitor the reaction progress until the content of 2-phenylbenzimidazole is less than 1%.
-
Carefully add the sulfonated solution to 300 g of water.
-
Heat the mixture to 80°C and stir for 1 hour.
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with 200 g of water at 80°C, stirring for 1 hour, and filter again.
-
Dry the resulting filter cake under vacuum to obtain 2-phenylbenzimidazole-5-sulfonic acid.
Section 2: In Vitro Enzyme Inhibition Assays
The following protocols detail standardized methods for evaluating the inhibitory potential of benzimidazole sulfonic acid derivatives against several key enzyme classes.
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] Benzimidazole sulfonamides have shown promise as CA inhibitors.[4]
Protocol 2.1.1: Colorimetric Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human or Bovine Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl Acetate (p-NPA)
-
Benzimidazole sulfonic acid derivatives (test compounds)
-
Acetazolamide (positive control)
-
50 mM Tris-HCl buffer, pH 7.5
-
DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA-II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL Tris-HCl buffer + 20 µL of p-NPA solution.
-
Control (100% activity): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA-II solution.
-
Test Compound: 158 µL Tris-HCl buffer + 2 µL of test compound dilution + 20 µL CA-II solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 20 µL of p-NPA solution to all wells except the blank.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Kinase Inhibition Assay
Protein kinases are a large family of enzymes that play a central role in cell signaling.[3] Benzimidazole derivatives are known to be common kinase inhibitor scaffolds.[3]
Protocol 2.2.1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Target Kinase (e.g., a specific receptor tyrosine kinase)
-
Kinase Substrate (peptide or protein)
-
ATP
-
Benzimidazole sulfonic acid derivatives (test compounds)
-
Staurosporine (positive control)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target kinase and its substrate in kinase assay buffer.
-
Prepare serial dilutions of the test compounds and staurosporine in DMSO.
-
-
Kinase Reaction:
-
In a white plate, add 2.5 µL of the serially diluted test compound or DMSO (for control).
-
Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Proton Pump (H+/K+-ATPase) Inhibition Assay
The gastric H+/K+-ATPase, or proton pump, is the enzyme responsible for gastric acid secretion.[2] Benzimidazole derivatives are the cornerstone of proton pump inhibitor (PPI) therapy.[2]
Protocol 2.3.1: In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
H+/K+-ATPase enriched gastric vesicles (isolated from porcine or rabbit gastric mucosa)
-
ATP
-
Benzimidazole sulfonic acid derivatives (test compounds)
-
Omeprazole (positive control)
-
Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing MgCl₂ and KCl)
-
Trichloroacetic Acid (TCA)
-
Reagents for phosphate determination (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Isolate H+/K+-ATPase enriched vesicles from fresh gastric mucosa following established protocols involving differential centrifugation.[5][6]
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer, gastric vesicles, and serial dilutions of the test compounds or omeprazole.
-
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold TCA.
-
Phosphate Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add the phosphate detection reagent.
-
Incubate for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Calculate the amount of phosphate released from a standard curve.
-
Determine the % inhibition and subsequently the IC50 value as described in previous protocols.
-
Urease Inhibition Assay
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, playing a key role in the pathogenesis of certain bacterial infections.[6]
Protocol 2.4.1: Colorimetric Urease Inhibition Assay (Berthelot Method)
This assay quantifies the ammonia produced from urea hydrolysis, which reacts with phenol and hypochlorite to form a colored indophenol.[6]
Materials:
-
Jack bean urease
-
Urea
-
Benzimidazole sulfonic acid derivatives (test compounds)
-
Thiourea (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all necessary reagents and serial dilutions of test compounds and thiourea.
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, urease solution, and test compounds.
-
-
Pre-incubation: Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the urea solution to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Color Development: Add the phenol reagent followed by the alkaline hypochlorite solution. Incubate for 10 minutes for color development.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 625 nm.
-
Calculate the % inhibition and IC50 value as previously described.
-
Section 3: Data Presentation and Analysis
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor that is required to reduce the activity of an enzyme by 50%. IC50 values are typically determined by fitting the dose-response data to a sigmoidal curve using software such as GraphPad Prism.[7]
Table 1: Hypothetical IC50 Values of Benzimidazole Sulfonic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| BZS-1 | Carbonic Anhydrase II | 5.2 |
| BZS-2 | Kinase A | 1.8 |
| BZS-3 | H+/K+-ATPase | 0.9 |
| BZS-4 | Urease | 12.5 |
Kinetic Analysis: Lineweaver-Burk Plots
Lineweaver-Burk plots, or double reciprocal plots, are a graphical representation of enzyme kinetics that are useful for determining the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).[5] By measuring the reaction velocity at various substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can be constructed. The changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) in the presence of the inhibitor reveal the mode of inhibition.[2][8]
Section 4: Visualizing Experimental Workflows
Conclusion
The benzimidazole sulfonic acid scaffold holds significant promise for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a robust framework for the synthesis, in vitro evaluation, and kinetic characterization of these compounds. By following these methodologies, researchers can effectively screen and characterize potential drug candidates, contributing to the advancement of new therapeutics.
References
- Capasso, C., & Supuran, C. T. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1697–1707.
- Abe, K., Irie, K., Nakanishi, H., Suzuki, H., & Fujiyoshi, Y. (2016). Isolation of H+,K+-ATPase-enriched membrane fraction from pig stomachs. Methods in Molecular Biology, 1377, 19–27.
- BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors.
- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- GraphPad. (n.d.). How to determine an IC50. GraphPad Prism User Guide.
- Jakeman, D. L. (2023).
- Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Microbe Notes. (2022, May 30). Lineweaver–Burk Plot.
- Wikipedia. (2023, November 28). Lineweaver–Burk plot.
- Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- UCL iGEM. (2022). Berthelot's Urease Activity Assay.
- Dahiya, R., & Pathak, D. (2012). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Medicinal Chemistry Research, 21(10), 2829–2842.
- ResearchGate. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay)
- Khan, I., et al. (2021). Mannich bases derivatives of 2-Phenyl-5- Benzimidazole sulfonic acid; Synthesis, Characterization, Computational studies and Biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 57.
- Atlas Medical. (n.d.).
- Kilcoyne, M., & Joshi, L. (2022). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. Methods in Molecular Biology, 2460, 89–111.
- YouTube. (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression.
- LiNEAR. (n.d.). UREA Berthelot.
- Labcare diagnostics. (n.d.). Berthelot Method.
- Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed.
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284–2298.
- BenchChem. (2025).
- protocols.io. (2019, May 2). Carbonic Anhydrase Activity Assay.
- Sigma-Aldrich. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
- PubMed. (1988).
- BenchChem. (2025). Application Notes and Protocols: Assaying H+/K+-ATPase Inhibition by Linaprazan in vitro.
- NIH National Center for Biotechnology Information. (n.d.). In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract.
- Abe, K., et al. (2016). Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs. Methods in Molecular Biology, 1377, 19-27.
- Nakanishi, H., et al. (2009). SDS purification of porcine H,K-ATPase from gastric mucosa. The Journal of Membrane Biology, 228(2), 75-82.
- Lee, J., et al. (2009). 1-Arylsulfonyl-2-(pyridylmethylsulfinyl) benzimidazoles as new proton pump inhibitor prodrugs. Molecules, 14(12), 5247-5280.
- Lee, J., et al. (2009). 1-Arylsulfonyl-2-(pyridylmethylsulfinyl) benzimidazoles as new proton pump inhibitor prodrugs. PubMed.
- Shin, J. M., & Sachs, G. (2008). The chemically elegant proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 28(S1), 10-17.
- Khan, I., et al. (2021).
- Cho, S. Y., et al. (2020). Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis. Journal of Cellular and Molecular Medicine, 24(4), 2444-2456.
- Singh, P., et al. (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. ISRN Organic Chemistry, 2013, 453682.
- Patel, R. V., et al. (2022). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Molecules, 27(18), 5943.
- El-Sayed, M. A. A., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481.
- Zhang, X., et al. (2021). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1699-1709.
- El-Gohary, N. S., & Shaaban, M. I. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673.
- Promega Corporation. (n.d.). Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
- Promega Corporation. (n.d.). Promega Notes 93: Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
- Zask, A., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 9(5), 472-484.
- Promega Corporation. (n.d.).
- Patel, M. B., et al. (2016). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Journal of Pharmaceutical Sciences and Research, 8(8), 819-824.
- Khan, K. M., et al. (2020). Synthesis and In Vitro Urease Inhibition of Some Novel Benzimidazole‐based Hydrazones. ChemistrySelect, 5(20), 6143-6148.
- ResearchGate. (2017, March 24).
- Byonoy. (2023, May 31).
- Labmedica.com. (2013, November 13). Rapid Colorimetric Assay Quantifies Urease Activity.
- Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric).
- Imran, M., et al. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Journal of Food Biochemistry, 45(12), e13997.
- Shahin, G., et al. (2022). Urease inhibition of sulfonate and sulfamate derivatives (1a-1j and 2a-2j). Journal of Molecular Structure, 1265, 133405.
- Kosikowska, P., & Berlicki, Ł. (2011). Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review.
- Chen, Y., & Liu, D. (2002). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis.
- Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 249.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo.
- Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106, 243-251.
- Hubschwerlen, C., et al. (2007). Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity. Journal of Medicinal Chemistry, 50(23), 5773-5785.
Sources
- 1. 1-Arylsulfonyl-2-(pyridylmethylsulfinyl) benzimidazoles as new proton pump inhibitor prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]
- 6. SDS purification of porcine H,K-ATPase from gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Purification of 1H-Benzimidazole-5-sulfonic Acid
Introduction
1H-Benzimidazole-5-sulfonic acid is a key heterocyclic organic compound. Its structural motif is present in a variety of pharmacologically active molecules and functional materials. For instance, the closely related derivative 2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) is a widely used water-soluble UVB absorber in sunscreen formulations.[1][2][3] The utility of this compound as a chemical intermediate in drug development and materials science necessitates a high degree of purity.
Synthetic routes to this compound, typically involving sulfonation of a benzimidazole precursor, can lead to significant impurities that compromise the outcome of subsequent applications. Common contaminants include unreacted starting materials, residual sulfuric acid from the sulfonation process, and structurally similar isomers, most notably 1H-Benzimidazole-4-sulfonic acid.[4] The presence of these impurities can lead to inconsistent reaction yields, side product formation, and altered pharmacological or physical properties of the final product.
This application note provides a detailed, validated protocol for the purification of this compound. The methodology is designed to be robust and reproducible, yielding material of high purity suitable for the most demanding research and development applications. We will not only detail the procedural steps but also explain the underlying chemical principles, ensuring the user can adapt the protocol as needed. The protocol's effectiveness is verified through established analytical techniques.
Principle of Purification: Leveraging pH-Dependent Solubility
The purification strategy is centered on the amphoteric nature of this compound and its differential solubility in acidic and alkaline aqueous solutions. The sulfonic acid group (-SO₃H) is strongly acidic, while the benzimidazole ring system possesses basic nitrogen atoms.
The core principle involves the following transitions:
-
Conversion to a Soluble Salt: In a basic medium (e.g., dilute sodium hydroxide), the sulfonic acid group is deprotonated to form the highly water-soluble sodium sulfonate salt. This step effectively dissolves the target compound, leaving behind any base-insoluble organic impurities.
-
Reprecipitation of the Purified Acid: Subsequent acidification of the solution protonates the sulfonate salt, regenerating the free this compound. The free acid form exhibits significantly lower solubility in water and precipitates out of the solution.[5] Crucially, inorganic impurities such as residual sulfuric acid and salts formed during neutralization (e.g., NaCl) remain dissolved in the aqueous phase.[6][7]
This acid-base precipitation cycle, combined with a decolorization step using activated carbon, effectively removes a broad spectrum of impurities.
Visual Workflow and Chemical Logic
The purification process follows a logical sequence of steps designed to systematically remove different classes of impurities.
Caption: Workflow for the purification of this compound.
Caption: Key chemical structures involved in the purification process.
Materials and Equipment
Reagents & Consumables
| Reagent/Material | Grade | Supplier Example | Notes |
| Crude this compound | Synthesis Grade | N/A | Starting material for purification. |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific | For preparing 2M solution. |
| Hydrochloric Acid (HCl) | Reagent Grade, 37% | Sigma-Aldrich | For preparing 2M solution. |
| Activated Carbon | Decolorizing Grade | VWR | Fine powder is preferred for high surface area. |
| Deionized (DI) Water | Type II or higher | In-house supply | Used for all solutions and washing. |
| pH Indicator Strips | Range 1-14 | Whatman | For monitoring pH during dissolution and precipitation. |
| Filter Paper | Qualitative, Grade 1 | Whatman | For Büchner funnel. |
Equipment
-
Magnetic stirrer with heating plate
-
Large glass beakers (e.g., 1 L, 2 L)
-
Glass stirring rod
-
Büchner funnel and vacuum flask assembly
-
Vacuum source (e.g., water aspirator or vacuum pump)
-
Ice bath
-
Spatulas and weighing balance
-
Graduated cylinders
-
Vacuum oven or desiccator for drying
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[8][9]
-
Sodium Hydroxide and Hydrochloric Acid: Both are corrosive. Avoid contact with skin and eyes. Handle with care when preparing solutions, as the dissolution of NaOH is exothermic.
-
Hot Solutions: Handle hot glassware with appropriate thermal protection. Be cautious of bumping when heating solutions.
-
Vacuum Filtration: Ensure glassware is free from cracks or defects before applying a vacuum.
Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work.[8][10][11]
Detailed Purification Protocol
This protocol is based on a starting quantity of 20 g of crude material. Adjust volumes accordingly for different scales.
Step 1: Dissolution in Alkaline Solution
-
Place 20 g of crude this compound into a 1 L beaker equipped with a magnetic stir bar.
-
Add 400 mL of DI water. The crude material will likely form a slurry with limited solubility.
-
Begin stirring and slowly add 2M sodium hydroxide solution dropwise. Monitor the pH of the mixture.
-
Continue adding NaOH until all the solid has dissolved and the solution pH is stable between 10-11. The solution may be dark in color depending on the level of impurities. Causality: This step converts the insoluble free acid to its highly soluble sodium salt, separating it from any base-insoluble impurities.
Step 2: Decolorization with Activated Carbon
-
Heat the solution to 60-70 °C on a hot plate stirrer.
-
Once the temperature is stable, cautiously add 1-2 g of activated carbon to the solution. Note: Add the carbon slowly to prevent excessive frothing.
-
Stir the mixture at 60-70 °C for 20-30 minutes. Causality: The porous structure of activated carbon adsorbs high molecular weight colored impurities, clarifying the solution.[12]
Step 3: Hot Filtration
-
Set up a Büchner funnel with filter paper and pre-heat it by pouring boiling DI water through it. This prevents the product from prematurely crystallizing in the funnel.
-
Quickly filter the hot, carbon-containing solution under vacuum.
-
Wash the filter cake (the collected activated carbon) with a small amount of hot (70 °C) DI water (approx. 20-30 mL) to recover any adsorbed product.
-
Combine the clear, decolorized filtrate and the washings in a clean 2 L beaker.
Step 4: Reprecipitation of the Free Acid
-
Gently reheat the filtrate to approximately 70-80 °C while stirring.[4]
-
Slowly add 2M hydrochloric acid solution dropwise to the hot filtrate. A white precipitate will begin to form.
-
Continue adding HCl until the pH of the solution is approximately 1-2.
-
Once acidification is complete, stop heating. Causality: Protonation converts the soluble sulfonate salt back into the free sulfonic acid, which has low solubility in the acidic aqueous medium and precipitates as a purified solid.[13]
Step 5: Isolation and Washing
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the white precipitate by vacuum filtration using a clean Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold DI water (3 x 50 mL) to remove soluble impurities like sodium chloride.
-
Press the cake firmly with a clean spatula or stopper to remove as much water as possible.
Step 6: Drying
-
Transfer the purified product to a pre-weighed watch glass or crystallization dish.
-
Dry the material in a vacuum oven at 60-80 °C overnight or until a constant weight is achieved. The product should be a fine, white crystalline powder.[2]
-
Store the final product in a desiccator, as sulfonic acids can be hygroscopic.[5][14]
Protocol Validation: Purity Assessment
To confirm the success of the purification, the following analytical tests should be performed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for assessing purity and quantifying any remaining impurities, such as the 4-sulfonic acid isomer.[4] A reverse-phase method is typically employed.[15][16]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Waters Symmetry Shield®, 5 µm)[16] |
| Mobile Phase | A: Water with 0.1% Phosphoric Acid or Formic Acid[15] B: Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution (e.g., 10-90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm or 305 nm) |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a small amount of product in the mobile phase or water. |
A successful purification will result in a single major peak in the chromatogram with a purity value >99%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure and identify the absence of organic impurities. The spectrum should be clean, with resonances corresponding to the expected benzimidazole and phenyl protons. The absence of peaks from starting materials or the distinct pattern of the 4-sulfonic acid isomer confirms purity. The sample can be dissolved in a suitable deuterated solvent like DMSO-d₆ or D₂O.[17]
Melting Point
Pure this compound has a high melting point, typically reported as >300 °C.[2][8][18] A sharp melting point (or decomposition) at this high temperature is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
Conclusion
The protocol described in this application note provides a reliable and effective method for purifying this compound from common synthetic impurities. By exploiting the compound's pH-dependent solubility, this acid-base precipitation technique, coupled with activated carbon treatment, consistently yields a high-purity, white crystalline solid. The inclusion of validated analytical methods such as HPLC and NMR allows for confident assessment of the final product's quality, ensuring its suitability for sensitive downstream applications in pharmaceutical and materials science research.
References
-
SIELC Technologies. (n.d.). Separation of this compound, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved from [Link]
- McCoy, F. C., & Throckmorton, P. E. (1973). U.S. Patent No. 3,719,703. Washington, DC: U.S. Patent and Trademark Office.
- Leston, G. (1970). U.S. Patent No. 3,496,224. Washington, DC: U.S. Patent and Trademark Office.
-
The Royal Society of Chemistry. (2017). Dalton Transactions Supplementary Information. Retrieved from [Link]
- Wang, Y., et al. (2019). CN Patent No. 110540523A.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33919, Ensulizole. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid). Retrieved from [Link]
-
Bisor Corporation. (2021, August 16). Safety Data Sheet - ShieldBisoTM ES. Retrieved from [Link]
-
Lindberg, B., & Englund, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 381. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) for Benzenesulfonic acid (HMDB0248986). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid [1H NMR]. Retrieved from [Link]
-
Atom Pharma. (n.d.). 2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Phenylbenzimidazole-5-sulfonic acid. Retrieved from [Link]
-
Chisvert, A., et al. (2009). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. PubMed. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
-
Longdom Publishing. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
- Abel, G., et al. (2006). CN Patent No. 1297544C.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]
-
Siddiqui, S., et al. (2021). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Retrieved from [Link]
-
Gbylik-Sikorska, M., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4999. Retrieved from [Link]
-
Al-Jbouri, S. S. J., & Al-Masoudi, W. A. M. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]
Sources
- 1. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenylbenzimidazole-5-sulfonic acid CAS#: 27503-81-7 [m.chemicalbook.com]
- 3. Ensulizole(2-Phenylbenzimidazole 5-sulfonic acid), Pharmaceutical Secondary Standard; Certified Reference Material | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 5. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 6. US3719703A - Separation of sulfonic acids from sulfuric acid - Google Patents [patents.google.com]
- 7. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 8. fishersci.it [fishersci.it]
- 9. fishersci.com [fishersci.com]
- 10. v6-file.globalso.com [v6-file.globalso.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]
- 14. atompharma.co.in [atompharma.co.in]
- 15. Separation of this compound, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. chembk.com [chembk.com]
Application Notes & Protocols: A Strategic Guide to In Vitro Biological Activity Screening of 1H-Benzimidazole-5-sulfonic Acid Derivatives
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features and electron-rich nature allow it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3][4][5] This versatility has made benzimidazole derivatives a focal point of intensive research and has led to numerous FDA-approved drugs.[5]
This guide focuses on derivatives of 1H-Benzimidazole-5-sulfonic acid . The incorporation of a sulfonic acid moiety (-SO₃H) at the 5-position is a deliberate synthetic strategy. This highly polar, ionizable group can significantly alter the physicochemical properties of the parent molecule, often enhancing aqueous solubility and presenting a unique site for hydrogen bonding or ionic interactions with biological targets.[6] Consequently, these derivatives may exhibit novel biological profiles or improved pharmacokinetic properties compared to their non-sulfonated counterparts.
The purpose of these application notes is to provide a comprehensive and logical framework for conducting the initial in vitro biological activity screening of a library of novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound primary evaluation.
Part 1: The Foundational Screen — Assessing Cytotoxicity
Expertise & Experience: Before assessing any specific therapeutic activity, it is imperative to determine the inherent cytotoxicity of the compounds. A compound that indiscriminately kills cells will appear active in many functional assays, leading to false-positive results. The foundational screen establishes a therapeutic window—a concentration range where the compound can be tested for specific biological effects without causing overt cell death. This step is crucial for the correct interpretation of all subsequent data.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7]
Workflow for MTT Assay
Caption: General workflow for the MTT cell viability assay.
Detailed Step-by-Step Protocol
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Selected cell line(s) (e.g., a non-cancerous line like NIH-3T3 for general cytotoxicity, and cancer lines for specific screening)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL stock in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Test this compound derivatives (dissolved in a suitable vehicle, like DMSO or water)
-
Multi-channel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension in complete medium and seed 100 µL into each well of a 96-well plate at a density of 5,000–10,000 cells/well.[9] Include wells for 'cells only' (positive control) and 'media only' (blank).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.[7]
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. A common starting range is 0.1 to 100 µM.
-
Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Exposure: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for another 2 to 4 hours at 37°C.[10] During this time, viable cells will produce visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis:
-
Subtract the absorbance of the 'media only' blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Part 2: Screening for Primary Pharmacological Activities
With IC₅₀ values for cytotoxicity established, you can now screen for specific biological activities at non-toxic or sub-lethal concentrations (e.g., at or below the IC₂₀).
Anticancer Activity Screening
Trustworthiness: The MTT protocol is directly applicable for anticancer screening. The key is to use a panel of human cancer cell lines from different tissues (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., MRC-5 or NIH-3T3). A promising anticancer agent will show potent cytotoxicity (low IC₅₀) against cancer cells but significantly less activity against normal cells, indicating a degree of selectivity.[11][12]
Data Presentation: Hypothetical Anticancer Screening Results
| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MRC-5 (Normal Lung) | Selectivity Index (SI)¹ |
| BZS-001 | 5.2 | 8.1 | > 100 | > 19.2 |
| BZS-002 | 78.4 | 91.2 | > 100 | ~1 |
| BZS-003 | 2.5 | 3.1 | 45.7 | 18.3 |
| Doxorubicin | 0.8 | 1.1 | 2.3 | 2.9 |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells (using A549 for this example). A higher SI is desirable. |
Antimicrobial Activity Screening
Expertise & Experience: Benzimidazoles are well-known antimicrobial agents.[1][13] The standard method for quantifying this activity is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15]
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
96-well non-treated, sterile microplates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculums adjusted to 0.5 McFarland standard
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (inoculum + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13]
Anti-inflammatory Activity Screening
Expertise & Experience: Chronic inflammation is linked to many diseases, and benzimidazoles have shown promise as anti-inflammatory agents.[5][16] A robust and common in vitro model uses murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory response.[17] This stimulation leads to the upregulation of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), a key inflammatory mediator.[18] The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess assay.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 macrophage cell line
-
24-well or 96-well tissue culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
Dexamethasone or other known anti-inflammatory drug as a positive control
Signaling Pathway for NO Production
Caption: Simplified pathway of LPS-induced NO production in macrophages.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (at non-toxic levels determined by MTT). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 50-100 ng/mL.[19] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Component A (sulfanilamide solution) of the Griess Reagent to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Component B (NED solution) and incubate for another 5-10 minutes. A purple/magenta color will develop.
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only control.
Antioxidant Activity Screening
Trustworthiness: Antioxidant capacity is often evaluated using cell-free chemical assays that measure a compound's ability to scavenge stable free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary and widely used.[20][21] DPPH is a purple-colored radical that is neutralized to a yellow color, while the blue-green ABTS radical cation is decolorized upon reduction.[21] Testing with both can provide a more comprehensive picture of radical scavenging ability.[22]
Protocol 4A: DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol (~0.1 mM), which should have an absorbance of ~1.0 at 517 nm.
-
In a 96-well plate, add 100 µL of various concentrations of your test compounds (dissolved in methanol).
-
Add 100 µL of the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a standard.[23]
Protocol 4B: ABTS Radical Scavenging Assay
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[21]
-
In a 96-well plate, add 20 µL of various concentrations of your test compounds.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).[23]
Data Presentation: Hypothetical Antioxidant Screening Results
| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| BZS-001 | 45.3 | 22.1 |
| BZS-002 | > 200 | > 200 |
| BZS-003 | 15.8 | 9.7 |
| Ascorbic Acid | 8.9 | 5.4 |
Concluding Remarks
This guide outlines a logical, multi-tiered strategy for the initial in vitro screening of novel this compound derivatives. By starting with a foundational cytotoxicity assessment, researchers can ensure the integrity of subsequent functional screens for anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The protocols provided are standard, robust, and designed to generate reliable, comparable data. Positive "hits" from this primary screening cascade can then be advanced to more complex secondary assays, such as specific enzyme inhibition studies, mechanism-of-action investigations, and eventually, in vivo models. This structured approach maximizes efficiency and increases the probability of identifying promising lead compounds for further drug development.
References
- CLYTE Technologies. (2025).
- Roche. (n.d.).
- Koparal, A. S., et al. (2007).
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Royal Society of Chemistry. (2024).
- ResearchGate. (2012). Benzimidazole: A short review of their antimicrobial activities.
- Al-Ostath, A., et al. (2013). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- MDPI. (2001).
- ResearchGate. (2022).
- ACS Publications. (2023). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer.
- National Center for Biotechnology Information. (2022).
- ResearchGate. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- ResearchGate. (2022). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays....
- E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.
- ResearchGate. (2022). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
- MDPI. (2023). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors.
- SciELO. (2021). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid.
- MDPI. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- International Journal of Pharmaceutical Sciences and Research. (2018).
- National Center for Biotechnology Information. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies.
- ResearchGate. (2021).
- National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.
- PubMed. (2020). Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis.
- PubMed. (2013). Anticancer activity of new compounds using benzimidazole as a scaffold.
- National Center for Biotechnology Information. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach.
- Taylor & Francis Online. (2017). Design and Synthesis of Novel Aza-Ursolic Acid Derivatives: In Vitro Cytotoxicity and Nitric Oxide Release Inhibitory Activity.
- National Center for Biotechnology Information. (2017). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
- PubMed. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
- Preprints.org. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- MDPI. (2024).
- National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement.
- MDPI. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
- MDPI. (2014).
- National Center for Biotechnology Information. (2021).
- ResearchGate. (2024).
- National Center for Biotechnology Information. (2021).
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 14. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Separation of 1H-Benzimidazole-5-sulfonic acid from its 4-sulfonic acid isomer
Introduction
Welcome to the Technical Support Center for advanced separation challenges. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in isolating 1H-Benzimidazole-5-sulfonic acid from its 4-sulfonic acid positional isomer. The separation of these isomers is notoriously challenging due to their similar chemical structures and physicochemical properties.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to streamline your purification process. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind them.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1H-Benzimidazole-4-sulfonic acid and this compound so challenging?
A1: The primary challenge lies in their structural similarity. As positional isomers, they share the same molecular formula and weight, leading to very close physicochemical properties.[1] Key factors include:
-
Polarity: Both isomers possess a highly polar sulfonic acid group and a moderately polar benzimidazole core, resulting in similar overall polarities.
-
Amphoteric Nature: Benzimidazoles are amphoteric, meaning they can act as both acids (N-H proton) and bases (lone pair on the other nitrogen).[2] This can lead to complex interactions and peak tailing during chromatography.
-
Hydrogen Bonding: Both isomers can engage in extensive intermolecular hydrogen bonding, leading to similar solubilities in polar solvents. The key to separation often lies in exploiting subtle differences in these interactions.
Q2: What is the fundamental principle we can exploit to separate these two isomers?
A2: The most significant exploitable difference arises from the relative positions of the sulfonic acid group.
-
1H-Benzimidazole-4-sulfonic acid: The sulfonic acid group is in a position ortho to one of the imidazole nitrogen atoms. This proximity can allow for intramolecular hydrogen bonding between the sulfonic acid group and the imidazole ring. This self-association can slightly reduce the molecule's external polarity and its ability to form hydrogen bonds with solvent molecules.[1]
-
This compound: The sulfonic acid group is in a meta-like position, making intramolecular hydrogen bonding less likely. Consequently, it relies more on intermolecular hydrogen bonding with other molecules (solvent or other isomer molecules).[1]
This subtle difference in hydrogen bonding capacity is the cornerstone of the separation strategy, influencing both solubility for crystallization and interaction with stationary phases in chromatography.
Q3: Which separation technique is generally more successful: crystallization or chromatography?
A3: Both techniques can be effective, but the choice depends on the scale of the separation and the purity requirements.
-
Fractional Crystallization: This is often the preferred method for larger-scale separations due to its cost-effectiveness and scalability. It leverages small differences in solubility between the two isomers in a carefully selected solvent system.[3] The success of this method is highly dependent on identifying conditions where the solubility difference is maximized.
-
Preparative High-Performance Liquid Chromatography (HPLC): For smaller quantities and very high purity requirements, preparative HPLC can provide excellent resolution.[4] However, it can be more time-consuming and expensive, and developing the optimal mobile phase is critical. Reversed-phase HPLC is often more effective for separating closely related benzimidazole derivatives.[2]
Q4: How does pH play a role in the separation of these sulfonic acid isomers?
A4: The pH of the solution is a critical parameter that can be adjusted to influence the separation. The sulfonic acid group is strongly acidic (low pKa), so it will be deprotonated (as -SO₃⁻) across a wide pH range. However, the benzimidazole core has a pKa associated with the protonation of its basic nitrogen. By adjusting the pH, you can alter the overall charge and polarity of the molecules, which can be used to enhance solubility differences for crystallization or modify retention in ion-exchange or reversed-phase chromatography. The absorption and fluorescence properties of similar compounds like 2-phenylbenzimidazole-5-sulfonic acid are known to be strongly dependent on pH.[5]
Troubleshooting Guide
This section addresses common issues encountered during the separation of 1H-Benzimidazole-4-sulfonic acid and 5-sulfonic acid isomers.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor or no separation in column chromatography (silica gel) | 1. Co-elution due to similar polarities. 2. Peak tailing caused by the amphoteric nature of the benzimidazole ring interacting with acidic silica.[2] | 1. Optimize Mobile Phase: Use a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane. 2. Add a Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase to neutralize the acidic sites on the silica gel and reduce tailing.[2] 3. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. |
| Incomplete crystallization or co-precipitation of isomers | 1. The solvent system does not provide sufficient solubility differentiation. 2. Supersaturation is too high, leading to rapid, non-selective precipitation. 3. The concentration of the minor isomer is too high, leading to its inclusion in the crystal lattice of the major isomer. | 1. Solvent Screening: Experiment with different solvent mixtures. A good starting point is a polar protic solvent (e.g., water, ethanol) mixed with a less polar solvent to fine-tune solubility. 2. Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually to 0-4°C. Slow cooling promotes the formation of purer crystals.[6] 3. Use a Seed Crystal: If a small amount of the pure desired isomer is available, add a seed crystal to the supersaturated solution to encourage selective crystallization.[7] |
| Low recovery after separation | 1. For chromatography: Irreversible adsorption to the stationary phase.[2] 2. For crystallization: The desired isomer has significant solubility in the mother liquor. | 1. Deactivate Stationary Phase: Use a modifier as described above. 2. Optimize Crystallization Volume: Use the minimum amount of hot solvent necessary to fully dissolve the mixture to maximize recovery upon cooling.[6] 3. Recycle Mother Liquor: The mother liquor can be concentrated and subjected to further crystallization steps to recover more product. |
| Difficulty dissolving the initial isomer mixture | The benzimidazole sulfonic acids may have poor solubility in many organic solvents. | 1. Use Polar Protic Solvents: Water, methanol, and ethanol are often good starting points.[8] 2. pH Adjustment: Convert the sulfonic acids to their more soluble salt forms (e.g., sodium or potassium salts) by adding a base like NaOH or KOH. The salt of 2-phenylbenzimidazole-5-sulfonic acid is noted to have increased water solubility.[9] The purified salt can then be re-acidified to obtain the pure sulfonic acid. |
Experimental Protocol: Separation by Fractional Crystallization
This protocol is based on the principle of exploiting minor solubility differences between the two isomers. The 4-sulfonic acid isomer, with its potential for intramolecular hydrogen bonding, is often slightly less soluble in highly polar, protic solvents compared to the 5-sulfonic acid isomer.
Objective: To isolate this compound from a mixture containing the 4-sulfonic acid isomer.
Materials:
-
Mixture of 1H-Benzimidazole-4-sulfonic acid and 5-sulfonic acid isomers
-
Deionized Water
-
Ethanol (95%)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
In an Erlenmeyer flask, add the crude isomer mixture.
-
For every 1 gram of the mixture, add 10 mL of deionized water.
-
Heat the suspension to 90-95°C with stirring.
-
Slowly add hot 95% ethanol dropwise while maintaining the temperature until the solid just dissolves completely. The goal is to create a saturated solution in a water/ethanol mixture at high temperature. Rationale: The water provides high polarity to dissolve the sulfonic acids, while the ethanol helps to modulate the solubility and can enhance the solubility difference between the isomers.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes to adsorb colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for selective crystallization.[6]
-
The first crop of crystals that forms will be enriched in the less soluble isomer (expected to be the 4-sulfonic acid).
-
Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Analysis:
-
Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water-ethanol solution (the same ratio as the crystallization solvent).
-
Collect the filtrate (mother liquor), which will be enriched in the more soluble 5-sulfonic acid isomer.
-
Analyze the purity of both the crystalline solid and the mother liquor by HPLC or NMR.
-
-
Purification of the 5-Sulfonic Acid Isomer:
-
Take the mother liquor (enriched in the 5-sulfonic acid isomer) and reduce the volume by about half using a rotary evaporator.
-
Allow the concentrated solution to cool slowly as in step 3. The crystals formed now will be enriched in the 5-sulfonic acid isomer.
-
Repeat the crystallization process on both fractions as needed to achieve the desired purity.
-
Visualizations
Workflow for Isomer Separation by Fractional Crystallization
Caption: Workflow for separating benzimidazole sulfonic acid isomers via fractional crystallization.
Conceptual Basis for Separation
Caption: Physicochemical differences enabling isomer separation.
References
- Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers - Benchchem.
- 2-Phenylbenzimidazole-5-sulfonic acid - ChemBK.
- 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem.
- Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra - SciSpace.
- Fractional Crystallization.
- SOP: CRYSTALLIZATION.
- Technical Support Center: Purification of 1H-4,7-Ethanobenzimidazole Isomers - Benchchem.
- Don't Lose It: Troubleshooting Separation Changes.
- Guide for crystallization.
- EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- Application of Preferential Crystallization for Different Types of Racemic Compounds.
- Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rcprocess.se [rcprocess.se]
- 4. lcms.cz [lcms.cz]
- 5. Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. unifr.ch [unifr.ch]
- 8. chembk.com [chembk.com]
- 9. proakademia.eu [proakademia.eu]
Technical Support Center: Degradation Pathways of 1H-Benzimidazole-5-sulfonic Acid under UV Irradiation
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the UV-induced degradation of 1H-Benzimidazole-5-sulfonic acid (PBSA), also known as Ensulizole. This guide provides in-depth answers to common questions, detailed experimental protocols, and troubleshooting solutions to address issues you may encounter in your research.
Section 1: Frequently Asked Questions (FAQs) - The Science of PBSA Photodegradation
This section addresses fundamental questions regarding the mechanisms and influencing factors of PBSA degradation under UV light.
Q1: What is this compound (PBSA) and why is its UV degradation a subject of study?
This compound (PBSA) is a water-soluble organic compound widely used as a UV-B filter in sunscreen and other personal care products to protect the skin from solar radiation.[1][2] Its extensive use and high water solubility lead to its introduction into aquatic environments through wastewater, where it is frequently detected as an "emerging pollutant".[1] Studying its degradation under UV irradiation is crucial to understand its environmental fate, persistence, and the potential toxicity of its transformation products.[3]
Q2: What are the primary degradation mechanisms for PBSA under UV light?
PBSA degradation under UV light proceeds through two main mechanisms:
-
Direct Photolysis : This occurs when the PBSA molecule itself absorbs UV photons, promoting it to an excited state (e.g., the excited triplet state, ³PBSA*).[4] This excited molecule can then undergo reactions such as desulfonation or cleavage of the benzimidazole ring.[4] Laser flash photolysis experiments have confirmed the involvement of a radical cation (PBSA•+) in this direct pathway.[4]
-
Indirect Photolysis (Photosensitization) : This pathway is mediated by reactive oxygen species (ROS) generated by other substances in the water that absorb UV light.[5] In the presence of oxygen, excited PBSA can also generate ROS like singlet oxygen (¹O₂) and superoxide radicals (O₂•−), a process known as self-sensitization.[3][6] In environmental waters, substances like nitrate ions (NO₃⁻) can generate hydroxyl radicals (•OH) under UV irradiation, which then attack and degrade the PBSA molecule.[1][4]
Q3: What are the major degradation products identified during PBSA photolysis?
The degradation products depend heavily on the specific pathway (direct vs. indirect).
-
Under direct photolysis , primary pathways include desulfonation (loss of the -SO₃H group) and benzimidazole ring cleavage .[4]
-
During indirect photolysis , particularly when mediated by hydroxyl radicals (•OH), the main products are hydroxylated derivatives of PBSA and 2-phenyl-1H-benzimidazole, along with various ring-opening intermediates.[4]
Q4: How does the pH of the solution impact the photodegradation rate of PBSA?
The pH of the aqueous solution significantly influences the degradation rate. Both acidic (pH 4) and alkaline (pH 12) conditions have been shown to accelerate the photodegradation of PBSA compared to a neutral pH.[1][4] This is because the quantum yield of direct photolysis is higher in acidic or basic media.[1] In acidic conditions, the superoxide radical (O₂•−) can be protonated to form the hydroperoxyl radical (HO₂•), which can lead to the formation of hydrogen peroxide (H₂O₂) and subsequently the highly reactive hydroxyl radical (•OH), creating an alternative and efficient degradation pathway.[1]
Q5: What is the role of common water constituents like nitrates, humic acids, and carbonates?
The composition of the water matrix has a profound effect on the degradation process:
-
Nitrate Ions (NO₃⁻) : Act as a photosensitizer. Upon UV irradiation, nitrates generate hydroxyl radicals (•OH), which significantly accelerate the indirect photodegradation of PBSA.[1][4]
-
Humic/Fulvic Acids : These natural organic matter components can inhibit photodegradation.[3] They act as inner filters, absorbing UV light that would otherwise be available to PBSA, and they can also quench reactive species.[3]
-
Bicarbonate (HCO₃⁻) / Carbonate (CO₃²⁻) Ions : These ions are known quenchers of excited state molecules and hydroxyl radicals.[1] Their presence in the water can slow down the photodegradation process by scavenging the reactive species responsible for indirect photolysis.[1]
Section 2: Experimental Design & Protocols
This section provides standardized, step-by-step protocols for conducting and analyzing PBSA photodegradation experiments.
Protocol 1: General Procedure for a PBSA Photodegradation Experiment
This protocol outlines a typical batch experiment using a UV lamp.
1. Reagent and Solution Preparation:
- Prepare a stock solution of PBSA (e.g., 1000 mg/L) in high-purity water.
- Prepare the experimental solution by diluting the stock solution to the desired initial concentration (e.g., 10 mg/L) in the desired water matrix (e.g., ultrapure water, buffered solution, or environmental water sample).
- If investigating pH effects, adjust the solution pH using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH) and a pH meter. Use a suitable buffer (e.g., phosphate buffer) to maintain constant pH.
2. Photoreactor Setup:
- Use a suitable photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or Xenon arc lamp) emitting at relevant wavelengths (>290 nm to simulate sunlight).[7]
- Place a known volume of the PBSA solution into a quartz reaction vessel to allow for maximum UV transmittance.
- Ensure the system is well-mixed using a magnetic stirrer and maintain a constant temperature using a cooling water jacket.
3. Irradiation and Sampling:
- Before turning on the lamp, take an initial sample (t=0) to measure the starting concentration of PBSA.
- Turn on the UV lamp to initiate the photodegradation reaction.
- Collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes) using a syringe.
- Immediately after collection, filter the sample through a 0.22 µm syringe filter to remove any particulates.
- If necessary, quench any residual reaction by adding a quenching agent (e.g., sodium thiosulfate) or by placing the sample in the dark and on ice.
4. Sample Analysis:
- Analyze the concentration of PBSA and its degradation products in the collected samples using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Workflow for PBSA Photodegradation Studies
Caption: A troubleshooting flowchart for common HPLC issues.
Issue 3: My chromatographic peaks are poorly shaped (tailing, fronting, or splitting).
-
Possible Cause 1: Peak Tailing. This is often seen with compounds like PBSA due to secondary interactions between the molecule and the stationary phase (e.g., residual silanol groups on a silica-based C18 column). It can also be caused by column contamination. [8] * Solution: Adjusting the mobile phase pH can help suppress silanol interactions. Ensure the column is clean by flushing with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, the column may be degraded and require replacement. [8]* Possible Cause 2: Peak Fronting. This is typically a sign of column overload.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. [9]* Possible Cause 3: Split or Broad Peaks. This can indicate a problem at the head of the column, such as a partially plugged inlet frit or a void in the packing material. It can also occur if the sample solvent is much stronger than the mobile phase. [8][9] * Solution: Try reversing and flushing the column to dislodge particulates from the frit. If a void is suspected, the column needs to be replaced. Always try to dissolve your sample in the initial mobile phase to ensure good peak shape. [9]
-
Section 4: Data Summary & Visualizations
Table 1: Influence of Key Parameters on PBSA Photodegradation
| Parameter | Condition | Effect on Degradation Rate | Primary Mechanism Affected | Reference |
| pH | Acidic (e.g., pH 4) | Accelerates | Direct Photolysis, •OH formation | [1][4] |
| Alkaline (e.g., pH 12) | Accelerates | Direct Photolysis | [1][4] | |
| Nitrate (NO₃⁻) | Present | Accelerates | Indirect Photolysis (•OH generation) | [1][4] |
| Humic/Fulvic Acid | Present | Inhibits | Light screening, radical scavenging | [3] |
| Bicarbonate (HCO₃⁻) | Present | Inhibits | Radical and excited-state quenching | [1] |
| Hydrogen Peroxide (H₂O₂) | Added with UV | Significantly Accelerates | Indirect Photolysis (•OH generation) | [1] |
Diagram: Simplified Degradation Pathways of PBSA
This diagram illustrates the major transformation routes of PBSA under UV irradiation.
Caption: Simplified direct and indirect photodegradation pathways of PBSA.
References
-
Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water research, 47(12), 4097-4105. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & pharmaceutical bulletin, 54(6), 802-806. Available at: [Link]
-
Gackowska, A., et al. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Acta Innovations, (25), 5-12. Available at: [Link]
-
Pattison, D. I., & Davies, M. J. (2004). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochemistry and photobiology, 79(3), 269-277. Available at: [Link]
-
Guo, F., et al. (2019). Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity. Environmental Science and Pollution Research, 26(1), 642-652. Available at: [Link]
-
Ji, Y. (2014). Photochemical and photocatalytic degradation of pharmaceutical and personal care products (PPCPS) in aqueous solution: a case study of atenolol and 2-phenylbenzimidazole-5-sulfonic acid. Thesis. Available at: [Link]
-
Wondrak, G. T., et al. (2010). The sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid photosensitizes the formation of oxidized guanines in cellulo after UV-A or UV-B exposure. Photochemical & Photobiological Sciences, 9(8), 1135-1143. Available at: [Link]
-
Al-Saeed, F. A. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications, 9(3), 1635-1646. Available at: [Link]
-
Zhang, S., et al. (2010). Quantum chemical investigation and experimental verification on the aquatic photochemistry of the sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Environmental science & technology, 44(21), 8253-8259. Available at: [Link]
-
Sharma, V. K., & Ahuja, S. (2018). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 6(3), 1159-1165. Available at: [Link]
-
Pattison, D. I., & Davies, M. J. (2004). Photophysical and Photochemical Studies of 2-Phenylbenzimidazole and UVB Sunscreen 2-Phenylbenzimidazole-5-sulfonic Acid. Photochemistry and Photobiology. Available at: [Link]
-
Lazar, M. A., & Varghese, S. (2014). Photochemical Degradation of Organic Pollutants in Wastewaters. Proceedings of the International Conference on "Research and Developments in Science, Engineering and Technology". Available at: [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta poloniae pharmaceutica, 68(6), 823-829. Available at: [Link]
-
Ji, Y., et al. (2013). Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. Applied Catalysis B: Environmental, 140, 457-467. Available at: [Link]
-
Sharma, G., et al. (2020). Photocatalytic Degradation of Organic Pollutants: A Review. International Journal of Environmental Research, 14(1), 1-20. Available at: [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Al-Kurdi, Z., et al. (2018). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. International Journal of Pharmaceutical Sciences and Research, 9(10), 4216-4222. Available at: [Link]
-
Al-Tohamy, R., et al. (2022). Organic Pollutant Degradation Through Photocatalysis: Progress, Challenges, and Sustainable Solutions (Mini Review). Catalysts, 12(11), 1380. Available at: [Link]
-
Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America. Available at: [Link]
-
Gackowska, A., et al. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Semantic Scholar. Available at: [Link]
-
Isai, E., & Duta, A. (2023). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Catalysts, 13(2), 346. Available at: [Link]
-
He, X., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of hazardous materials, 431, 128574. Available at: [Link]
-
He, X., et al. (2022). Degradation of 2-phenylbenzimidazole 5 sulfonic acid by UV/Chlorine Advanced Oxidation Technology; Kinetic model, degradation byproducts and reaction pathways. Request PDF. Available at: [Link]
-
Isai, E., & Duta, A. (2023). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. Water, 14(21), 3564. Available at: [Link]
Sources
- 1. proakademia.eu [proakademia.eu]
- 2. The sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid photosensitizes the formation of oxidized guanines in cellulo after UV-A or UV-B exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum chemical investigation and experimental verification on the aquatic photochemistry of the sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. ijsdr.org [ijsdr.org]
Technical Support Center: Optimizing the Synthesis of 1H-Benzimidazole-5-sulfonic Acid
Welcome to the technical support center for the synthesis of 1H-Benzimidazole-5-sulfonic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this widely used UV-absorbing agent and pharmaceutical intermediate. Here, we address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Troubleshooting Guide: A Deeper Dive into Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Problem Area 1: Consistently Low Product Yield
Question: My reaction yield for this compound is consistently below expectations (<70%). What are the primary factors I should investigate to improve this?
Answer: Persistently low yields in this two-step synthesis (benzimidazole formation followed by sulfonation) often trace back to a few critical areas. A systematic investigation is key to identifying the root cause.
-
Purity of Starting Materials: The quality of your o-phenylenediamine and formic acid is paramount for the initial cyclization step. Impurities in o-phenylenediamine can lead to colored byproducts and interfere with the reaction.[1] Ensure you are using a high-purity grade; if the material is old or discolored (often yellowish or brown), consider purification by recrystallization or sublimation.
-
Reaction Conditions for Cyclization: The classic synthesis involves heating o-phenylenediamine with formic acid.[2][3] While seemingly straightforward, suboptimal temperature control can either slow the reaction or lead to degradation. The reaction is typically heated at 100°C for about two hours.[2][3] Insufficient heating can result in incomplete conversion.
-
Efficiency of the Sulfonation Step: The subsequent sulfonation of the benzimidazole intermediate is an electrophilic aromatic substitution that is highly sensitive to the sulfonating agent's strength and the reaction temperature.
-
Agent: Fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is the most effective sulfonating agent for this reaction.[4][5][6] Using only concentrated sulfuric acid may result in incomplete sulfonation due to the water produced during the reaction, which dilutes the acid.[7]
-
Temperature: This reaction is exothermic. Poor temperature control can lead to polysulfonation or degradation of the benzimidazole ring. It is crucial to maintain the recommended temperature, often achieved by careful, portion-wise addition of the benzimidazole to the oleum in an ice bath.[4]
-
-
Work-up and Isolation: The product is typically isolated by quenching the reaction mixture in cold water or on ice, which precipitates the sulfonic acid. Losses can occur if the product is partially soluble in the acidic aqueous solution or if the precipitation is incomplete. Ensure the mixture is sufficiently cold before and during quenching.
Problem Area 2: Significant Impurity Profile in Final Product
Question: My final product shows significant impurities upon analysis, particularly an isomeric byproduct. What are the likely side products, and how can I minimize their formation?
Answer: Impurity generation is a common challenge, directly impacting the final product's quality and yield. The primary impurities are typically the isomeric 1H-Benzimidazole-4-sulfonic acid and polysulfonated products.
-
Isomer Formation (1H-Benzimidazole-4-sulfonic acid): The sulfonation of benzimidazole is a classic electrophilic aromatic substitution. While the 5-position is generally favored, substitution at the 4-position can also occur, leading to the formation of the undesired isomer.[8]
-
Causality: The directing effect of the fused imidazole ring influences the position of sulfonation. Reaction kinetics and thermodynamics play a role. Higher temperatures can sometimes favor the formation of different isomers.
-
Mitigation Strategy: A Chinese patent suggests that using a Cu-ZSM-5 zeolite catalyst can not only lower the reaction temperature but also improve the selectivity for the 5-sulfonic acid isomer, thereby increasing product purity.[8] Precise temperature control during sulfonation is also critical to favor the desired product.
-
-
Polysulfonation: The introduction of more than one sulfonic acid group onto the benzimidazole ring can occur if the reaction conditions are too harsh (e.g., high concentration of SO₃ in oleum, elevated temperatures, or prolonged reaction times).[4]
-
Mitigation Strategy: Use oleum with the appropriate percentage of free SO₃. Carefully control the stoichiometry of the sulfonating agent and the reaction temperature. Monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.[9]
-
-
Oxidative Degradation: o-Phenylenediamine is susceptible to oxidation, which can form colored, polymeric impurities, especially at elevated temperatures in the presence of air.
-
Mitigation Strategy: A patent suggests that the addition of a radical inhibitor, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), during the initial cyclization step can suppress these side reactions and improve the yield of the intermediate benzimidazole.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A: The most established method is a two-step process. First, benzimidazole is synthesized via the condensation of o-phenylenediamine with formic acid.[3] The resulting benzimidazole is then sulfonated using fuming sulfuric acid (oleum) to yield the final product.[8]
Q2: How critical is temperature control during the sulfonation step?
A: It is extremely critical. Sulfonation is a reversible and highly exothermic reaction.[4][5]
-
Low Temperatures (e.g., 0-25°C): Generally favored for controlling the reaction rate and minimizing side products like isomers and polysulfonated compounds.[4]
-
High Temperatures: Can increase the rate of side reactions and potentially lead to desulfonation, as the reverse reaction is favored at higher temperatures in the presence of aqueous acid.[5][6][10]
Q3: What are the best practices for purifying the final product?
A: The product is often purified by recrystallization. After initial precipitation by quenching the reaction mixture in water, the crude solid can be collected and redissolved in boiling water.[3] The solution can be treated with activated carbon to remove colored impurities, followed by hot filtration.[3] Upon cooling, the purified this compound crystallizes out as it is significantly less soluble in cold water. Washing the final crystals with ice-cold water helps remove any remaining soluble impurities.[3]
Q4: Can I use a different acid for the cyclization step instead of formic acid?
A: Yes, other carboxylic acids can be used, which will result in a 2-substituted benzimidazole. For example, using acetic acid would yield 2-methylbenzimidazole.[3] However, for the synthesis of the parent 1H-Benzimidazole (which is required for this specific target molecule), formic acid is the necessary C1 source.[2]
Visualizing the Process and Key Factors
To better understand the synthesis and the interplay of variables, the following diagrams illustrate the workflow and influencing factors.
Caption: General workflow for the synthesis of this compound.
Caption: Relationship between sulfonation parameters and reaction outcomes.
Data Summary: Impact of Reaction Parameters
The following table summarizes the critical parameters and their expected impact on the synthesis, providing a quick reference for optimization.
| Parameter | Recommended Condition | Impact of Deviation on Yield | Impact of Deviation on Purity |
| Cyclization Temp. | ~100°C | Too Low: Incomplete reaction, lower yield. Too High: Potential degradation. | Can lead to colored byproducts. |
| Sulfonation Temp. | 0-25°C (controlled) | Too High: Risk of desulfonation. | Too High: Increased formation of 4-isomer and polysulfonated products. |
| Sulfonating Agent | Fuming H₂SO₄ (Oleum) | Using conc. H₂SO₄ alone leads to significantly lower yields. | Insufficient strength can lead to a mix of product and unreacted starting material. |
| Reaction Time | Monitor by TLC | Too Short: Incomplete reaction. Too Long: Can increase side products. | Too Long: May increase polysulfonation. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Safety Note: Always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Fuming sulfuric acid is extremely corrosive.[4]
Step 1: Synthesis of 1H-Benzimidazole
-
To a 250 mL round-bottom flask, add 10.8 g (0.1 mol) of o-phenylenediamine.
-
Carefully add 7.7 mL (0.2 mol) of 90% formic acid to the flask.[3]
-
Equip the flask with a reflux condenser and heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling to room temperature, slowly and carefully add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper. The crude benzimidazole will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration, wash with a small amount of ice-cold water, and press the solid dry. The product can be used directly in the next step.
Step 2: Sulfonation of 1H-Benzimidazole
-
In a 500 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 50 mL of fuming sulfuric acid (20% SO₃).
-
While maintaining the temperature below 10°C, add the crude benzimidazole from Step 1 in small portions over 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction using TLC (a suitable solvent system would be ethyl acetate/methanol/ammonia) until the starting benzimidazole spot has disappeared.
-
Prepare a large beaker with approximately 400 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic.
-
The this compound will precipitate as a white solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with ice-cold water until the washings are neutral (pH ~7).
-
For further purification, recrystallize the wet solid from boiling water as described in the FAQ section.
-
Dry the purified product in a vacuum oven at 80-100°C. The expected yield of the pure, white crystalline product should be in the range of 80-90%.
References
- Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- OrgoSolver. Aromatic Reactions: Sulfonation (SO₃/H₂SO₄).
- Chemistry LibreTexts. 18.4 Aromatic Nitration and Sulfonation. (2019-06-05).
- Google Patents. US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
- Google Patents. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof.
- OpenOChem Learn. EAS-Sulfonation.
- Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020-06-21).
- Slideshare. Synthesis of benzimidazole.
- Organic Syntheses. Benzimidazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of benzimidazole | PPT [slideshare.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3941810A - Sulfonation of aromatic compounds in the presence of solvents - Google Patents [patents.google.com]
- 8. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Photostability of 1H-Benzimidazole-5-sulfonic acid
Welcome to the technical support guide for 1H-Benzimidazole-5-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the photostability challenges associated with this compound in solution. Our goal is to provide you with not only protocols but also the underlying scientific reasoning to empower your experimental design and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and stability of this compound and its derivatives like 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a widely studied analog.
Q1: Is this compound sensitive to light?
A: Yes. Benzimidazole derivatives, including sulfonic acid variants, are known to be photosensitive in solution, though they are generally stable in solid form.[1][2] Exposure to ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm), can induce photochemical degradation.[3] This is a critical consideration as the compound is designed to absorb UV light, which inherently makes it susceptible to photodegradation pathways.[4]
Q2: What are the primary factors influencing the photodegradation of my compound in solution?
A: The stability of this compound in solution is not absolute and is significantly influenced by several environmental factors. The most critical are:
-
UV Radiation: The presence of light, especially UV radiation, is the primary driver of degradation.[3] In the absence of light, the compound is generally stable.[3]
-
pH: The pH of the solution plays a crucial role. Both acidic and alkaline conditions can excite the molecule and accelerate photodegradation compared to a neutral pH.[3][4]
-
Presence of Oxidizing Agents & Photosensitizers: Reactive Oxygen Species (ROS) can accelerate degradation. The compound itself can generate ROS like singlet oxygen and hydroxyl radicals upon UV irradiation.[5][6] Indirect photolysis can occur in the presence of photosensitizers like nitrates or titanium dioxide (TiO2), which generate these reactive species.[4][7]
-
Solvent/Matrix: The composition of your solution, including the presence of other compounds like humic acid, can inhibit the degradation process.[8]
Q3: What are the visible signs of degradation in my solution?
A: While often degradation is not visible, you might observe a change in the solution's color or the formation of precipitates over time, which could indicate the formation of insoluble degradation byproducts. The most reliable method for detecting degradation is through analytical techniques like UV-Vis spectrophotometry, where a change in the absorption spectrum would be observed, or chromatography.
Q4: How can I quickly assess the stability of my stock solution?
A: The most straightforward method is to use a UV-Vis spectrophotometer. Measure the absorbance spectrum of a freshly prepared solution and use this as a baseline. Periodically measure the spectrum of your stock solution stored under your standard conditions. A decrease in the characteristic absorbance peak (around 302 nm for the related PBSA) or a shift in the peak wavelength indicates degradation.[7] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2][9]
Q5: What are the major photodegradation pathways?
A: Upon exposure to UV radiation, the molecule can enter an excited triplet state.[4][5] From there, degradation can proceed through several mechanisms, including:
-
Direct Photolysis: This can lead to desulfonation (cleavage of the sulfonic acid group) and cleavage of the benzimidazole ring itself.[4]
-
Indirect Photolysis: Mediated by reactive species like hydroxyl radicals (•OH), this pathway often leads to hydroxylation products.[4] The generation of various free radicals and active oxygen species is a key feature of its photochemistry.[5][10]
Troubleshooting Guide: Addressing Experimental Inconsistencies
This guide provides a systematic approach to identifying and resolving issues that may arise from the photostability of this compound.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for when you encounter unexpected or inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent results.
Problem 1: Gradual loss of activity or signal in a cell-based or biochemical assay.
-
Causality: The most probable cause is the degradation of your this compound working solution due to ambient light exposure on the benchtop or even within laboratory lighting over several hours. The molecule's excited state can generate ROS, which may not only indicate degradation of the parent compound but could also directly interfere with your assay components.[5][10][6]
-
Troubleshooting Steps:
-
Dark Control Comparison: Prepare two sets of your working solution. Keep one completely protected from light (wrapped in aluminum foil) and expose the other to your typical laboratory light conditions for the duration of your experiment. Run your assay with both solutions. A significant difference in activity points to photodegradation.
-
Quantitative Check (HPLC): If the issue persists, quantify the concentration of the active compound in your stock and working solutions at the beginning and end of your experimental timeframe using a validated HPLC method.[9]
-
Solution Preparation: Always prepare fresh working solutions from a protected stock solution immediately before use. Avoid preparing large batches that will be used over an extended period.
-
Problem 2: Solution pH shifts or becomes unstable over time.
-
Causality: The photodegradation of this compound can lead to the formation of acidic or basic byproducts. For instance, desulfonation would cleave the sulfonic acid moiety, altering the ionic composition and buffering capacity of your solution.[4]
-
Troubleshooting Steps:
-
pH Monitoring: Monitor the pH of your solution over time during a controlled light exposure experiment. Compare this to a dark control.
-
Buffering Capacity: Ensure your experimental buffer has sufficient capacity to handle potential pH shifts. Consider using a stronger buffer system if instability is observed.
-
Formulation Salt: Studies have shown that the sodium salt of 2-phenylbenzimidazole-5-sulfonic acid is more stable than its acid form.[3] If your experimental conditions permit, using the salt form could enhance stability.
-
Experimental Protocols & Best Practices
Adherence to rigorous protocols is essential for generating reproducible data.
Protocol 1: Standard Photostability Assessment
This protocol outlines a typical experiment to quantify the photostability of this compound in a specific solvent or formulation.
Objective: To determine the degradation kinetics of this compound under controlled UV irradiation.
Materials:
-
This compound
-
High-purity solvent (e.g., water, ethanol, buffer)
-
Quartz or UV-transparent cuvettes/vials
-
Calibrated light source (e.g., Xenon arc lamp with filters or a medium-pressure mercury lamp)[2][3][6]
-
UV-Vis Spectrophotometer[7]
-
HPLC system with a UV detector[9]
-
Magnetic stirrer and stir bars
-
Aluminum foil
Methodology:
-
Solution Preparation: Prepare a stock solution of known concentration in the desired solvent. Ensure the solution is fully dissolved.
-
Sample Setup:
-
Irradiated Sample: Transfer an aliquot of the stock solution to a quartz vial. Place it in the irradiation chamber at a fixed distance from the lamp. If necessary, use a water bath to maintain a constant temperature (e.g., 25°C).[3]
-
Dark Control: Wrap an identical vial containing the same solution completely in aluminum foil and place it alongside the irradiated sample. This control accounts for any thermal degradation.
-
-
Irradiation: Turn on the light source. Start a timer.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from both the irradiated sample and the dark control.
-
Analysis:
-
Data Analysis: Plot the percentage of remaining this compound against time for both the irradiated sample and the dark control. Calculate the degradation rate constant.
Data Presentation: Example Photostability Study
The table below illustrates hypothetical data from a photostability experiment conducted according to the protocol above.
| Irradiation Time (minutes) | % Remaining (Irradiated Sample) | % Remaining (Dark Control) |
| 0 | 100.0% | 100.0% |
| 30 | 85.2% | 99.8% |
| 60 | 74.5% | 99.7% |
| 120 | 55.1% | 99.5% |
| 240 | 30.8% | 99.3% |
As shown, significant degradation occurs under irradiation, while the compound remains stable in the dark, confirming photosensitivity.
Best Practices for Prevention and Mitigation
Proactive measures are the most effective strategy for managing photostability.
Caption: Key preventative strategies for photostability.
-
Storage: Store both the solid compound and stock solutions protected from light.[11] Amber vials are essential. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.[11]
-
Handling: When working with solutions, minimize exposure to direct sunlight and even bright overhead laboratory lighting. Prepare solutions fresh and use them promptly.
-
Formulation Strategies: If developing a final product, consider stabilization strategies. Encapsulation techniques like using cyclodextrins or liposomes can physically protect the drug from light.[12] The inclusion of antioxidants may also help mitigate degradation by quenching the reactive oxygen species that are generated.[12]
By understanding the mechanisms of degradation and implementing these troubleshooting and preventative strategies, you can ensure the accuracy and reliability of your research involving this compound.
References
-
Studziński, W., & Gackowska, A. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Acta Innovations, (25), 5-12. [Link]
-
Ji, Y., et al. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water Research, 47(12), 4097-4105. [Link]
-
Inbaraj, J. J., et al. (2002). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. Photochemistry and Photobiology, 75(2), 107-116. [Link]
-
Cadet, J., et al. (2015). The Sunscreen Agent 2-Phenylbenzimidazole-5-Sulfonic Acid Photosensitizes the Formation of Oxidized Guanines In Cellulo after UV-A or UV-B Exposure. Photochemistry and Photobiology, 91(4), 934-940. [Link]
-
Anzini, M., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 800-804. [Link]
-
Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics, 541(1-2), 8-17. [Link]
-
Pyzowski, J., et al. (2012). Quantification of sunscreen 2-phenylbenzimidazole-5-sulfonic acid in cosmetic products and water samples by HPTLC/densitometry with fluorescent detection. Open Chemistry, 10(6), 1856-1861. [Link]
-
Studziński, W., & Gackowska, A. (2018). Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis. Acta Innovations, (28), 5-11. [Link]
-
Ji, Y., et al. (2013). Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. Applied Catalysis B: Environmental, 140-141, 457-467. [Link]
-
Donati, E., et al. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 800-804. [Link]
-
Abad-Jordà, P., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7851. [Link]
-
Shah, S. A. A., et al. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 16(1), 104412. [Link]
-
Lapinski, L., et al. (2020). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 85(15), 9448-9457. [Link]
-
Johnson Inbaraj, J., et al. (2002). Photophysical and Photochemical Studies of 2-Phenylbenzimidazole and UVB Sunscreen 2-Phenylbenzimidazole-5-sulfonic Acid. Photochemistry and Photobiology, 75(2), 107-116. [Link]
-
Studziński, W., & Gackowska, A. (2018). Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis. Acta Innovations, (28), 5-11. [Link]
-
Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 10(1). [Link]
-
Ahmed, A. L., et al. (2015). Synthesis and Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Benzothiazole and Benzimidozole Ring. Modern Chemistry & Applications, 3(3). [Link]
-
Abad-Jordà, P., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7851. [Link]
-
Akyüz, E., & Öztekin, N. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(6), 768-782. [Link]
-
Zala, P. M., et al. (2023). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. [Link]
-
Al-Qaim, F. F. (2020). Photocatalytic Degradation of Selected Pharmaceuticals in Aqueous Solution Using Different Types of TiO2. [Link]
-
Hu, C., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Journal of Hazardous Materials, 431, 128574. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proakademia.eu [proakademia.eu]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Removal of 2-phenylbenzimidazole-5-sulfonic acid using heterogeneous photocatalysis | ACTA INNOVATIONS [actainnovations.com]
- 7. proakademia.eu [proakademia.eu]
- 8. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Impurity Identification of 1H-Benzimidazole-5-sulfonic acid
This technical guide serves as a dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 1H-Benzimidazole-5-sulfonic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during its synthesis and purification. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and quality of your experimental outcomes.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis is primarily achieved through two distinct pathways:
-
Direct Sulfonation of a Benzimidazole Precursor: This common method involves the electrophilic aromatic substitution of a pre-formed benzimidazole or 2-phenylbenzimidazole with a potent sulfonating agent. While direct, this route presents challenges in controlling regioselectivity.
-
Condensation of 3,4-Diaminobenzenesulfonic Acid: This alternative approach involves the cyclization of 3,4-diaminobenzenesulfonic acid with a suitable carboxylic acid or aldehyde. This method can offer better control over the position of the sulfonic acid group.[1]
Both methods have their unique sets of challenges, often leading to the formation of process-related impurities that can complicate downstream applications and regulatory compliance. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on your chosen synthetic route.
For the Direct Sulfonation Pathway:
-
Reversibility of the Reaction: Aromatic sulfonation is a reversible process.[2][3] The presence of water in the reaction medium can shift the equilibrium back towards the starting materials, effectively reducing your yield.
-
Troubleshooting:
-
Use a Dehydrating Sulfonating Agent: Employing fuming sulfuric acid (oleum) or adding thionyl chloride can help to drive the equilibrium towards the product by consuming any water generated.[4]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use fresh, high-quality anhydrous sulfonating agents. Moisture contamination can significantly reduce the effectiveness of the sulfonating agent.[4]
-
-
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Troubleshooting:
-
Monitor Reaction Progress: Use in-process analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Optimize Reaction Conditions: If the reaction stalls, consider a modest increase in reaction time or temperature. However, be aware that higher temperatures can promote the formation of isomeric impurities.[4]
-
-
For the Condensation Pathway:
-
Inefficient Cyclization: The condensation of 3,4-diaminobenzenesulfonic acid with a carboxylic acid or aldehyde to form the benzimidazole ring may be incomplete.
-
Troubleshooting:
-
Choice of Condensing Agent: The use of a suitable acid catalyst, such as polyphosphoric acid or hydrochloric acid, is often necessary to promote the dehydration and cyclization steps.[5]
-
Reaction Temperature: Ensure the reaction is heated sufficiently to drive off the water formed during the cyclization.
-
-
Q2: I'm observing an impurity with the same mass as my desired product in my LC-MS analysis. What is it and how can I get rid of it?
A2: The most probable impurity with the same mass as this compound is its isomer, 1H-Benzimidazole-4-sulfonic acid .[6] This is a very common byproduct in the direct sulfonation of benzimidazole.
-
Causality of Formation: The formation of the 4-isomer is a result of the principles of electrophilic aromatic substitution on the benzimidazole ring system. While the 5-position is generally favored, substitution at the 4-position is also electronically and sterically possible, leading to a mixture of isomers that are often difficult to separate due to their similar physical properties.[4][6]
-
Troubleshooting and Mitigation:
-
Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable 5-isomer. Running the sulfonation at the lowest feasible temperature can help to improve the isomeric ratio.[4]
-
Catalyst Selection: Certain catalysts can enhance the regioselectivity of the sulfonation reaction.[6]
-
Alternative Synthetic Route: The condensation of 3,4-diaminobenzenesulfonic acid with a suitable cyclizing agent will exclusively yield the 5-sulfonic acid isomer, thereby avoiding the formation of the 4-isomer altogether.[1]
-
Purification: If the 4-isomer is already present, careful recrystallization or preparative chromatography may be necessary for its removal.[7]
-
Q3: My final product has a noticeable color, but it should be white. What is causing this discoloration?
A3: Discoloration in the final product is often due to the presence of trace impurities arising from oxidation or side reactions.
-
Oxidation of Starting Materials: o-Phenylenediamine and its derivatives are susceptible to oxidation, which can lead to colored byproducts that are carried through the synthesis.
-
Side Reactions: Harsh reaction conditions, particularly in the sulfonation route, can lead to the formation of colored degradation products.
-
Troubleshooting:
-
Use High-Purity Starting Materials: Ensure the purity of your starting materials, particularly o-phenylenediamine derivatives.
-
Inert Atmosphere: For the condensation reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification with Activated Carbon: Treatment of the crude product solution with activated carbon can effectively remove colored impurities.[1]
-
Oxidative Wash: A gentle wash with a dilute solution of an oxidizing agent, such as potassium permanganate, followed by recrystallization can sometimes decolorize the product.[1]
-
Q4: My HPLC chromatogram shows several small, unidentified peaks. What could they be?
A4: Besides the 4-sulfonic acid isomer, other process-related impurities can be present in your sample.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as benzimidazole or 3,4-diaminobenzenesulfonic acid.
-
Di-sulfonated Products: Under harsh sulfonation conditions, a second sulfonic acid group can be introduced onto the benzimidazole ring, leading to di-sulfonated impurities.
-
Mitigation: Use a stoichiometric amount or only a slight excess of the sulfonating agent. Adding the sulfonating agent dropwise at a controlled, low temperature can help prevent localized high concentrations that favor di-sulfonation.[4]
-
-
Intermediates from Condensation: In the condensation route, incomplete cyclization can lead to the presence of Schiff base intermediates.
-
Degradation Products: this compound can be susceptible to photodegradation and oxidation, especially in solution.[8][9] This can lead to a variety of smaller, more polar impurities.
Analytical Protocols for Impurity Identification
Accurate identification of impurities is critical for process optimization and quality control. Below are detailed protocols for the analysis of this compound and its related impurities.
Protocol 1: HPLC-UV Method for Impurity Profiling and Isomer Separation
This method is designed for the separation and quantification of this compound from its 4-sulfonic acid isomer and other potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Symmetry Shield® C18 (5 µm, 4.6 x 150 mm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 298 nm |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results: This method should provide good separation between the 5-sulfonic acid and the earlier eluting 4-sulfonic acid isomer, as well as separation from unreacted benzimidazole (which will be significantly less polar and have a longer retention time).
Protocol 2: LC-MS/MS Method for Confirmation of Impurity Identity
This protocol provides a robust method for the confirmation of known impurities and the identification of unknown peaks observed in the HPLC-UV analysis.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Use the same column and mobile phase conditions as in Protocol 1, but replace phosphoric acid with 0.1% formic acid for MS compatibility.[6]
MS/MS Conditions (Illustrative for ESI Negative Mode):
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 1H-Benzimidazole-5/4-sulfonic acid | 197.0 | 117.0 ([M-H-SO3]⁻) |
| Benzimidazole | 117.1 (in positive mode) | 90.1 ([M+H-HCN]⁺) |
Rationale for Fragmentation: The characteristic fragmentation of benzimidazole sulfonic acids in negative ion mode involves the loss of the sulfonic acid group (SO₃), resulting in a fragment ion corresponding to the benzimidazole anion at m/z 117.0.[10]
Summary of Potential Impurities
| Impurity Name | Structure | Source | Analytical Considerations |
| 1H-Benzimidazole-4-sulfonic acid | Isomer of the final product | Side reaction in direct sulfonation | Elutes closely to the main peak in RP-HPLC; same mass in MS. |
| 1H-Benzimidazole | Unreacted starting material | Incomplete sulfonation | Less polar, longer retention time in RP-HPLC. |
| 3,4-Diaminobenzenesulfonic acid | Unreacted starting material | Incomplete condensation | More polar, shorter retention time in RP-HPLC. |
| Di-sulfonated Benzimidazole | Byproduct | Over-sulfonation | More polar, shorter retention time in RP-HPLC; higher mass in MS. |
| Oxidation Products | Degradation products | Oxidation of diamine precursors | May be colored; often more polar. |
Visualizing Synthetic Pathways and Impurity Formation
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the points at which key impurities are formed.
Caption: Synthetic pathway via direct sulfonation of benzimidazole.
Caption: Synthetic pathway via condensation of 3,4-diaminobenzenesulfonic acid.
Caption: Workflow for the identification of impurities.
References
-
Haarmann & Reimer GmbH. (n.d.). 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production (Patent No. CN1297544C). Google Patents. Retrieved from [1]
-
Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(2), 229-237.[5]
-
Zheng, Y. (2019). Method for preparing sulfo-substituted benzimidazole and derivative thereof (Patent No. CN110540523A). Google Patents. Retrieved from [6]
- Salvador, A., & Chisvert, A. (2005). Validation of a HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 481-487.
-
Guan, F., & Uden, P. C. (1996). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 7(10), 1034-1040.[10]
-
Ji, Y., et al. (2013). Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. Applied Catalysis B: Environmental, 140-141, 457-467.[11]
-
Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. Retrieved from [Link]
-
Pamuła, E., et al. (2018). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. INŻYNIERIA I OCHRONA ŚRODOWISKA, 21(4).[8]
-
Roberts, J. D., & Caserio, M. C. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link][12]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
-
Chen, Y., Wu, S., & Yang, Q. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Journal of Analytical Methods in Chemistry, 2020, 6597363.[13]
-
Ashenhurst, J. (2022, August 4). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link][2]
-
Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1989). Differentiation of Ionised Benzimidazole From Its Isomeric Alpha-Distonic Ion by Collision-Induced Dissociation and Neutralisation-Reionisation Mass Spectrometry. Organic Mass Spectrometry, 24(11), 931-935.[14]
-
Szymańska, J. A., & Frydrych, J. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 72(4), 653-659.[15]
-
Sharma, Dr. D. K., & Singh, Dr. R. (2022). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of Advance Research, Ideas and Innovations in Technology, 8(3).[16]
-
Iida, H., et al. (1981). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Organic Mass Spectrometry, 16(1), 35-36.[17]
-
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link][18]
-
Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link][19]
-
Chemistry university. (2021, May 11). Aromatic Sulfonation. YouTube. Retrieved from [Link][20]
-
Arévalo, J. D. M., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Chromatography & Separation Techniques, 12(2), 1-10.[21]
-
Zhang, Y., et al. (2014). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Water research, 53, 113-121.[9]
-
Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 94(5), 419-431.[22]
-
Kumar, S. S., et al. (2015). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences, 127(8), 1373-1381.[7]
-
Centurion University of Technology and Management. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Retrieved from [Link][23]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Retrieved from [Link][24]
-
Patel, D. B., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6822.[25]
-
Kumar, A., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 140-142.[26]
-
LibreTexts Chemistry. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link][3]
-
Li, W., et al. (2015). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Journal of The American Society for Mass Spectrometry, 26(5), 845-854.[27]
-
Protti, S., et al. (2011). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein journal of organic chemistry, 7, 1245-1251.[28]
Sources
- 1. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ias.ac.in [ias.ac.in]
- 8. proakademia.eu [proakademia.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differentiation of ionised benzimidazole from its isomeric alpha-distonic ion by collision-induced dissociation and neutralisation-reionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijariie.com [ijariie.com]
- 17. scispace.com [scispace.com]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 24. youtube.com [youtube.com]
- 25. tis.wu.ac.th [tis.wu.ac.th]
- 26. japsonline.com [japsonline.com]
- 27. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 28. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Strategies to Prevent Photodegradation of Phenylbenzimidazole Sulfonic Acid (PBSA)
Welcome to the Technical Support Center for Phenylbenzimidazole Sulfonic Acid (PBSA), also known as Ensulizole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PBSA's photostability. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
Q1: My PBSA solution is showing significant degradation under UV exposure. What are the primary mechanisms at play?
A1: The photodegradation of Phenylbenzimidazole Sulfonic Acid (PBSA) is a multifaceted process primarily driven by UV radiation, which can lead to both direct and indirect photolysis.[1][2]
-
Direct Photolysis: Upon absorbing UVB radiation (290-320 nm), the PBSA molecule transitions to an excited triplet state.[2][3] This excited state is highly reactive and can undergo reactions such as desulfonation and cleavage of the benzimidazole ring.[2] Laser flash photolysis experiments have confirmed the involvement of a radical cation (PBSA•+) in this direct degradation pathway.[2]
-
Indirect Photolysis & Reactive Oxygen Species (ROS) Generation: A significant concern is that photoexcited PBSA can generate reactive oxygen species (ROS), including singlet oxygen (¹O₂), superoxide radicals (O₂•-), and hydroxyl radicals (•OH).[1][3] These ROS can then attack other PBSA molecules, accelerating degradation.[1] This process is particularly relevant in aqueous environments where PBSA is often formulated due to its water-solubility.[4] Studies have shown that PBSA can photosensitize the formation of oxidized guanine bases in DNA, highlighting the importance of controlling this ROS generation.[5]
The following diagram illustrates the primary photodegradation pathways:
Caption: Key photodegradation pathways of PBSA.
Q2: I've noticed that the pH of my formulation seems to affect the stability of PBSA. What is the optimal pH range and why?
A2: You are correct; pH is a critical factor influencing the stability of PBSA.[1] Extreme pH values, both acidic and alkaline, have been shown to accelerate the photodegradation of this UV filter.[1][2]
-
Acidic Conditions (e.g., pH 3-4): In acidic media, the quantum yield of PBSA photolysis is higher.[1] This is attributed to an alternative degradation pathway involving the formation of highly reactive hydroxyl radicals (•OH).[1] Furthermore, at a pH below 7, there is a risk of the free acid crystallizing out of the solution, as it is poorly water-soluble.[6]
-
Alkaline Conditions (e.g., pH 12): A basic medium also significantly accelerates the degradation reaction.[1] One study observed a 78% degradation of a PBSA sodium salt solution at pH 12 after just 20 minutes of UV exposure.[1]
-
Optimal pH: To minimize degradation and prevent crystallization, it is recommended to formulate PBSA at a pH greater than 7.[6] Neutralizing the sulfonic acid to form its salt (e.g., sodium, potassium, or triethanolamine salt) not only improves water solubility but also enhances its photochemical stability compared to the free acid form.[1]
| pH Condition | Observed Effect on PBSA Stability | Reference |
| Acidic (pH 3-4) | Accelerated degradation; higher quantum yield.[1][2][7] | [1][2][7] |
| Neutral (pH ~7) | More stable compared to acidic or alkaline conditions. | [1] |
| Alkaline (pH > 8) | Significantly accelerated degradation, especially at very high pH (e.g., 12).[1] | [1] |
| Recommended | > 7.0 (to prevent crystallization and enhance stability).[6] | [6] |
Q3: What types of antioxidants are most effective in preventing PBSA photodegradation, and what is their mechanism of action?
A3: Incorporating antioxidants is a key strategy to mitigate the indirect photolysis pathway by scavenging the reactive oxygen species (ROS) generated by photoexcited PBSA.
-
Mechanism of Action: Antioxidants donate electrons to neutralize the highly reactive free radicals (like •OH and O₂•⁻) and quench singlet oxygen, thereby preventing them from attacking and degrading the PBSA molecule or other components in the formulation.
-
Effective Antioxidants:
-
Vitamin E (Tocopherol) and its derivatives (e.g., Tocopheryl Acetate): These are potent lipid-soluble antioxidants that are effective at quenching singlet oxygen and scavenging peroxyl radicals.
-
Vitamin C (Ascorbic Acid) and its derivatives (e.g., Ascorbyl Palmitate): These are effective water-soluble antioxidants that can regenerate Vitamin E, creating a synergistic antioxidant network.
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used in cosmetics to prevent the oxidation of oils and other ingredients.
-
Sodium Metabisulfite: A water-soluble antioxidant and reducing agent.
-
The choice of antioxidant will depend on the phase (aqueous or oil) in which you need protection. Often, a combination of water-soluble and oil-soluble antioxidants provides the most comprehensive protection in emulsion systems.
Section 2: Troubleshooting Guide
Problem 1: My final formulation containing PBSA shows a significant drop in SPF value after photostability testing.
| Potential Cause | Troubleshooting Steps & Explanation |
| PBSA Degradation | 1. Verify pH: Confirm the final formulation pH is above 7.0. Low pH can accelerate degradation and cause crystallization.[1][6] 2. Incorporate a Quencher/Antioxidant System: Add a combination of antioxidants (e.g., Vitamin E, Vitamin C) to scavenge ROS generated during UV exposure.[3] 3. Use the Salt Form: Ensure you are using a neutralized salt of PBSA (e.g., sodium, potassium, TEA) rather than the free acid. The salt form is more photostable.[1] |
| Interaction with Other UV Filters | 1. Review Compatibility: While PBSA is known to be a good photostabilizer for other filters like avobenzone, interactions can be complex.[8] 2. Evaluate Individual Stabilities: Test the photostability of each UV filter individually in the same base formula to identify any specific instabilities. |
| Inadequate Film Formation | 1. Add a Film-Former: The efficacy of a sunscreen depends on the formation of a uniform film on the substrate. Poor film formation can lead to lower than expected SPF values. Consider adding hydrophilic polymers like PVA or gelatin, which have been shown to improve the UV-blocking efficiency of PBSA.[5] |
Problem 2: I am observing crystallization in my aqueous PBSA formulation over time.
| Potential Cause | Troubleshooting Steps & Explanation |
| Low pH | 1. Measure and Adjust pH: The most common cause of crystallization is a pH that is too low (typically < 7.0). The free acid form of PBSA is poorly soluble in water.[9] 2. Neutralize Completely: Ensure complete neutralization of the sulfonic acid group with a suitable base (e.g., NaOH, Triethanolamine).[6] A 1:1 molar ratio is a good starting point, but the final pH should be the guiding parameter. |
| High Concentration | 1. Check Saturation Limits: While the salt form is water-soluble, there are still limits. Review the concentration of PBSA against its solubility at the storage temperature of your formulation. |
| Complexation with Cations | 1. Review Formulation Ingredients: Divalent or trivalent cations in your formulation could potentially form less soluble salts with PBSA. If using hard water or certain mineral extracts, consider using a chelating agent. |
Section 3: Experimental Protocols
Protocol 1: Preparation of a Photostable Aqueous Solution of PBSA (1% w/w)
This protocol details the steps to prepare a basic, stabilized solution of PBSA, focusing on proper neutralization to enhance stability.
Materials:
-
Phenylbenzimidazole Sulfonic Acid (PBSA)
-
Sodium Hydroxide (NaOH), 10% (w/v) solution
-
Deionized Water
-
Antioxidant (e.g., Sodium Metabisulfite)
-
Chelating Agent (e.g., Disodium EDTA)
-
pH meter, magnetic stirrer, beakers
Procedure:
-
Initial Dispersion: In a beaker, add 90% of the total required deionized water. While stirring, slowly disperse the PBSA powder into the water. It will not dissolve completely at this stage.
-
Add Stabilizers: Add the chelating agent (e.g., 0.1% Disodium EDTA) and the antioxidant (e.g., 0.1% Sodium Metabisulfite) to the dispersion and stir until uniform. The chelating agent helps to sequester metal ions that can catalyze degradation, while the antioxidant scavenges free radicals.
-
Neutralization: Slowly add the 10% NaOH solution dropwise while continuously monitoring the pH. The PBSA will start to dissolve as it is neutralized.
-
Target pH: Continue adding the base until the pH of the solution is stable between 7.2 and 7.5. This ensures the PBSA is fully converted to its more soluble and photostable sodium salt.[1]
-
Final Volume Adjustment: Add the remaining deionized water to reach the final desired volume and stir until the solution is completely clear and homogenous.
-
Final pH Check: Perform a final check of the pH and adjust if necessary.
Caption: Workflow for preparing a stable PBSA solution.
Protocol 2: Confirmatory Photostability Testing of a PBSA Formulation
This protocol is adapted from ICH Q1B guidelines and provides a framework for assessing the photostability of your final formulation.[10]
Objective: To determine the extent of degradation of PBSA in a formulation after exposure to a standardized dose of UV/Visible light.
Materials & Equipment:
-
Final formulation containing PBSA
-
UV-transparent sample containers (e.g., quartz cuvettes)
-
Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or metal halide lamp with appropriate filters). The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]
-
"Dark" control samples wrapped in aluminum foil.
-
Validated analytical method for quantifying PBSA (e.g., HPLC-UV).[11][12]
Procedure:
-
Sample Preparation: Place the formulation in the UV-transparent containers. Prepare a corresponding set of "dark" controls by wrapping identical containers in aluminum foil to shield them from light.
-
Exposure: Place both the test samples and dark controls in the photostability chamber. Expose them to the light source for the duration required to meet the ICH Q1B exposure levels.[10] The dark controls are kept in the same chamber to experience the same thermal stress.
-
Sample Analysis: At the end of the exposure period, retrieve the samples. Quantify the concentration of PBSA in both the light-exposed samples and the dark controls using a validated HPLC-UV method.
-
Data Interpretation:
-
Calculate the percentage of PBSA remaining in the light-exposed samples.
-
Compare the concentration of PBSA in the dark control to the initial concentration to assess any thermal degradation.
-
The difference in degradation between the light-exposed sample and the dark control represents the photodegradation.
-
Analyze for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.
-
References
- Studziński, W., & Karczmarek, A. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- Ataman Kimya. Phenylbenzimidazole Sulfonic Acid.
- Karczmarek, A., & Studziński, W. (2018).
- Ji, Y., et al. (2014). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- INCIDecoder. Phenylbenzimidazole Sulfonic Acid (Explained + Products).
- Farmoganic - Health and Beauty. Phenylbenzimidazole Sulphonic Acid.
- Scalia, S., et al. (2004).
- Lingeba. Phenylbenzimidazole Sulfonic Acid.
- Cosmetic Ingredients Guide. (2024). Phenylbenzimidazole Sulfonic Acid.
- Semantic Scholar. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- Tarras-Wahlberg, N., et al. (1999). Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. PubMed.
- BenchChem.
- BenchChem. Phenylbenzimidazole sulphonic acid.
- Pyzowski, J., et al. (2015). Quantification of sunscreen 2-phenylbenzimidazole-5-sulfonic acid in cosmetic products and water samples by HPTLC/densitometry with fluorescent detection.
- ResearchGate. (2012).
- Arevalo, J. D. M., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.
- Douki, T., et al. (2003). The Sunscreen Agent 2-Phenylbenzimidazole-5-Sulfonic Acid Photosensitizes the Formation of Oxidized Guanines In Cellulo after UV-A or UV-B Exposure.
- Wang, W., et al. (2022).
- Vinner Labs. Salient properties and features of phenyl benzimidazole sulfonic acid as a sunscreen ingredient.
- European Commission. (2006). Opinion on phenylbenzimidazole sulfonic acid and its salts.
- European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Abdelraheem, W., et al. (2016). Degradation and Mineralization of 2-Phenylbenzimidazole Sulphonic Acid (Sunscreen Agent) using UV-254 nm/H2O2.
- BazTech. (2017). Effect of various agents on stability of 2-phenylbenzimidazole-5-sulfonic acid.
Sources
- 1. proakademia.eu [proakademia.eu]
- 2. researchgate.net [researchgate.net]
- 3. Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmoganic.com [farmoganic.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylbenzimidazole Sulfonic Acid - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]
- 7. proakademia.eu [proakademia.eu]
- 8. Phenylbenzimidazole Sulfonic Acid (Explained + Products) [incidecoder.com]
- 9. Salient properties and features of phenyl benzimidazole sulfonic acid as a sunscreen ingredient - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of 2-Phenylbenzimidazole
Welcome to the Technical Support Center for the sulfonation of 2-phenylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of 2-phenylbenzimidazole, and why is regioselectivity a concern?
A1: The primary and most desired product is 2-phenylbenzimidazole-5-sulfonic acid.[1] However, the formation of the isomeric byproduct, 2-phenylbenzimidazole-4-sulfonic acid, is a significant concern.[1] The separation of these isomers is often difficult, impacting the purity and yield of the target compound.[1] The sulfonation occurs on the benzimidazole ring system, and controlling the position of the sulfonic acid group is crucial for the final properties of the molecule, especially in applications like cosmetics where specific isomers are required.[1][2]
Q2: What are the most common sulfonating agents for this reaction, and how do I choose the right one?
A2: The most common and established sulfonating agent is concentrated sulfuric acid (H₂SO₄).[1][2] Oleum (fuming sulfuric acid, a solution of SO₃ in H₂SO₄) and chlorosulfonic acid are also effective but are more aggressive and may require more stringent reaction control.[1][3] For most applications, concentrated sulfuric acid provides a good balance of reactivity and handling. The choice depends on the desired reaction rate and the scale of the synthesis. Oleum can accelerate the reaction but may also lead to more side products if not carefully controlled.[3]
Q3: What is the underlying mechanism of the sulfonation of 2-phenylbenzimidazole?
A3: The sulfonation of 2-phenylbenzimidazole is an electrophilic aromatic substitution reaction.[2][4] The electrophile is sulfur trioxide (SO₃), which is either present in oleum or generated in situ from the dissociation of concentrated sulfuric acid.[3] The electron-rich benzimidazole ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate (a sigma complex).[5] Subsequent deprotonation by a weak base, such as the HSO₄⁻ anion, restores the aromaticity of the ring and yields the sulfonic acid product.[5]
Q4: Can catalysts be used to improve the reaction?
A4: Yes, certain catalysts can improve the reaction's efficiency and selectivity. For instance, the use of a Cu-ZSM-5 catalyst has been reported to allow for lower reaction temperatures (e.g., 60 °C) while still achieving high yields.[6][7] Catalysts can help to activate the sulfonating agent or the substrate, potentially leading to milder reaction conditions and improved regioselectivity.[8]
Troubleshooting Guide
Problem 1: Low Yield of the Desired 2-Phenylbenzimidazole-5-sulfonic Acid.
-
Potential Cause: Incomplete Reaction. The sulfonation of 2-phenylbenzimidazole requires sufficient time and temperature to proceed to completion.
-
Troubleshooting Step: Monitor the reaction progress using a suitable analytical technique like HPLC to ensure the disappearance of the starting material (2-phenylbenzimidazole content should be <1%).[6][7] If the reaction stalls, consider increasing the reaction temperature or extending the reaction time. A typical procedure involves heating to 85°C.[2][6][7]
-
-
Potential Cause: Suboptimal Work-up and Isolation. The product is precipitated from the reaction mixture by the addition of water. Improper execution of this step can lead to loss of product.[1]
-
Troubleshooting Step: After the reaction is complete, the sulfonated solution should be carefully and slowly added to a sufficient amount of water (e.g., 300 g of water for a 40 g scale reaction) with good stirring.[6][7] This precipitation step is often followed by heating the aqueous suspension (e.g., to 80°C) and stirring for a period (e.g., 1 hour) to ensure complete precipitation and to help in the removal of impurities.[6][7]
-
Problem 2: High Levels of the 2-Phenylbenzimidazole-4-sulfonic Acid Isomer.
-
Potential Cause: Reaction Temperature is Too High or Not Well-Controlled. Higher temperatures can sometimes favor the formation of the thermodynamically more stable isomer, which may not be the desired product.
-
Troubleshooting Step: Precise temperature control is critical. The initial addition of 2-phenylbenzimidazole to concentrated sulfuric acid should be done portion-wise while maintaining a controlled temperature, for example, between 40-50°C.[6][7] After the addition is complete, the temperature can be raised to the optimal reaction temperature (e.g., 85°C).[6][7]
-
-
Potential Cause: Inherent Reactivity of the Substrate. The electronic and steric properties of the 2-phenylbenzimidazole ring system influence the position of sulfonation.
-
Troubleshooting Step: While reaction conditions can influence the isomer ratio, an alternative synthetic route might be necessary for higher purity. One such method involves the condensation of 3,4-diaminobenzenesulfonic acid with benzaldehyde.[1][9][10] This route directly yields the 5-sulfonic acid isomer, avoiding the formation of the 4-isomer.[9]
-
Problem 3: Difficulty in Purifying the Final Product.
-
Potential Cause: Residual Sulfuric Acid. Incomplete removal of the large excess of sulfuric acid used in the reaction is a common issue.
-
Troubleshooting Step: A thorough washing of the crude product is essential. After the initial filtration, the filter cake should be washed with hot water (e.g., 80°C) and stirred for an hour before a second filtration.[6][7] This process helps to remove trapped sulfuric acid and other water-soluble impurities.
-
-
Potential Cause: Colored Impurities. The product may be discolored, which is undesirable for certain applications, particularly in cosmetics.[9]
Experimental Protocols & Data
Protocol 1: Direct Sulfonation of 2-Phenylbenzimidazole
This protocol is adapted from established procedures and is a reliable starting point for optimization.[2][6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and an addition funnel.
-
Charge Sulfuric Acid: To the flask, add 150 g (1.53 mol) of concentrated sulfuric acid.
-
Substrate Addition: While stirring, add 40 g (0.206 mol) of 2-phenylbenzimidazole in five portions, ensuring the temperature is maintained between 40-50°C.[6][7]
-
Reaction: After the addition is complete, heat the reaction mixture to 85°C.[2][6][7]
-
Monitoring: Monitor the reaction until the content of 2-phenylbenzimidazole is less than 1%.[2][6][7]
-
Work-up: Cool the reaction mixture and slowly pour the sulfonated solution into 300 g of water with vigorous stirring.
-
Precipitation and Washing: Heat the resulting suspension to 80°C and stir for 1 hour. Filter the hot suspension to collect the crude product.[6][7] Wash the filter cake with 200 g of hot water (80°C), stirring for 1 hour, and filter again.[6][7]
-
Drying: Dry the purified product in a vacuum oven.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Catalytic) | Impact on Yield/Purity |
| Sulfonating Agent | Concentrated H₂SO₄ | Concentrated H₂SO₄ | - |
| Temperature | 40-50°C (addition), then 85°C[6][7] | 60°C[6] | Lower temperature with catalyst may improve selectivity. |
| Catalyst | None | Cu-ZSM-5[6] | Can increase reaction rate at lower temperatures. |
| Reactant Ratio (H₂SO₄:PBI) | ~7.4 mol : 1 mol[1][6] | ~7.4 mol : 1 mol | Ensures complete sulfonation. |
| Typical Yield | ~91%[6] | Not explicitly stated, but implied to be high. | High yields are achievable with both methods. |
| Isomer Content (4-sulfonic acid) | ~6.25%[6] | Not explicitly stated. | A key parameter to optimize. |
Visualizations
Workflow for Direct Sulfonation
Caption: Experimental Workflow for Direct Sulfonation
Decision Tree for Troubleshooting Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]
- 10. DE10243027A1 - 2-phenyl-benzimidazole-5-sulfonic acid from isolated 3,4-diaminobenzene sulfonic acid and its use in cosmetic preparations - Google Patents [patents.google.com]
Resolving peak tailing in HPLC for benzimidazole sulfonic acids
Topic: Resolving Peak Tailing in HPLC for Benzimidazole Sulfonic Acids
Welcome to the technical support center for resolving common chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of benzimidazole sulfonic acids and are encountering the common issue of peak tailing. As a class of compounds with both acidic (sulfonic acid) and basic (benzimidazole) functional groups, they present unique challenges in achieving optimal peak symmetry. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to diagnose and resolve these issues effectively.
Understanding the Culprit: Why Do Benzimidazole Sulfonic Acid Peaks Tail?
Peak tailing in HPLC is typically a symptom of more than one retention mechanism affecting the analyte's journey through the column.[1][2] For a molecule like a benzimidazole sulfonic acid, which can possess both positive and negative charges depending on the mobile phase pH, the potential for unwanted secondary interactions is magnified.
The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the stationary phase.[1] However, several other factors can lead to the frustrating peak asymmetry we identify as tailing:
-
Secondary Silanol Interactions: The most common cause of peak tailing for basic compounds is the interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] At mid-range pH values, these silanols can be deprotonated (SiO-) and interact strongly with the protonated benzimidazole ring, causing a secondary retention mechanism that leads to tailing.
-
Chelation with Trace Metals: Benzimidazole derivatives can act as chelating agents. Trace metal impurities (like iron or aluminum) within the silica matrix of the column or from the HPLC system itself can interact with the analyte, causing peak distortion.[4][5]
-
Mobile Phase pH and Analyte Ionization: The ionization state of both the sulfonic acid and the benzimidazole moieties is highly dependent on the mobile phase pH.[6][7][8] If the pH is close to the pKa of either functional group, a mixed population of ionized and unionized species can exist, leading to broadened and tailing peaks.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Physical Column Issues: Problems like a partially blocked frit or a void at the head of the column can disrupt the sample band, causing tailing for all peaks in the chromatogram.[9]
-
Extra-Column Effects: Excessive tubing length or internal diameter between the injector and the detector can contribute to band broadening and peak tailing.[10][11]
A Systematic Approach to Troubleshooting
Effective troubleshooting is a process of logical elimination. Start with the simplest and most likely causes before moving on to more complex and time-consuming solutions.
Caption: A systematic workflow for troubleshooting peak tailing.
FAQs and In-Depth Troubleshooting Guides
Here we address specific issues in a question-and-answer format, providing detailed protocols and the scientific rationale behind them.
Q1: My benzimidazole sulfonic acid peak is tailing. What is the first thing I should check?
A1: Start with your mobile phase pH and buffer.
The ionization state of your analyte is the most critical factor influencing peak shape.[6] Benzimidazole sulfonic acids are amphoteric and can exist as cations, anions, or zwitterions. Operating at a pH where the analyte has a single, stable ionic form is crucial.
Underlying Principle: By shifting the mobile phase pH away from the pKa values of the sulfonic acid (typically <2) and the benzimidazole (typically 4-5) groups, you ensure a homogenous population of analyte molecules, which will interact more uniformly with the stationary phase. For these compounds, a low pH is often beneficial.
Troubleshooting Protocol 1: Mobile Phase pH Adjustment
-
Objective: To ensure complete protonation of the benzimidazole moiety and suppress the ionization of residual silanol groups on the column.
-
Initial Step: Prepare a mobile phase with a pH of ≤ 3.[3] A common choice is 0.1% formic acid or phosphoric acid in water.
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add the acid (e.g., 1 mL of formic acid to 1 L of water).
-
Confirm the pH using a calibrated pH meter.
-
Filter the mobile phase before use.
-
-
Analysis: Inject your standard and observe the peak shape. A significant improvement in symmetry is expected. Some HPLC methods for phenylbenzimidazole sulfonic acid have successfully used a phosphate buffer at pH 2.0.[12]
-
Rationale: At a low pH, the benzimidazole group is fully protonated (positive charge), and more importantly, the acidic silanol groups on the silica surface are also protonated (neutral), which minimizes the strong secondary ionic interactions that cause tailing.[1][13]
| Parameter | Before Adjustment (Example) | After Adjustment (Recommended) | Rationale for Change |
| Mobile Phase pH | 4.5 | 2.5 | Suppresses silanol ionization and ensures a single ionic state for the analyte.[1][5] |
| Buffer | 10 mM Ammonium Acetate | 25 mM Potassium Phosphate or 0.1% Formic Acid | Provides sufficient buffering capacity at the desired low pH. |
Q2: I've lowered the pH, but I still see some tailing. What's my next step?
A2: Consider the use of mobile phase additives or increasing buffer concentration.
If pH adjustment alone isn't sufficient, secondary interactions may still be at play. Using a competitive agent or increasing the ionic strength of the mobile phase can further mask these unwanted interactions.
Underlying Principle: Additives can compete with your analyte for active sites on the stationary phase, while higher buffer concentrations can increase the ionic strength, which can also help to shield these interactions.[13][14]
Troubleshooting Protocol 2: Employing Mobile Phase Additives
-
Objective: To competitively block active silanol sites or chelation sites.
-
Option A: Increase Buffer Concentration (for LC-UV)
-
Procedure: If you are using a phosphate buffer, try increasing the concentration from 10 mM to 25-50 mM.[13]
-
Rationale: The higher concentration of buffer ions (e.g., potassium) will more effectively compete with the protonated benzimidazole for interaction with any ionized silanols, improving peak shape.[14]
-
-
Option B: Add a Sacrificial Base (Use with Caution)
-
Procedure: In older methods, a small amount of a "sacrificial base" like triethylamine (TEA) was added (e.g., 0.1%) to the mobile phase.
-
Rationale: TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[5] Note: This is less common with modern, high-purity columns and can suppress ionization in MS detectors.
-
-
Option C: Add a Chelating Agent
Q3: My peak shape is still not ideal, and I've optimized the mobile phase. Could it be the column?
A3: Absolutely. Column chemistry and condition are paramount.
Not all C18 columns are created equal. The type of silica, surface coverage, and end-capping technology can have a dramatic impact on peak shape for challenging compounds.
Underlying Principle: Modern columns are designed to minimize the very issues that cause peak tailing. Using a column with a highly inert surface is a key strategy for analyzing polar and ionizable compounds.
Caption: Interaction of analyte with the stationary phase.
Troubleshooting Protocol 3: Column Evaluation and Selection
-
Objective: To select a stationary phase that minimizes secondary interactions.
-
Step 1: Use a High-Purity, End-Capped Column.
-
Action: Ensure you are using a modern, Type B silica column that has been thoroughly end-capped. End-capping uses a small silane reagent to block many of the residual silanol groups that are the primary cause of tailing.[1]
-
Recommendation: Columns specifically marketed as "inert" or suitable for basic compounds are excellent choices.
-
-
Step 2: Consider an Alternative Stationary Phase.
-
Action: If tailing persists, a standard C18 may not be the optimal choice. Consider a column with a polar-embedded phase or a hybrid silica particle.
-
Rationale:
-
Polar-Embedded Phases: These have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This can help shield residual silanols and provide alternative selectivity.
-
Hybrid Silica: These columns incorporate organic groups into the silica backbone, making them more stable at a wider pH range and reducing the number of surface silanols.[3]
-
-
-
Step 3: Check for Column Degradation.
-
Action: If the column has been used extensively, especially at high pH, it may be degraded. A blocked inlet frit can also cause tailing.[9]
-
Procedure:
-
Try reversing and flushing the column (if the manufacturer allows) to remove any blockage from the inlet frit.[1]
-
If performance does not improve, replace the column with a new one of the same type to confirm if the old column was the issue.
-
-
Summary of Key Troubleshooting Steps
| Problem Area | Potential Cause | Recommended Solution(s) |
| Mobile Phase | Incorrect pH, causing mixed ionization states. | Adjust pH to ≤ 3 using 0.1% formic acid or a phosphate buffer.[3] |
| Insufficient masking of active sites. | Increase buffer concentration (e.g., to 25-50 mM) or add a chelating agent like EDTA if metal interaction is suspected. | |
| Column | Strong secondary interactions with silanols. | Use a modern, high-purity, end-capped Type B silica column. Consider a polar-embedded or hybrid particle column.[1][3] |
| Trace metal impurities in the silica. | Use a high-purity column or add a chelating agent to the mobile phase. | |
| Physical damage (void or blocked frit). | Reverse-flush the column (if permissible) or replace the column.[1][9] | |
| Hardware | Extra-column band broadening. | Use tubing with a smaller internal diameter and minimize its length.[10][11] |
| Method | Mass overload. | Reduce the concentration of the injected sample. |
References
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]
-
HPLC Troubleshooting Guide - YMC. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type - Longdom Publishing. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. moravek.com [moravek.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromtech.com [chromtech.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. longdom.org [longdom.org]
- 13. labcompare.com [labcompare.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Validation & Comparative
A Comparative Analysis of 1H-Benzimidazole-5-sulfonic acid and Other UV Filters: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of 1H-Benzimidazole-5-sulfonic acid against other common organic and inorganic ultraviolet (UV) filters. Designed for researchers, scientists, and professionals in drug development, this document delves into the performance, mechanisms, and evaluation methodologies of these critical components in dermatological and cosmetic formulations.
Introduction to UV Filters: The First Line of Defense Against Photodamage
Ultraviolet radiation (UVR) from the sun is a primary environmental stressor for the skin, implicated in a range of acute and chronic conditions, including erythema (sunburn), premature aging (photoaging), and carcinogenesis. UV filters are active ingredients in sunscreen formulations that mitigate the harmful effects of UVR by absorbing, scattering, or reflecting it. These compounds are broadly categorized into two main classes: organic (chemical) filters and inorganic (physical) filters.
-
Organic UV Filters: These are carbon-based molecules that function by absorbing UV radiation and converting it into a less damaging form of energy, such as heat.[1] Their efficacy is determined by their specific absorption spectrum across the UVA (320-400 nm) and UVB (280-320 nm) ranges.
-
Inorganic UV Filters: Primarily consisting of metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO2), these agents form a physical barrier on the skin that reflects and scatters UV radiation.[2][3]
The selection of a UV filter for a particular formulation is a multifactorial decision, weighing its efficacy, photostability, safety profile, and formulation compatibility.
Focus on this compound (Ensulizole)
This compound , also known by the International Nomenclature of Cosmetic Ingredients (INCI) name Phenylbenzimidazole Sulfonic Acid and the United States Adopted Name (USAN) Ensulizole , is a water-soluble organic UV filter.[4][5] This characteristic distinguishes it from many other organic filters that are oil-soluble, making it particularly suitable for lightweight, non-greasy, and water-based formulations.
Chemical Properties and Mechanism of Action
Ensulizole is a benzimidazole derivative with a sulfonic acid group, which imparts its water solubility.[1] It is a highly effective UVB absorber, with a peak absorption at approximately 306 nm.[1] Like other organic filters, its mechanism of action involves the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated as heat as the molecule returns to its ground state, preventing the UV radiation from penetrating the skin and causing cellular damage.[1] While it provides strong protection in the UVB range, its UVA protection is minimal.[5] Therefore, it is often combined with other UV filters to achieve broad-spectrum protection.[4]
Caption: Chemical structure of this compound (Ensulizole).
Comparative Analysis of UV Filters
The efficacy and suitability of a UV filter are best understood through a comparative lens. This section evaluates this compound against a selection of widely used organic and inorganic UV filters.
UV Protection Spectrum
| UV Filter | Type | Primary Protection | UVA I (340-400 nm) | UVA II (320-340 nm) | UVB (290-320 nm) |
| This compound (Ensulizole) | Organic | UVB | None | Very limited | High |
| Oxybenzone (Benzophenone-3) | Organic | Broad Spectrum | Partial | Yes | Yes |
| Avobenzone | Organic | UVA | High | High | None |
| Octocrylene | Organic | UVB & short-wave UVA | No | Yes | Yes |
| Zinc Oxide (ZnO) | Inorganic | Broad Spectrum | High | High | Yes |
| Titanium Dioxide (TiO2) | Inorganic | UVB & short-wave UVA | Partial | Yes | High |
Data sourced from references:[1][3][6][7][8][9]
Ensulizole's strength lies in its potent UVB absorption.[1] For comprehensive protection against the entire UV spectrum, it must be formulated with other agents that cover the UVA range, such as Avobenzone or Zinc Oxide.[4]
Photostability
Photostability, the ability of a UV filter to maintain its structure and absorptive properties upon exposure to UV radiation, is a critical performance parameter.[10]
-
This compound (Ensulizole): Generally considered to be relatively photostable, maintaining its protective capabilities after sun exposure.[1] It can also help to stabilize other less stable UV filters in a formulation.
-
Avobenzone: Notoriously photolabile, degrading significantly upon UV exposure and losing its efficacy.[11][12] It requires photostabilizers, such as Octocrylene, to be effective in a final formulation.[11][13]
-
Oxybenzone: Exhibits moderate photostability.
-
Octocrylene: A photostable filter that is often used to stabilize other UV filters, particularly Avobenzone.[13][14]
-
Zinc Oxide and Titanium Dioxide: As inorganic filters, they are highly photostable and do not degrade under UV exposure.[2][15]
Safety and Regulatory Status
The safety of UV filters is a subject of ongoing research and regulatory scrutiny.
| UV Filter | Key Safety Considerations | Regulatory Status (USA & EU) |
| This compound (Ensulizole) | Low risk of skin irritation and allergic reactions.[1] Some in vitro studies suggest potential for free radical generation upon UV exposure.[1] | Approved up to 4% in the USA and 8% in the EU.[4] |
| Oxybenzone | High rates of systemic absorption, potential for endocrine disruption, and a common cause of photoallergic reactions.[8][16][17] | Approved up to 6% in the USA and 2.2% in the EU for body products.[7] Not considered GRASE by the FDA due to insufficient safety data.[7][16] |
| Avobenzone | Can cause skin irritation in some individuals. Concerns about byproducts from photodegradation.[12] | Approved up to 3% in the USA and 5% in the EU. |
| Octocrylene | Can cause allergic reactions in some individuals.[6] Concerns about bioaccumulation and environmental impact.[14] | Approved up to 10% in the USA and EU.[6][18] |
| Zinc Oxide | Generally recognized as safe and effective (GRASE) by the FDA.[2] Non-irritating and suitable for sensitive skin.[15][19] | Approved as a UV filter. |
| Titanium Dioxide | Generally recognized as safe and effective (GRASE) by the FDA.[2] Concerns about inhalation of nanoparticles.[3] | Approved as a UV filter. |
Data sourced from references:[1][2][4][6][7][8][12][16][17][18]
Formulation Considerations
The physical and chemical properties of a UV filter dictate its compatibility with different formulation types.
-
This compound (Ensulizole): Its water solubility is a significant advantage for creating light, non-greasy lotions, gels, and sprays, which are often preferred for oily or acne-prone skin.[1]
-
Oxybenzone, Avobenzone, Octocrylene: These are oil-soluble and are typically used in more traditional cream and lotion formulations.
-
Zinc Oxide and Titanium Dioxide: As insoluble particles, their incorporation into formulations can present challenges in terms of achieving a homogenous dispersion and avoiding a "whitening" effect on the skin. Nanosized particles are often used to improve cosmetic elegance.[3]
Experimental Methodologies for UV Filter Evaluation
The performance of a sunscreen formulation is quantified through standardized in vivo and in vitro testing protocols.
In Vivo Sun Protection Factor (SPF) Determination
The SPF value indicates the level of protection a sunscreen provides against UVB-induced erythema.[20] The in vivo method is considered the gold standard for SPF determination.[20]
Protocol: In Vivo SPF Testing (based on ISO 24444)
-
Subject Selection: Recruit a panel of healthy human volunteers with skin types I, II, or III on the Fitzpatrick scale.
-
Test Site Demarcation: Mark small, uniform areas on the subject's back.
-
Sunscreen Application: Apply the test sunscreen formulation at a concentration of 2 mg/cm² to the designated test sites. A control site with no sunscreen is also included.
-
Drying Time: Allow the sunscreen to dry for 15-30 minutes.
-
UVB Irradiation: Expose the test and control sites to a series of increasing doses of UVB radiation from a solar simulator.
-
Erythema Assessment: 16 to 24 hours after irradiation, a trained evaluator assesses the skin for the presence of erythema (redness).
-
Minimal Erythemal Dose (MED) Determination: The MED is the lowest dose of UV radiation that produces the first perceptible, well-defined erythema. The MED is determined for both the protected and unprotected skin (MEDp and MEDu, respectively).
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin: SPF = MEDp / MEDu .
Causality in Experimental Choices:
-
Application Density (2 mg/cm²): This standardized amount ensures consistent and reproducible results across different laboratories and studies.
-
Fitzpatrick Skin Types I-III: These skin types are more susceptible to sunburn, making them ideal for observing the protective effects of sunscreen.
-
Erythema as an Endpoint: Erythema is a direct and observable biological response to UVB-induced skin damage.
Caption: Workflow for In Vivo SPF Determination.
In Vitro UVA Protection Factor (UVA-PF) Determination
The UVA-PF indicates the level of protection against UVA radiation. In vitro methods are commonly used for their speed, cost-effectiveness, and ethical considerations.[21][22]
Protocol: In Vitro UVA-PF Testing (based on ISO 24443)
-
Substrate Preparation: Use polymethyl methacrylate (PMMA) plates with a roughened surface to mimic the topography of the skin.
-
Sunscreen Application: Apply a precise amount of the sunscreen formulation (0.75 mg/cm²) to the PMMA plate and spread it evenly.
-
Drying/Incubation: Allow the sunscreen film to dry and equilibrate in a dark environment for at least 15 minutes.
-
Pre-irradiation UV-Vis Spectrophotometry: Measure the initial absorbance of the sunscreen-coated plate across the UV spectrum (290-400 nm) using a spectrophotometer equipped with an integrating sphere.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator to assess photostability. The dose is calculated based on the initial UVA protection factor.[23]
-
Post-irradiation UV-Vis Spectrophotometry: Remeasure the absorbance of the irradiated plate.
-
UVA-PF Calculation: The UVA-PF is calculated from the absorbance data using a specific mathematical formula that takes into account the solar spectrum and the action spectrum for persistent pigment darkening (PPD).
Causality in Experimental Choices:
-
PMMA Plates: These plates provide a standardized and reproducible substrate for creating a thin film of sunscreen.
-
Pre- and Post-irradiation Measurements: This step is crucial for assessing the photostability of the UV filters and providing a more realistic measure of protection under real-world conditions.
-
Mathematical Modeling: The calculation method integrates the absorbance spectrum with standardized solar and biological weighting functions to provide a clinically relevant UVA-PF value.
Caption: Workflow for In Vitro UVA-PF Determination.
Conclusion
This compound is a valuable UV filter, particularly for its strong UVB absorption and its unique water solubility, which enables the formulation of aesthetically pleasing and lightweight sunscreens. Its photostability is also a significant advantage over some other organic filters like Avobenzone. However, its lack of broad-spectrum coverage necessitates its use in combination with other UVA-blocking agents to provide comprehensive sun protection.
The choice of a UV filter is a complex decision that must balance efficacy, safety, photostability, and formulation aesthetics. For researchers and product developers, a thorough understanding of the comparative performance of different UV filters, as well as the standardized methodologies for their evaluation, is paramount for creating safe and effective sun protection products. The ongoing research into the safety and environmental impact of UV filters will undoubtedly continue to shape the landscape of photoprotection.
References
-
Colorescience. (2018, June 19). Your Guide to Zinc Oxide and Titanium Dioxide Sunscreen. [Link]
-
Medical News Today. (2022, April 22). What is octocrylene? Benefits, risks, and the environment. [Link]
-
Let's Make Beauty. (2024, July 21). Comparing Titanium Dioxide and Zinc Oxide: Which UV Filter is Right for Your Skincare Line?[Link]
-
The Element. (2025, April 18). What is Oxybenzone: Safety, Risks, and What You Need to Know. [Link]
-
Wikipedia. Oxybenzone. [Link]
-
L'Oreal Dermatological Beauty Login. Octocrylene as used as a UV filter in cosmetics: a safety review. [Link]
-
MDPI. (2025, April 13). Titanium Dioxide and Zinc Oxide: New Perspectives on Inorganic UV Filters. [Link]
-
Knowde. Avobenzone as Chemical Sunscreen in Personal Care Products. [Link]
-
Jane Yoo MD. (2025, March 27). Ensulizole - UV Filter. [Link]
-
Global Chemical. Zinc Oxide vs Titanium Dioxide: Which Sunscreen Ingredient is Best?[Link]
-
SPF List. Oxybenzone: Most Controversial Chemical Filter. [Link]
-
Makasa.org. (2025, May 31). Is octocrylene in sunscreen safe?[Link]
-
MFCI CO.,LTD. (2025, February 24). Scientific Advances in Avobenzone Photostability: Mechanisms and Efficacy. [Link]
-
CHOSEN Store. Oxybenzone: A Controversial Ingredient Under Scrutiny. [Link]
-
Coptis. (2025, March 7). Correlation of SPF Measured Using In Vivo & In Vitro Methods for Sunscreen. [Link]
-
MDEdge. (2022, August 17). Sun Protection Factor Testing: A Call for an In Vitro Method. [Link]
-
The Established. (2026, January 6). In-vitro vs in-vivo testing: How to measure the efficacy of your sunscreen. [Link]
-
PubMed Central. Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness. [Link]
-
Essuntials. (2025, March 12). Is Avobenzone Safe Compared to Other UV Filters? A Scientific Breakdown for Formulators. [Link]
-
International Journal of Science and Healthcare Research. Photostability Study of Avobenzone in Commercial Sunscreen SPF 45 with Additional SolaStay® Quencher Upon Sun Exposure. [Link]
-
Paula's Choice. What is Oxybenzone?[Link]
-
ResearchGate. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. [Link]
-
Skinobs. (2025, January 15). SOLAR IN VITRO & IN VIVO TESTING. [Link]
-
ResearchGate. (2025, August 7). Validation of in vivo and in vitro methods to measure UVA protectiveness of sunscreen. [Link]
-
Ataman Kimya. ENSULIZOLE. [Link]
-
RÖMPP. Ensulizole. [Link]
-
PharmaCompass.com. Ensulizole | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
PubChem. 2-Phenylbenzimidazole-5-Sulfonic Acid. [Link]
-
COSMILE Europe. PHENYLBENZIMIDAZOLE SULFONIC ACID – Ingredient. [Link]
-
PubMed Central. (2025, September 1). Test design and results of a method performance characterization study for SPF and UVA‐PF testing. [Link]
-
Dovepress. (2020, May 8). Comparison of UVA Protection Factor Measurement Protocols. [Link]
-
Ataman Kimya. PHENYLBENZIMIDAZOLE SULFONIC ACID. [Link]
-
Wiley Online Library. Evaluating sunscreen ultraviolet protection using a polychromatic diffuse reflectance device. [Link]
-
Tintoll. 2-phenyl-1H-benzimidazole-5-sulphonic acid CAS No. 27503-81-7. [Link]
-
Essuntials®. (2025, February 5). UVA-PF, PPD, & PA Ratings: How to Measure UVA Protection in Sunscreen. [Link]
-
PubMed Central. (2020, May 8). Comparison of UVA Protection Factor Measurement Protocols. [Link]
-
ResearchGate. (2025, August 10). (PDF) The Sunscreen Agent 2-Phenylbenzimidazole-5-Sulfonic Acid Photosensitizes the Formation of Oxidized Guanines In Cellulo after UV-A or UV-B Exposure. [Link]
Sources
- 1. UV Filter: Ensulizole - Jane Yoo MD [janeyoomd.com]
- 2. colorescience.com [colorescience.com]
- 3. Titanium Dioxide and Zinc Oxide: New Perspectives on Inorganic UV Filters – Cymbiotics Biopharma [cymbiotics.co]
- 4. PHENYLBENZIMIDAZOLE SULFONIC ACID - Sun Care - AAKO [aako.nl]
- 5. Ensulizole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. What is octocrylene? Benefits, risks, and the environment [medicalnewstoday.com]
- 7. Oxybenzone - Wikipedia [en.wikipedia.org]
- 8. spflist.com [spflist.com]
- 9. Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijshr.com [ijshr.com]
- 11. Avobenzone as Chemical Sunscreen in Personal Care Products [periodical.knowde.com]
- 12. Is Avobenzone Safer Than Other UV Filters? a Scientific Dissection for Formulators [elchemy.com]
- 13. uvabsorbers.com [uvabsorbers.com]
- 14. Is Octocrylene Safe in Sunscreens? | MAKASA [makasa.org]
- 15. Comparing Titanium Dioxide and Zinc Oxide: Which UV Filter is Right for Your Skincare Line? [letsmakebeauty.com]
- 16. theelement.skin [theelement.skin]
- 17. chosenstore.in [chosenstore.in]
- 18. happi.com [happi.com]
- 19. Zinc Oxide vs Titanium Dioxide: Which Sunscreen Ingredient is Best? - Global Chemical [glochem.com]
- 20. Sun Protection Factor Testing: A Call for an In Vitro Method | MDedge [mdedge.com]
- 21. In-vitro vs in-vivo testing: The best way to test your sunscreen SPF | The Established [theestablished.com]
- 22. Comparison of UVA Protection Factor Measurement Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluating sunscreen ultraviolet protection using a polychromatic diffuse reflectance device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: 1H-Benzimidazole-5-sulfonic acid vs. Ensulizole for UV Filtration Applications
Introduction: The Foundational Scaffold and its Optimized Successor
In the vast field of ultraviolet (UV) filtering agents, the benzimidazole scaffold serves as a robust and versatile backbone. Its inherent thermal stability and aromaticity make it an attractive starting point for developing photoprotective molecules. This guide provides a detailed comparative analysis of two structurally related compounds: the parent molecule, 1H-Benzimidazole-5-sulfonic acid , and its highly successful, commercially adopted derivative, Ensulizole (also known as Phenylbenzimidazole Sulfonic Acid).
While this compound represents a fundamental building block, Ensulizole is an FDA-approved and globally utilized UVB filter.[1][2] The critical distinction lies in a single phenyl group attached at the 2-position of the benzimidazole ring. This guide will dissect, from a mechanistic and data-driven perspective, how this specific structural modification transforms a basic chromophore into a high-performance, cosmetically elegant sunscreen agent. Our objective is to provide researchers, formulators, and drug development professionals with the foundational understanding and experimental frameworks necessary to evaluate and select the appropriate agent for their application.
Section 1: Mechanism of Action & The Critical Role of Phenyl Substitution
Both molecules function by absorbing high-energy UVB photons, which promotes the molecule to an excited electronic state. This absorbed energy is then rapidly and safely dissipated as heat, preventing the damaging radiation from reaching the substrate, such as human skin.[3][4] This process relies on the conjugated π-electron system of the benzimidazole ring.
The performance divergence between the two compounds is a classic example of structure-function relationships in photochemistry. The addition of the phenyl group at the 2-position in Ensulizole extends the conjugated system. This extension has two profound and critical effects:
-
Bathochromic Shift: The longer conjugated system lowers the energy gap between the ground and excited states, shifting the maximum absorbance wavelength (λmax) to a longer, more desirable wavelength.
-
Increased Molar Absorptivity (ε): The larger π-system increases the probability of photon absorption at the λmax, making the molecule a more efficient UV filter on a per-mole basis.
Ensulizole's structure is therefore optimized to absorb strongly within the most erythemogenic portion of the UVB spectrum (290–320 nm), the primary cause of sunburn.[5]
Caption: Standard workflow for comparative UV-Vis spectrophotometric analysis.
Protocol 2: In Vitro Photostability Assessment
Causality: A UV filter is only effective if it remains intact upon exposure to the very radiation it is designed to block. This protocol simulates sun exposure on a thin film of product to measure any degradation, which manifests as a loss of absorbance. Comparing the pre- and post-irradiation spectra provides a quantitative measure of photostability.
Methodology:
-
Sample Preparation:
-
Prepare a solution of each compound (e.g., 2% w/w) in a suitable solvent vehicle.
-
Apply a uniform, thin film of the solution (e.g., 1.0 mg/cm²) onto a roughened polymethyl methacrylate (PMMA) plate, a substrate that mimics the surface of the skin.
-
Allow the film to dry completely in a dark place for at least 30 minutes.
-
-
Pre-Irradiation Measurement:
-
Place the PMMA plate in a spectrophotometer equipped with an integrating sphere.
-
Measure the initial absorbance spectrum from 290 nm to 400 nm.
-
-
UV Irradiation:
-
Expose the plate to a controlled dose of UV radiation from a calibrated solar simulator. The dose should be relevant to real-world sun exposure.
-
-
Post-Irradiation Measurement:
-
Immediately after irradiation, remeasure the absorbance spectrum of the same plate under the same conditions.
-
-
Data Analysis:
-
Overlay the pre- and post-irradiation spectra for each compound.
-
Calculate the percentage change in the area under the curve (AUC) or the change in absorbance at λmax.
-
A smaller change indicates higher photostability. Ensulizole is expected to show significantly less degradation than this compound.
-
Section 4: Conclusion and Professional Outlook
The evidence overwhelmingly demonstrates that Ensulizole is a structurally and functionally optimized UVB filter, whereas This compound is best regarded as its foundational precursor. The strategic addition of a phenyl group at the 2-position is the key design choice that elevates Ensulizole's performance, shifting its absorption peak squarely into the target UVB range and enhancing its absorption efficiency.
-
For Drug Development and Cosmetic Formulation: Ensulizole is the unequivocal choice for UVB protection. Its high efficacy, proven safety record, excellent photostability, and water solubility make it ideal for creating high-SPF, cosmetically elegant sunscreens and daily wear products. [6]* For Researchers and Organic Chemists: this compound remains a valuable starting material. The principles demonstrated by the success of Ensulizole highlight a clear pathway for further innovation: exploring other substitutions on the benzimidazole-5-sulfonic acid scaffold could lead to the development of novel broad-spectrum or targeted UV filters with unique properties. [7][8] Ultimately, the comparison between these two molecules serves as a powerful case study in rational drug and ingredient design, where a targeted structural modification leads to a profound enhancement in functional performance.
References
- Ataman Kimya. (n.d.). ENSULIZOLE.
- Yoo, J. (2025, March 27). Ensulizole - UV Filter. Jane Yoo MD.
- SPF List. (n.d.). Ensulizole: Water-Soluble UVB Filter Concerns.
- EvitaChem. (n.d.). Buy Ensulizole (EVT-298744) | 27503-81-7.
- PharmaCompass.com. (n.d.). Ensulizole | Drug Information, Uses, Side Effects, Chemistry.
- Typology. (2025, May 19). What is the purpose of "Phenylbenzimidazole Sulfonic Acid"?
- Typology. (2025, May 19). What is the purpose of "Phenylbenzimidazole Sulfonic Acid"?
- Typology. (n.d.). Ensulizole: Origin, Properties, Uses.
- PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919. National Center for Biotechnology Information.
- Cosmetics Info. (n.d.). Ensulizole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Regulatory Landscape of UV Absorbers: Focus on Ensulizole.
- Roberts, D. W., et al. (n.d.). Comprehensive review of ensulizole toxicology data and human exposure assessment for personal care products. Taylor & Francis Online.
- Bonda, C. (2015, October 27). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Cosmetics & Toiletries.
- Moeur, H. P., Zanella, A., & Poon, T. (n.d.). An Introduction to UV-Vis Spectroscopy Using Sunscreens. Journal of Chemical Education.
- BOC Sciences. (n.d.). CAS 27503-78-2 this compound.
- MDPI. (2023, November 28). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
- ResearchGate. (2023, November 28). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.
- Tintoll. (n.d.). 2-phenyl-1H-benzimidazole-5-sulphonic acid CAS No. 27503-81-7.
- SpecialChem. (2023, January 18). Phenylbenzimidazole Sulfonic Acid: Cosmetic Ingredient INCI.
Sources
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. nbinno.com [nbinno.com]
- 3. UV Filter: Ensulizole - Jane Yoo MD [janeyoomd.com]
- 4. uk.typology.com [uk.typology.com]
- 5. us.typology.com [us.typology.com]
- 6. 2-phenyl-1H-benzimidazole-5-sulphonic acid CAS No. 27503-81-7 | Tintoll [uvabsorber.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for the Analysis of 1H-Benzimidazole-5-sulfonic acid
This guide provides an in-depth, expert-led walkthrough of the validation process for a High-Performance Liquid Chromatography (HPLC) method designed for the quantitative analysis of 1H-Benzimidazole-5-sulfonic acid. Moving beyond a simple checklist, we explore the causality behind each experimental choice and protocol, grounding our methodology in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and fully validated method for quality control and stability testing.
The objective is to compare the performance of the developed analytical procedure against internationally recognized acceptance criteria, thereby demonstrating its suitability for its intended purpose.[3][4]
The Analytical Imperative: Method Development for this compound
This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the purity, safety, and efficacy of final drug products. The presence of both a benzimidazole core and a sulfonic acid group presents a unique analytical challenge, requiring a method that can provide sharp peak shapes and adequate retention.
Our proposed method utilizes reversed-phase chromatography, a common and robust technique for the analysis of moderately polar aromatic compounds.[5]
Rationale for Method Parameters:
-
Column: A C18 stationary phase is selected for its hydrophobic interaction with the benzimidazole ring system.
-
Mobile Phase: An acidic mobile phase (pH adjusted with phosphoric acid) is crucial.[6] The low pH ensures that the sulfonic acid group is fully protonated, suppressing silanol interactions on the column and leading to a symmetrical peak shape. Acetonitrile is chosen as the organic modifier for its favorable elution strength and UV transparency.
-
Detection: UV detection is employed, set at the analyte's maximum absorbance wavelength (λmax) to ensure optimal sensitivity.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 2.5) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm |
| Run Time | 10 minutes |
The Validation Blueprint: A Systematic Approach
Method validation provides documented evidence that an analytical procedure is fit for its purpose.[3][7] Our approach is a systematic evaluation of the performance characteristics as mandated by the ICH Q2(R2) guideline.[1][2][8]
Caption: High-level workflow for analytical method validation.
Performance Evaluation: Experimental Protocols and Results
This section details the experimental execution for each validation parameter, presenting a direct comparison of the method's performance against predefined, regulatory-compliant acceptance criteria.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11]
Experimental Protocol:
-
Blank Analysis: A solution of the diluent (Mobile Phase) was injected to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: A sample of this compound was subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation (target: 5-20% degradation).[10]
-
Analysis: The stressed samples were injected into the HPLC system. Peak purity of the analyte was assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Results & Comparison:
| Condition | Observations | Peak Purity Index | Acceptance Criteria | Result |
| Blank (Diluent) | No significant peaks at the analyte retention time. | N/A | No interference at analyte RT. | Pass |
| Acid Hydrolysis (0.1N HCl) | Analyte peak is well-resolved from degradation peaks. | > 0.999 | Peak Purity Index > 0.990 | Pass |
| Base Hydrolysis (0.1N NaOH) | Analyte peak is well-resolved from degradation peaks. | > 0.999 | Peak Purity Index > 0.990 | Pass |
| Oxidation (3% H₂O₂) | Analyte peak is well-resolved from degradation peaks. | > 0.999 | Peak Purity Index > 0.990 | Pass |
| Thermal (80°C) | No significant degradation observed. | > 0.999 | Peak Purity Index > 0.990 | Pass |
| Photolytic (UV Light) | Analyte peak is well-resolved from degradation peaks. | > 0.999 | Peak Purity Index > 0.990 | Pass |
Linearity and Range
Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte over a defined range.[12][13][14] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12][13]
Experimental Protocol:
-
A series of at least five standard solutions were prepared from a stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Each solution was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Linear regression analysis was performed to determine the correlation coefficient (R²), slope, and y-intercept.
Results & Comparison:
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 80 - 120% of the test concentration.[9] |
| Correlation Coefficient (R²) | 0.9998 | R² ≥ 0.999[15] |
| Regression Equation | y = 45872x + 1530 | - |
| Y-intercept | 1530 | Intercept should be insignificant compared to the response at 100% concentration. |
Accuracy (Recovery)
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[16] It is determined by recovery studies, where a known amount of analyte is "spiked" into a sample matrix.[15][17]
Experimental Protocol:
-
Analyte standard was added to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.
-
Samples were prepared in triplicate for each level.
-
The samples were analyzed, and the percentage recovery was calculated.
Results & Comparison:
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean) | % Recovery (mean) | %RSD | Acceptance Criteria |
| 80% | 80.0 | 79.5 | 99.4% | 0.45% | Mean Recovery: 98.0 - 102.0%[15][17] |
| 100% | 100.0 | 100.3 | 100.3% | 0.31% | %RSD ≤ 2.0% |
| 120% | 120.0 | 119.2 | 99.3% | 0.52% |
Precision
Precision is the measure of agreement among a series of measurements from the same homogeneous sample.[16][18] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).[15]
Experimental Protocol:
-
Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.
-
The Relative Standard Deviation (%RSD) was calculated for both sets of measurements.
Results & Comparison:
| Precision Level | n | Mean Assay (%) | %RSD | Acceptance Criteria |
| Repeatability (Analyst 1, Day 1) | 6 | 99.8% | 0.55% | %RSD ≤ 2.0%[15][17] |
| Intermediate (Analyst 2, Day 2) | 6 | 100.1% | 0.62% | %RSD ≤ 2.0% |
| Overall (n=12) | 12 | 99.95% | 0.59% | - |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[19][20][21]
Experimental Protocol: The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[22]
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S) Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
Results & Comparison:
| Parameter | Calculated Value | Acceptance Criteria |
| LOD | 0.15 µg/mL | Method should be able to detect the analyte at this level (Signal-to-Noise Ratio ≈ 3:1).[20][21] |
| LOQ | 0.45 µg/mL | Method must provide acceptable accuracy and precision at this level (Signal-to-Noise Ratio ≈ 10:1).[20][21] |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[23][24]
Experimental Protocol: Key method parameters were intentionally varied, and the effect on the results (e.g., retention time, peak area, resolution) was observed. A standard solution was analyzed under each condition.
Results & Comparison:
| Parameter Varied | Variation | % Change in Peak Area | System Suitability | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | < 1.5% | Pass | System suitability parameters must pass. |
| Column Temperature | ± 2°C (28°C & 32°C) | < 1.0% | Pass | Results should remain within acceptable limits. |
| Mobile Phase pH | ± 0.1 (pH 2.4 & 2.6) | < 2.0% | Pass | |
| % Acetonitrile | ± 2% (28% & 32%) | < 2.0% | Pass |
Caption: Interrelationship of key analytical validation parameters.
Summary & Final Comparison
This guide has detailed the systematic validation of a reversed-phase HPLC method for this compound. The experimental data, when compared against the stringent acceptance criteria derived from ICH guidelines, confirms the method's performance.
| Validation Parameter | Result | Status |
| Specificity | No interference from blank or degradants. | Pass |
| Linearity (R²) | 0.9998 | Pass |
| Accuracy (% Recovery) | 99.3% - 100.3% | Pass |
| Precision (%RSD) | < 0.7% | Pass |
| LOQ | 0.45 µg/mL | Pass |
| Robustness | Unaffected by minor parameter changes. | Pass |
The successful validation demonstrates that the analytical procedure is accurate, precise, specific, and robust, rendering it suitable for its intended purpose in a regulated quality control environment.
References
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]
-
Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group. [Link]
-
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Academy of Applied Pharmaceutical Sciences. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
What Are LOD and LOQ in HPLC Methods? Altabrisa Group. [Link]
-
HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]
-
Establishing LOD & LOQ in Analytical Method Validation. HPLC Calculator. [Link]
-
Separation of this compound, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf. [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]
-
How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide. Chromatography Mound. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Robustness Tests. LCGC International. [Link]
-
Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
-
Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
-
How to calculate LOD and LOQ of analyte by hplc? ResearchGate. [Link]
-
What is the difference between specificity and selectivity of the HPLC method? ResearchGate. [Link]
-
(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. [Link]
- 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. welch-us.com [welch-us.com]
- 6. Separation of this compound, 2,3-dihydro-2-thioxo-, monosodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. aaps.ca [aaps.ca]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. mastelf.com [mastelf.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 22. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. chromatographyonline.com [chromatographyonline.com]
A Comparative Efficacy and Safety Analysis of UV Filters: 1H-Benzimidazole-5-sulfonic acid versus Oxybenzone
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two common ultraviolet (UV) filters: 1H-Benzimidazole-5-sulfonic acid, also known as Phenylbenzimidazole Sulfonic Acid or Ensulizole, and Oxybenzone (Benzophenone-3). The following analysis, grounded in experimental data, will explore their efficacy, photostability, safety profiles, and environmental impact to inform formulation decisions and future research in dermatological and cosmetic sciences.
Introduction: A Tale of Two UV Filters
The demand for effective and safe sun protection has led to the development of a wide array of UV filtering agents. Among these, this compound and oxybenzone represent two distinct chemical classes with differing physicochemical properties and performance characteristics. Oxybenzone has been a stalwart in broad-spectrum sunscreen formulations for decades, while this compound has gained traction for its unique water-solubility and strong UVB absorption. This guide will dissect the key attributes of each, providing a comprehensive comparison for the discerning scientist.
Mechanism of Action and UV Absorption Spectra
Both this compound and oxybenzone are organic UV filters that function by absorbing UV radiation and converting it into less harmful thermal energy.[1][2] However, their absorption spectra, and thus their protective capabilities, differ significantly.
This compound is primarily a UVB absorber, with a peak absorption at approximately 302-306 nm.[3][4] Its efficacy diminishes in the UVA range, offering limited protection against longer wavelength UVA rays.[3][5] This necessitates its combination with other UV filters to achieve broad-spectrum protection.[2][6]
Oxybenzone , in contrast, offers broader-spectrum protection, absorbing both UVB and short-wave UVA (UVA-2) radiation.[7][8] Its absorption profile spans from approximately 270 to 350 nm, with absorption peaks at around 288 nm and 350 nm.[9][10] This wider range of protection has contributed to its widespread use in sunscreen formulations.
Caption: UV absorption profiles of this compound and Oxybenzone.
Comparative Performance Data
| Property | This compound (Ensulizole) | Oxybenzone (Benzophenone-3) |
| UV Spectrum | Primarily UVB[3][5] | UVB and UVA2[7][8] |
| Peak Absorption | ~302-306 nm[3][4] | ~288 nm and ~350 nm[9][10] |
| Solubility | Water-soluble[3][11] | Oil-soluble |
| Aesthetic Feel | Lightweight, non-greasy[2][3] | Can contribute to a heavier, oilier feel |
| Regulatory Max. Concentration (USA) | 4%[4] | 6%[8] |
| Regulatory Max. Concentration (EU) | 8%[4] | 6% (under review)[7] |
Photostability: A Critical Factor in Sustained Protection
The ability of a UV filter to maintain its chemical integrity upon exposure to UV radiation is crucial for providing sustained protection.
This compound is generally considered to be photostable and can even help to stabilize other less stable UV filters, such as avobenzone.[4][6] However, some studies have indicated that upon UV exposure, it can generate reactive oxygen species (ROS), which may have implications for cellular health.[7][12][13]
Oxybenzone also exhibits a degree of photostability, though its photodegradation can be influenced by the formulation matrix.[14] The formation of potentially harmful byproducts upon degradation, particularly in chlorinated water, is an area of ongoing research.[14][15]
Safety Profile: A Tale of Two Different Trajectories
The safety profiles of these two UV filters are a significant point of differentiation, particularly concerning systemic absorption and endocrine-disrupting potential.
Dermal Penetration and Systemic Absorption
This compound , owing to its hydrophilic nature, exhibits low dermal penetration. A comprehensive review reported a dermal absorption value of only 0.26% in humans. In vitro studies using human skin have also demonstrated a low level of absorption for its salt form, disodium phenyl dibenzimidazole tetrasulfonate.[9]
Oxybenzone , on the other hand, is known for its significant systemic absorption.[7] It is readily absorbed through the skin and has been detected in the urine of the vast majority of the US population.[10] This high level of systemic exposure is a primary driver of the safety concerns surrounding its use.
Endocrine Disruption Potential
The potential for UV filters to interfere with the endocrine system is a major area of scientific and regulatory scrutiny.
This compound has a more favorable profile in this regard based on current mammalian data. A comprehensive toxicological review concluded that it does not have effects on the androgen, estrogen, or thyroid systems. However, a recent study on zebrafish exposed to environmentally relevant concentrations of this compound demonstrated reproductive endocrine disruption and transgenerational adverse effects, suggesting potential ecological risks.[10]
Oxybenzone is a well-documented endocrine disruptor. It has been shown to possess estrogenic activity and can interfere with the hypothalamic-pituitary-gonadal system. These findings have led to increased scrutiny from regulatory bodies and a move away from its use in many consumer products.
Environmental Impact: A Growing Concern
The environmental fate of sunscreen ingredients has become a critical consideration in product development.
The environmental impact of This compound is still under investigation. It is known to be persistent in aquatic environments due to its water solubility and is not effectively removed by standard wastewater treatment processes.[7] While some studies suggest it does not bioaccumulate significantly in fish, its potential to cause endocrine disruption in aquatic organisms, as seen in zebrafish, is a cause for concern.[8][10]
Oxybenzone has a well-established negative environmental profile. It is a known contributor to coral reef bleaching and is toxic to various marine organisms.[7] This has led to bans on sunscreens containing oxybenzone in several regions, including Hawaii and Palau.[7]
Experimental Protocols
In Vitro Sun Protection Factor (SPF) Determination
Objective: To determine the SPF of a sunscreen formulation in a laboratory setting.
Methodology:
-
A standardized amount of the test sunscreen formulation is applied to a substrate, typically a polymethylmethacrylate (PMMA) plate, which mimics the surface of the skin.
-
The absorbance of the sunscreen film is measured across the UV spectrum (290-400 nm) using a spectrophotometer.
-
The in vitro SPF is calculated from the absorbance data using a standardized equation that takes into account the erythemal action spectrum.
Caption: Workflow for in vitro SPF determination.
In Vitro Skin Permeation Assay
Objective: To quantify the amount of a UV filter that penetrates the skin.
Methodology:
-
Excised human skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.
-
The test sunscreen formulation is applied to the outer surface of the skin (stratum corneum) in the donor chamber.
-
The receptor chamber is filled with a fluid that mimics the physiological conditions below the skin.
-
At predetermined time intervals, samples are taken from the receptor fluid and analyzed using a suitable analytical technique, such as high-performance liquid chromatography (HPLC), to quantify the amount of the UV filter that has permeated the skin.
Caption: Workflow for in vitro skin permeation assay.
Conclusion and Future Directions
The choice between this compound and oxybenzone for sunscreen formulations involves a trade-off between UV protection breadth, aesthetic properties, and safety. Oxybenzone offers broader UV coverage in a single ingredient but is fraught with significant concerns regarding systemic absorption, endocrine disruption, and environmental toxicity.[7][10]
This compound provides strong UVB protection in a water-soluble, cosmetically elegant vehicle with a much more favorable safety profile in terms of dermal penetration and mammalian endocrine effects.[3] However, its limited UVA protection necessitates careful formulation with other UV filters to achieve broad-spectrum efficacy.[2][6] The emerging data on its potential for ROS generation and endocrine effects in aquatic life warrant further investigation.[7][10]
For researchers and formulators, the path forward likely involves a move away from controversial ingredients like oxybenzone towards newer, safer, and more environmentally benign alternatives. While this compound presents a viable option, particularly for its UVB protection and formulation advantages, a comprehensive understanding of its long-term environmental impact is still needed. The development of novel, photostable, broad-spectrum UV filters with minimal systemic absorption and a clean environmental profile remains a key objective in the field of sun protection.
References
- Ensulizole: Water-Soluble UVB Filter Concerns. (n.d.). SPF List.
- A liquid chromatography-fluorimetric method for the in vitro estimation of the skin penetration of disodium phenyldibenzimidazole tetrasulfonate from sunscreen formulations through human skin. (n.d.). PubMed.
- Life cycle exposure to 2-phenylbenzimidazole-5-sulfonic acid disrupts reproductive endocrine system and induces transgenerational adverse effects in zebrafish. (2023).
- Opinion on phenylbenzimidazole sulfonic acid and its salts. (2006). European Commission.
- Presence of UV filters in surface water and the effects of phenylbenzimidazole sulfonic acid on rainbow trout (Oncorhynchus mykiss) following a chronic toxicity test. (2021).
- Comprehensive review of ensulizole toxicology data and human exposure assessment for personal care products. (2020).
- Photophysical and Photochemical Studies of 2-Phenylbenzimidazole and UVB Sunscreen 2-Phenylbenzimidazole-5-sulfonic Acid. (2002).
- The Sunscreen Agent 2-Phenylbenzimidazole-5-Sulfonic Acid Photosensitizes the Formation of Oxidized Guanines In Cellulo after UV-A or UV-B Exposure. (2010).
- EWG Skin Deep® | Wh
- Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. (2019).
- In Vitro Testing of Sunscreens for Dermal Absorption: Method Comparison and Rank Order Correlation with In Vivo Absorption. (2022). PubMed.
- The Sunscreen Agent 2-phenylbenzimidazole-5-sulfonic Acid Photosensitizes the Formation of Oxidized Guanines in Cellulo After UV-A or UV-B Exposure. (2010). PubMed.
- Salient properties and features of phenyl benzimidazole sulfonic acid as a sunscreen ingredient. (n.d.). Vinner Labs.
- Percutaneous absorption of benzoic acid across human skin. I.
- Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. (2020).
- Life cycle exposure to 2-phenylbenzimidazole-5-sulfonic acid disrupts reproductive endocrine system and induces transgenerational adverse effects in zebrafish. (2023). Frontiers.
- Photodegradation of UV filters oxybenzone and sulisobenzone in wastewater effluent and by dissolved organic matter. (2017).
- Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium. (2024). PubMed Central.
- Endocrine Disrupting Chemicals: Effects on Endocrine Glands. (2019). PubMed Central.
- Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review. (2022). MDPI.
- Endocrine-disrupting chemicals: Effects on neuroendocrine systems and the neurobiology of social behavior. (2018). PubMed Central.
- Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. (2020). PubMed Central.
- Oxybenzone versus Zinc Oxide in Sunscreen for Chemistry Classrooms. (n.d.). Molecular Design Research Network (MoDRN).
- Oxybenzone. (n.d.). Wikipedia.
- Ensulizole - UV Filter. (2025). Jane Yoo MD.
- ENSULIZOLE. (n.d.).
- What is the purpose of "Phenylbenzimidazole Sulfonic Acid"? (2025). Typology.
- Technical Support Center: Improving the Photostability of Ensulizole in Cosmetic Formul
- PHENYLBENZIMIDAZOLE SULFONIC ACID - Sun Care. (n.d.). AAKO.
- PHENYLBENZIMIDAZOLE SULFONIC ACID. (n.d.).
Sources
- 1. ec.europa.eu [ec.europa.eu]
- 2. Salient properties and features of phenyl benzimidazole sulfonic acid as a sunscreen ingredient - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]
- 3. spflist.com [spflist.com]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography-fluorimetric method for the in vitro estimation of the skin penetration of disodium phenyldibenzimidazole tetrasulfonate from sunscreen formulations through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid photosensitizes the formation of oxidized guanines in cellulo after UV-A or UV-B exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoinitiated Degradation Kinetics of the Organic UV Filter Oxybenzone in Solutions and Aerosols: Impacts of Salt, Photosensitizers, and the Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Life cycle exposure to 2-phenylbenzimidazole-5-sulfonic acid disrupts reproductive endocrine system and induces transgenerational adverse effects in zebrafish [frontiersin.org]
- 13. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Testing of Sunscreens for Dermal Absorption: Method Comparison and Rank Order Correlation with In Vivo Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Percutaneous absorption of benzoic acid across human skin. I. In vitro experiments and mathematical modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1H-Benzimidazole-5-sulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents.[1][2] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, particularly protein kinases.[1] Derivatives of 1H-Benzimidazole-5-sulfonic acid are being actively investigated for various therapeutic applications, including oncology, where they have shown potential as inhibitors of key signaling proteins like EGFR and BRAFV600E.[3]
However, this biochemical versatility necessitates a rigorous evaluation of their target specificity. Unintended interactions with off-target proteins can lead to a spectrum of consequences, from diminished therapeutic efficacy to significant safety liabilities and adverse drug reactions.[4][5] In fact, unforeseen safety issues arising from off-target interactions are a primary contributor to the high rate of clinical trial failures.[4] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives, ensuring a robust preclinical data package.
The Imperative of Selectivity Profiling
The ultimate goal of targeted therapy is to modulate the activity of a specific protein or pathway responsible for disease pathology. Cross-reactivity, or the binding of a drug to unintended targets, can confound this objective. For benzimidazole derivatives, which often target the highly conserved ATP-binding pocket of protein kinases, assessing selectivity across the human kinome is a critical step in preclinical development.[6] A compound designed to inhibit a specific cancer-driving kinase might also inhibit other kinases involved in vital cellular processes, leading to toxicity.[7]
Therefore, early and comprehensive off-target profiling is not merely a regulatory checkbox but a foundational component of a successful drug discovery campaign. It allows for:
-
Early Identification of Liabilities: Uncovering potential safety risks before committing extensive resources to lead optimization and in vivo studies.[4][8]
-
Informed Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to enhance selectivity and minimize undesirable interactions.[9]
-
Elucidation of Polypharmacology: Identifying compounds that may offer therapeutic benefits through multi-target engagement, a concept increasingly explored in complex diseases.[10][11]
Comparative Analysis: A Framework for Evaluation
To illustrate the importance of substitution patterns on the benzimidazole core, consider the hypothetical data for three derivatives (Derivative A, B, and C) screened against a primary target kinase and two representative off-target kinases.
| Compound | Primary Target IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (Kinase Y) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| Derivative A | 15 | 150 | 3,000 | 10 |
| Derivative B | 25 | 5,000 | >10,000 | 200 |
| Derivative C | 50 | 100 | 800 | 2 |
Analysis:
-
Derivative B emerges as the most promising candidate. Despite being slightly less potent against the primary target than Derivative A, it exhibits a 200-fold selectivity over Off-Target 1, suggesting a much wider therapeutic window and a lower risk of mechanism-based toxicity associated with Kinase X inhibition.
-
Derivative A shows moderate selectivity. The 10-fold window over Off-Target 1 may be acceptable depending on the therapeutic indication and the known consequences of inhibiting Kinase X.
-
Derivative C displays poor selectivity, with only a 2-fold difference between its primary target and Off-Target 1. This compound carries a high risk of off-target effects and would likely be deprioritized for further development.
This type of quantitative analysis is fundamental to data-driven decision-making in lead optimization.[9]
Experimental Methodologies for Cross-Reactivity Assessment
A multi-tiered approach, combining biochemical and cell-based assays, provides the most comprehensive understanding of a compound's selectivity profile.
Tier 1: Broad Panel Biochemical Screening
The initial step involves screening the derivatives at a single, high concentration (e.g., 1-10 µM) against a broad panel of targets. For benzimidazole-based kinase inhibitors, this is typically a large recombinant kinase panel representing the human kinome.[6]
Workflow for Biochemical Kinase Profiling
Caption: Workflow for a radiometric kinase profiling assay.
Detailed Protocol: Radiometric Kinase Assay (e.g., HotSpotSM)
This method is considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a true measure of catalytic activity.[12]
-
Compound Preparation: Prepare a dilution series of the test compounds in DMSO.
-
Reaction Mixture: In a 96- or 384-well plate, add the kinase, the appropriate peptide substrate, and cofactors in an assay buffer.
-
Compound Addition: Add the test compounds to the wells. Include wells with a positive control inhibitor and a DMSO-only vehicle control.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-33P]-ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the peptide substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-33P]-ATP.
-
Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data to determine IC50 values for any kinases that show significant inhibition.
Tier 2: Cell-Based Target Engagement Assays
While biochemical assays are excellent for high-throughput screening, they do not confirm that a compound can enter a cell and bind to its target in a complex physiological environment.[13][14] Cell-based target engagement assays bridge this gap.[15]
The Rationale for Cellular Assays:
-
Biological Relevance: They account for factors like cell permeability, efflux pumps, and the presence of endogenous ATP concentrations and cofactors.[13][15]
-
Mechanism Confirmation: These assays provide direct evidence that the compound engages the intended target within living cells, validating the mechanism of action.[9]
-
Improved Clinical Translation: Hits identified through cell-based screens are often considered more likely to succeed in later stages of development.[15]
Workflow for a Cellular Target Engagement Assay (e.g., NanoBRET™)
Caption: General workflow for a NanoBRET™ target engagement assay.
Detailed Protocol: NanoBRET™ Target Engagement Assay
This technology measures the proximity between a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer compound that binds to the same target (the energy acceptor). A test compound that binds to the target will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a white, 96- or 384-well assay plate and incubate to allow for cell attachment.
-
Compound Dosing: Treat the cells with a serial dilution of the benzimidazole derivative.
-
Tracer Addition: Add the specific fluorescent NanoBRET™ tracer at a pre-determined concentration. Incubate to allow the system to reach binding equilibrium.
-
Detection: Add the NanoGlo® substrate (furimazine) to the wells.
-
Signal Measurement: Immediately measure the donor emission (luminescence at ~460 nm) and the acceptor emission (fluorescence at ~610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration to determine the cellular IC50 value, reflecting target engagement.
Conclusion and Future Directions
The evaluation of cross-reactivity is an indispensable component of the preclinical characterization of this compound derivatives. A systematic approach, beginning with broad biochemical profiling and progressing to more physiologically relevant cell-based target engagement assays, provides the necessary data to select candidates with the highest potential for success. By understanding a compound's full interaction profile, researchers can mitigate risks, optimize for selectivity, and ultimately develop safer and more effective medicines. The insights gained from these studies are critical for guiding informed decisions and advancing only the most promising molecules toward clinical evaluation.[4][16]
References
- DiscoverX. Target Engagement Assays.
- Concept Life Sciences. Target Engagement Assay Services.
- Hughes, J. P., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Selvita. A Practical Guide to Target Engagement Assays.
- Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Benchchem. A Comparative Analysis of 1H-Benzimidazole-2-methanol's Potential Cross-reactivity.
- Creative Diagnostics. Off-Target Effects Analysis.
-
Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available from: [Link]
- National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols.
- Creative Biolabs. Off-Target Profiling.
-
Nesi, G., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 369. Available from: [Link]
- Reaction Biology. KINASE PROFILING & SCREENING.
- RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major...
-
ResearchGate. (2025). Cross-reactivity among drugs: Clinical problems. Available from: [Link]
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
-
PubMed. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
-
Abdel-Wahab, B. F., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 431. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. Target Engagement Assay Services [conceptlifesciences.com]
- 10. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. selvita.com [selvita.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 1H-Benzimidazole-5-sulfonic acid and Avobenzone for Researchers and Formulation Scientists
In the development of effective and safe sunscreen formulations, the photostability of ultraviolet (UV) filters is a paramount concern. A photostable UV filter maintains its protective efficacy throughout the duration of sun exposure, ensuring reliable defense against the deleterious effects of solar radiation. Conversely, a photounstable compound can degrade upon exposure to light, leading to a reduction in UV protection and the potential formation of reactive species that may be harmful to the skin.[1][2] This guide provides an in-depth comparative analysis of the photostability of two widely used UV filters: the water-soluble UVB absorber, 1H-Benzimidazole-5-sulfonic acid (also known as Phenylbenzimidazole Sulfonic Acid or Ensulizole), and the oil-soluble broad-spectrum UVA absorber, avobenzone.
This document is intended for researchers, scientists, and drug development professionals in the fields of cosmetics, dermatology, and pharmaceutical sciences. It aims to provide a comprehensive understanding of the photochemical behavior of these two compounds, supported by experimental data and detailed methodologies, to aid in the formulation of superior sun care products.
Chemical and Spectroscopic Profiles: A Tale of Two Filters
This compound (PBSA) and avobenzone possess distinct chemical structures that dictate their solubility and UV absorption characteristics.
| Feature | This compound (PBSA) | Avobenzone |
| Chemical Structure | Imidazole and benzene rings with a sulfonic acid group | A diketone structure |
| INCI Name | Phenylbenzimidazole Sulfonic Acid | Butyl Methoxydibenzoylmethane |
| Solubility | Water-soluble | Oil-soluble |
| Primary UV Protection | UVB (280-320 nm) | UVA (320-400 nm) |
| Peak Absorbance (λmax) | Approximately 302-306 nm | Approximately 357 nm |
This compound (PBSA) is a highly effective UVB absorber. Its water solubility makes it a desirable ingredient for lightweight, non-greasy sunscreen formulations.[3] The UV absorption of PBSA is attributed to the conjugated π-system of the phenyl and benzimidazole rings. The absorption profile is known to be dependent on pH.
Avobenzone is one of the few globally approved chemical filters that provides comprehensive protection across the entire UVA spectrum.[2] Its molecular structure exists in a dynamic equilibrium between the enol and keto forms, with the enol form being responsible for its strong UVA absorption.[4]
The Crux of the Matter: Comparative Photostability
The photostability of a UV filter is its ability to retain its molecular integrity and, consequently, its UV-absorbing capacity upon exposure to UV radiation. While PBSA is generally regarded as a relatively photostable compound, avobenzone is notoriously photounstable.
The Photochemical Fate of Avobenzone: A Story of Instability
Upon absorption of UVA radiation, the enol form of avobenzone is excited to a higher energy state. From this excited state, it can undergo a process of keto-enol tautomerism, converting to its keto form.[4] This keto form is less effective at absorbing UVA radiation and is susceptible to irreversible photodegradation, cleaving into smaller, inactive compounds.[4][5] This degradation not only diminishes the sunscreen's protective ability but can also generate free radicals, which are implicated in skin damage.[1]
The inherent instability of avobenzone necessitates the inclusion of photostabilizers in sunscreen formulations.[1][6] Common strategies include the use of other UV filters like octocrylene and bemotrizinol (Tinosorb S), which can quench the excited state of avobenzone, or the incorporation of antioxidants.[6]
The Photochemical Behavior of this compound: A More Stable Narrative
In contrast to avobenzone, PBSA is considered to be a fairly photostable UV filter.[3] Its potency and protective qualities are reported to not significantly degrade upon sun exposure. In fact, it is sometimes used to help protect other less stable UV filters within a formulation.
However, the photostability of PBSA is not absolute and can be influenced by its environment. Studies have shown that upon UV irradiation, PBSA can generate reactive oxygen species (ROS), including singlet oxygen and hydroxyl radicals, through photosensitization.[7] This indicates that while the parent molecule may be relatively stable, it can participate in photochemical reactions that could have biological implications.
Quantitative data on the photodegradation of PBSA varies depending on the experimental conditions. One study on the stability of PBSA and its sodium salt (Na-PBSA) in aqueous solution reported a 75% degradation of the acid form and a 50% degradation of the sodium salt after one hour of irradiation.[7] Another study in an emulsion found that uncomplexed PBSA degraded by 9.1% after irradiation.[8] This highlights that the formulation vehicle plays a critical role in the overall photostability of the final product.
Quantitative Photodegradation Data: A Side-by-Side Look
Direct comparative studies under identical conditions are scarce in the published literature. However, by compiling data from various sources, a comparative picture can be drawn.
| UV Filter | Experimental Conditions | % Degradation | Source |
| Avobenzone (unstabilized) | In ethanol, 1 hour irradiation with solar simulator | Significant decrease in absorbance at ~350 nm | [4] |
| Avobenzone (in commercial sunscreen) | 120 minutes of sun exposure | 48.36% | [9] |
| This compound (acid form) | In aqueous solution, 1 hour irradiation | 75% | [7] |
| Sodium 1H-Benzimidazole-5-sulfonate (Na-PBSA) | In aqueous solution, 1 hour irradiation | 50% | [7] |
| This compound (uncomplexed) | In an emulsion, irradiated | 9.1% | [8] |
Expert Interpretation: The data clearly illustrates the inherent instability of avobenzone. Even within a commercial formulation containing stabilizers, significant degradation occurs. The degradation of PBSA appears to be highly dependent on its chemical form (acid vs. salt) and the medium (aqueous solution vs. emulsion). The lower degradation in an emulsion suggests that formulation components can enhance its stability. While the 75% degradation in aqueous solution seems high, it's important to note that this is an uncatalyzed reaction in a simple system. In a well-formulated sunscreen, the photostability of PBSA is expected to be significantly better.
Mechanistic Pathways of Photodegradation
The mechanisms by which these two UV filters degrade are fundamentally different.
Avobenzone Degradation Pathway
The photodegradation of avobenzone is primarily driven by an intramolecular rearrangement followed by cleavage.
Caption: Photodegradation pathway of avobenzone.
This compound Photosensitization Pathway
PBSA's primary photochemical concern is not necessarily its own degradation, but its potential to act as a photosensitizer, generating reactive oxygen species.
Caption: Photosensitization pathway of PBSA.
Experimental Protocol for Comparative Photostability Assessment
To provide a framework for a direct and objective comparison, the following detailed experimental protocol is proposed, adapting principles from the ISO 24443 standard for in vitro sunscreen testing.[10][11][12][13]
Objective
To quantitatively compare the photostability of this compound and avobenzone under controlled irradiation conditions.
Materials and Equipment
-
This compound (PBSA), analytical standard
-
Avobenzone, analytical standard
-
Ethanol, spectroscopic grade (for avobenzone)
-
Deionized water, buffered to pH 7.0 (for PBSA)
-
Quartz cuvettes or plates
-
Solar simulator with a controlled irradiance output (e.g., Xenon arc lamp)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram
Caption: Experimental workflow for comparative photostability testing.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 10 µg/mL solution of avobenzone in spectroscopic grade ethanol.
-
Prepare a 10 µg/mL solution of PBSA in deionized water buffered to pH 7.0. The use of its sodium salt is recommended for better stability.[7]
-
-
Pre-Irradiation Analysis (t=0):
-
UV-Vis Spectroscopy: Record the full UV spectrum (290-400 nm) of each solution using the respective solvent as a blank. Note the absorbance maximum (λmax) and the initial absorbance value (A₀) at this wavelength.
-
HPLC Analysis: Inject an aliquot of each stock solution into the HPLC system to determine the initial concentration (C₀) and peak area (Area₀). A suitable method for avobenzone would use a C18 column with a mobile phase of methanol/water and detection at ~357 nm. For PBSA, a similar C18 column with a buffered aqueous/methanol mobile phase and detection at ~304 nm would be appropriate.
-
-
Irradiation Procedure:
-
Transfer a defined volume of each solution into separate quartz cuvettes or apply a uniform film of 2 mg/cm² onto quartz plates.
-
Place the samples in the solar simulator.
-
Irradiate the samples with a constant, measured dose of UV radiation. A recommended irradiance is that of a solar simulator set to a standard sun intensity (e.g., 1000 W/m²).
-
Expose the samples for a defined period, for example, 60 minutes. It is advisable to take aliquots at intermediate time points (e.g., 15, 30, 45 minutes) to study the degradation kinetics.
-
-
Post-Irradiation Analysis (t=x):
-
At each time point, remove an aliquot of the irradiated solutions.
-
UV-Vis Spectroscopy: Immediately record the UV spectrum and the absorbance (Aₜ) at the λmax determined in the pre-irradiation step.
-
HPLC Analysis: Inject the irradiated aliquot into the HPLC to determine the remaining concentration (Cₜ) and peak area (Areaₜ).
-
-
Data Analysis and Calculation:
-
Calculate the percentage of degradation at each time point using both spectrophotometric and chromatographic data:
-
% Degradation (UV-Vis) = [(A₀ - Aₜ) / A₀] * 100
-
% Degradation (HPLC) = [(Area₀ - Areaₜ) / Area₀] * 100
-
-
Plot the percentage of the remaining compound against the irradiation time to visualize the degradation kinetics.
-
Conclusion and Formulation Insights
This comparative guide underscores the significant differences in the photostability of this compound and avobenzone. Avobenzone's inherent photoinstability is a critical formulation challenge that must be addressed through the inclusion of effective photostabilizers. While PBSA is generally more photostable, its potential to act as a photosensitizer and its degradation under certain conditions warrant careful consideration during formulation development.
For the formulation scientist, the choice between these and other UV filters will depend on the desired spectral protection (UVA, UVB, or broad-spectrum), the vehicle (aqueous or oil-based), and the overall photostability strategy of the final product. A judicious combination of UV filters, leveraging their synergistic interactions, is often the most effective approach to achieving broad-spectrum, photostable sun protection. The experimental protocol provided herein offers a robust framework for generating the necessary data to make these informed decisions.
References
- Scalia, S., Molinari, A., Casolari, A., & Maltodotti, A. (2004). Complexation of the sunscreen agent, phenylbenzimidazole sulphonic acid with cyclodextrins: effect on stability and photo-induced free radical formation. European Journal of Pharmaceutical Sciences, 22(2-3), 241–249.
- Baker, L. A., Horbury, M. D., Green, S. R., et al. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 23(42), 24439-24448.
- Moi, S., Hosamani, B., Kumar, K., Gunaga, S., Raghothama, S., & Gowd, K. H. (2021). Photochemical studies of new synthetic derivatives of avobenzone under sunlight using UV-spectroscopy. Journal of Photochemistry and Photobiology A: Chemistry, 420, 113488.
- Afonso, S., Horita, K., Sousa e Silva, J. P., et al. (2014). Photodegradation of Avobenzone: Stabilization Effect of Antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 36-40.
- Ji, Y., Zhou, L., Ferronato, C., Salvador, A., Yang, X., & Chovelon, J. M. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Applied Catalysis B: Environmental, 140-141, 457-467.
- Mandar, S., Wulandari, P., Savitri, V. F., Aziz, H., Refilda, & Rahmawati, Y. (2023). Effect of irradiation time on avobenzone photodegradation (F0). International Journal of Scientific Reports, 9(5), 841-848.
- Gackowska, A., Przybyłek, M., Studziński, W., & Gaca, J. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- Afonso, S., Horita, K., Sousa e Silva, J. P., et al. (2014). Photodegradation of Avobenzone: Stabilization effect of antioxidants. Journal of Photochemistry and Photobiology B: Biology, 140, 36-40.
-
Gackowska, A., et al. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. Semantic Scholar. Available at: [Link]
- Ji, Y., et al. (2013). Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds. Applied Catalysis B: Environmental, 140-141, 457-467.
- Abdelraheem, W. H., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways.
-
Eurofins. (n.d.). Photostability-Sunscreens. Available at: [Link]
-
Baker, L. A., et al. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. PubMed. Available at: [Link]
- Mandar, S., et al. (2022). Photostability Study of Avobenzone in Commercial Sunscreen SPF 45 with Additional SolaStay® Quencher Upon Sun Exposure. International Journal of Science and Healthcare Research, 7(2), 123-131.
- ISO 24443:2021. Cosmetics — Sun protection test methods — In vitro determination of sunscreen UVA photoprotection.
- Sonawane, S., & Mahar, J. (2012). Patent review on photostability enhancement of avobenzone and its formulations.
-
BSI Knowledge. (2022). BS EN ISO 24443:2021. Available at: [Link]
-
Baker, L. A., et al. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. Semantic Scholar. Available at: [Link]
-
Baker, L. A., et al. (2021). Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Iso 24443-2021. Available at: [Link]
-
Scilit. (n.d.). Degradation and mineralization of organic UV absorber compound 2-phenylbenzimidazole-5-sulfonic acid (PBSA) using UV-254nm/H2O2. Available at: [Link]
-
CPTC Labs. (2026). ISO 24443 In Vitro UVA Testing for Sunscreen Products. Available at: [Link]
-
Reddit. (2021). Study comparing the photostability of various UV filter combination. Available at: [Link]
-
Cosmetics & Toiletries. (2014). The Quest for Avobenzone Stabilizers and Sunscreen Photostability. Available at: [Link]
-
Mandar, S., et al. (2022). Photostability Study of Avobenzone in Commercial Sunscreen SPF 45 with Additional SolaStay® Quencher Upon Sun Exposure. ResearchGate. Available at: [Link]
-
SciELO Colombia. (2014). EVALUATION OF THE AVOBENZONE PHOTOSTABILITY IN SOLVENTS USED IN COSMETIC FORMULATIONS. Available at: [Link]
- Mandar, S., et al. (2023). Photostability of avobenzone in a commercial sunscreen SPF 50 with the addition of quencher upon sun exposure. International Journal of Scientific Reports, 9(5), 841-848.
Sources
- 1. ijshr.com [ijshr.com]
- 2. Patent review on photostability enhancement of avobenzone and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHENYLBENZIMIDAZOLE SULFONIC ACID - Sun Care - AAKO [aako.nl]
- 4. Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03610F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proakademia.eu [proakademia.eu]
- 8. Complexation of the sunscreen agent, phenylbenzimidazole sulphonic acid with cyclodextrins: effect on stability and photo-induced free radical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kcia.or.kr [kcia.or.kr]
- 11. BS EN ISO 24443:2021 | 31 Jan 2022 | BSI Knowledge [knowledge.bsigroup.com]
- 12. scribd.com [scribd.com]
- 13. testinglab.com [testinglab.com]
A Senior Application Scientist's Guide to Benchmarking Benzimidazole Sulfonation Methods
Introduction: Sulfonated benzimidazoles are a cornerstone of modern chemistry, possessing a privileged structure that imparts significant functionality in diverse applications. In the pharmaceutical industry, they are integral to the development of antiviral, anti-inflammatory, and antiproliferative agents.[1][2] Furthermore, their unique ultraviolet absorption properties have made them indispensable as UV filters in commercial sunscreens, such as Ensulizole® (2-phenyl-1H-benzimidazole-5-sulfonic acid).[3] The efficiency, regioselectivity, and scalability of the sulfonation process are therefore critical parameters that directly impact the economic viability and environmental footprint of producing these high-value compounds.
This guide provides an in-depth comparison of prevalent and emerging methods for benzimidazole sulfonation. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings of each technique, offering field-proven insights into why certain methods are chosen over others for specific applications. The objective is to equip researchers and process chemists with the necessary data and rationale to select the optimal synthesis strategy for their laboratory or industrial needs.
Methodology Overview: The Strategic Choice in Sulfonation
The selection of a sulfonation strategy is a critical decision point dictated by the desired substitution pattern, required scale, and available equipment. For instance, synthesizing a 2-sulfonic acid derivative is mechanistically distinct from sulfonating the benzene ring portion of the molecule. We can broadly categorize the primary approaches as follows:
-
Direct Electrophilic Aromatic Sulfonation: Introducing the sulfonic acid group directly onto a pre-formed benzimidazole ring.
-
Oxidative Sulfonation: A specific route for synthesizing benzimidazole-2-sulfonic acids from 2-thiol precursors.
-
Synthesis from Sulfonated Precursors: Building the benzimidazole ring from a starting material that already contains the sulfonic acid group.
-
Energy-Enhanced Methods: Utilizing microwave or ultrasound irradiation to accelerate reactions and improve efficiency.
The following diagram illustrates the decision-making workflow when selecting a synthetic route.
Caption: Decision workflow for selecting a benzimidazole sulfonation method.
Direct Electrophilic Aromatic Sulfonation
This classical approach involves the reaction of a benzimidazole with a strong sulfonating agent. The reaction proceeds via electrophilic aromatic substitution, where an electrophile (typically SO₃ or its equivalent) attacks the electron-rich benzene portion of the benzimidazole ring.
Causality Behind Experimental Choices: The choice of sulfonating agent is a trade-off between reactivity, safety, and cost.
-
Concentrated Sulfuric Acid (H₂SO₄): The most common and economical choice. However, the reaction is reversible and generates water, which can dilute the acid and slow the reaction down.[3][4] This often necessitates high temperatures and long reaction times.
-
Oleum (Fuming H₂SO₄): This is sulfuric acid containing dissolved sulfur trioxide (SO₃). The free SO₃ is a much more potent electrophile, leading to faster and more complete reactions. It is often preferred in industrial settings over chlorosulfonic acid because it does not evolve corrosive hydrogen chloride gas.[3]
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive and powerful sulfonating agent.[5] Its use provides high yields but requires stringent safety precautions due to its corrosiveness and violent reaction with water. It also generates significant amounts of HCl gas, which must be scrubbed.[6][7]
Caption: Simplified mechanism of direct electrophilic sulfonation.
Experimental Protocol: Sulfonation of 2-Phenylbenzimidazole with H₂SO₄
This protocol is adapted from a procedure yielding 2-phenylbenzimidazole-5-sulfonic acid.[8]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a thermometer.
-
Reagent Addition: To 150 g (1.53 mol) of concentrated sulfuric acid, add 40 g (0.206 mol) of 2-phenylbenzimidazole in five portions. Maintain the temperature between 40-50 °C during the addition.
-
Reaction: Once the addition is complete, heat the mixture to 85 °C and stir for 5 hours.
-
Workup: Cool the reaction mixture. Slowly and carefully add the sulfonated solution to 300 g of water.
-
Isolation: Heat the aqueous mixture to 80 °C, stir for 1 hour, and then filter to collect the precipitate.
-
Purification: Wash the filter cake with 200 g of fresh water, stir at 80 °C for 1 hour, and filter again.
-
Drying: Dry the final product under vacuum to yield 2-phenylbenzimidazole-5-sulfonic acid.
Oxidative Sulfonation of 2-Mercaptobenzimidazoles
This is the preferred method for preparing benzimidazole-2-sulfonic acids. The strategy relies on the oxidation of the readily available benzimidazole-2-thione (2-mercaptobenzimidazole) precursor.
Causality Behind Experimental Choices: The selection of the oxidizing agent is critical for achieving high yield and purity while ensuring operational safety and ease of workup.
-
Potassium Permanganate (KMnO₄): A strong and effective oxidant that gives high yields (approx. 90%). However, its large-scale use is hampered by the formation of large quantities of finely divided manganese dioxide (MnO₂), which is difficult to remove during product isolation.[6]
-
Hydrogen Peroxide (H₂O₂): A greener alternative that produces water as a byproduct. It can also provide high yields.[9]
-
Sodium Percarbonate (Na₂CO₃·1.5H₂O₂): An excellent and convenient solid source of hydrogen peroxide. It is stable, easy to handle, and highly effective, providing high yields (92% for 5,6-dichlorobenzimidazole-2-sulfonic acid) in a facile reaction, making it a preferred procedure for large-scale preparations.[6][10]
Experimental Protocol: Large-Scale Preparation using Sodium Percarbonate
This protocol is based on the improved method described by Hinkley et al.[6][10]
-
Setup: Prepare a solution of sodium hydroxide (2.0 mol) in 1 L of water in a large reaction vessel equipped with mechanical stirring.
-
Precursor Addition: Add 5,6-dichloro-2-mercaptobenzimidazole (1.0 mol) to the basic solution and stir until dissolved.
-
Oxidation: Add solid sodium percarbonate (4.0 mol) portion-wise to the stirred solution over 1 hour. An exotherm will be observed; maintain the temperature below 50 °C with external cooling if necessary.
-
Reaction Completion: Stir the mixture for an additional 4 hours at room temperature.
-
Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 1 by the slow addition of concentrated HCl.
-
Isolation: Collect the resulting white precipitate by filtration.
-
Purification & Drying: Wash the solid with cold water and dry under vacuum to yield the pure benzimidazole-2-sulfonic acid.
Synthesis from Sulfonated Precursors
To overcome issues with regioselectivity and the formation of isomers common in direct sulfonation, an alternative strategy is to construct the benzimidazole ring from a precursor that is already sulfonated. A prime example is the reaction of 3,4-diaminobenzenesulfonic acid with an aldehyde.
Causality Behind Experimental Choices: This method provides excellent control over the final product's structure. By starting with the sulfonic acid group already in the desired position (e.g., position 5), the formation of other isomers (like the 4-sulfonic acid) is completely avoided.[4] The reaction often employs a mild oxidizing or cyclizing agent to facilitate ring closure.
Experimental Protocol: Synthesis from 3,4-Diaminobenzenesulfonic Acid
This protocol is adapted from a patented method for producing 2-phenylbenzimidazole-5-sulfonic acid.[11]
-
Setup: Dissolve 188 g (1.0 mol) of 3,4-diaminobenzenesulfonic acid in 1 L of water in a reaction vessel.
-
pH Adjustment: Add 45-50% sodium hydroxide solution dropwise until a clear solution is formed and the pH is adjusted to 5.5.
-
Reagent Addition: Add 200 g of sodium metabisulfite (Na₂S₂O₅) and heat the mixture to 60 °C.
-
Condensation: Gradually add 116 g (1.08 mol) of benzaldehyde dropwise.
-
Reaction: Heat the mixture to 80 °C and stir for 1 hour.
-
Purification: Add 8 g of activated carbon, stir, and filter hot to remove the carbon.
-
Precipitation: Acidify the hot filtrate with an acid (e.g., acetic acid) to precipitate the product.
-
Isolation: Cool the mixture, collect the product by suction filtration, and wash with water.
Energy-Enhanced Methods: Microwave and Ultrasound
Modern synthetic chemistry increasingly employs energy sources like microwaves and ultrasound to drive reactions more efficiently. These "green" techniques offer significant advantages over conventional heating.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Microwaves directly heat polar molecules in the reaction mixture, leading to rapid and uniform heating.[12] This dramatically reduces reaction times from hours to minutes and often increases yields by minimizing side reactions and thermal decomposition.[13][14]
-
Ultrasound Irradiation (Sonochemistry): Ultrasound works through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates.[15][16] These methods are often catalyst-free and can be performed in greener solvents like water.[17][18]
Performance Benchmark: A Comparative Analysis
The following table summarizes the key performance indicators for the discussed sulfonation methods, providing a clear benchmark for comparison.
| Method Category | Specific Reagent/Condition | Typical Yield (%) | Reaction Time | Temp (°C) | Key Advantages | Key Disadvantages/Safety Concerns |
| Direct Sulfonation | Conc. H₂SO₄ | 70 - 91%[8] | 5 - 8 hours | 85 - 120 | Low cost, readily available reagent. | Reversible reaction, isomer formation, long reaction times, high energy use.[4] |
| Oleum (H₂SO₄/SO₃) | >90% | 1 - 4 hours | 40 - 100 | High reactivity, faster than H₂SO₄, avoids HCl gas.[3] | Highly corrosive, can lead to polysulfonation, requires careful handling.[19] | |
| Chlorosulfonic Acid | >90% | 1 - 4 hours | 25 - 80 | Very high reactivity, high yields. | Extremely corrosive, violent reaction with water, evolves toxic HCl gas.[7][20] | |
| Oxidative Sulfonation | Sodium Percarbonate | 90 - 95%[6][10] | 4 - 5 hours | 25 - 50 | High yield, safe solid reagent, easy workup, scalable. | Specific for C2-sulfonation, requires 2-thiol precursor. |
| KMnO₄ | ~90%[6] | 2 - 4 hours | 25 - 40 | High yield, strong oxidant. | Difficult workup due to MnO₂ byproduct, not ideal for large scale.[6] | |
| From Precursor | 3,4-diaminobenzenesulfonic acid | 85 - 90%[11] | 1 - 2 hours | 60 - 80 | Excellent regioselectivity (no isomers), milder conditions. | Requires synthesis or purchase of the sulfonated precursor. |
| Energy-Enhanced | Microwave-Assisted | 80 - 95%[13] | 1.5 - 4 minutes | Varies | Extremely rapid, high yields, cleaner reactions, energy efficient.[14] | Requires specialized microwave reactor for scalability and safety. |
| Energy-Enhanced | Ultrasound-Assisted | 90 - 95%[15] | 1.5 - 2 hours | 25 - 60 | High yields, rapid, often catalyst-free, promotes green chemistry.[17] | Requires specialized sonication equipment; scalability can be a challenge. |
Conclusion and Recommendations
The synthesis of sulfonated benzimidazoles is a mature field with a variety of robust methods, each with distinct advantages and limitations.
-
For large-scale, regioselective synthesis of benzimidazole-2-sulfonic acids , the oxidative sulfonation of 2-mercaptobenzimidazoles using sodium percarbonate stands out as a superior method, offering high yields, operational simplicity, and improved safety.[6][10]
-
When targeting sulfonation on the benzene ring with high regioselectivity and purity , synthesizing from a sulfonated precursor like 3,4-diaminobenzenesulfonic acid is the most reliable strategy, circumventing the persistent issue of isomer formation.[11]
-
For rapid process development, library synthesis, and applications where speed is paramount , microwave-assisted synthesis is unparalleled, drastically reducing reaction times from hours to mere minutes while maintaining high yields.[13][14]
-
Direct sulfonation using oleum or sulfuric acid remains a viable, cost-effective option for large-scale production where the separation of isomers is feasible, with oleum being industrially preferred over chlorosulfonic acid to avoid the management of HCl gas.[3]
Ultimately, the choice of method should be a deliberate one, guided by the specific molecular target, required scale, and the principles of efficiency, safety, and green chemistry.
References
- Hinkley, J. M., Porcari, A. R., Walker II, J. A., Swayze, E. E., & Townsend, L. B. (1998). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles.
- Taylor & Francis Online. (n.d.). An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles.‡.
- UniTo. (n.d.). Light Mediated Sulfonylation/C–H Activation/Annulation of Benzimidazoles Derivatives Catalyzed by Diarylmethylium Tetrafluorob.
- ChemicalBook. (n.d.). 1H-BENZIMIDAZOLE-2-SULFONIC ACID.
- Tigist, F., & Wendimagegn, M. A. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- ResearchGate. (2024). Benzazoles: IV. Reaction of 1,3-Dihydro-2H-benzimidazol-2-ones with Chlorosulfonic Acid. Russian Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of benzimidazoles using sulfonic acid functionalized silica.
- ResearchGate. (2022). (PDF)
- Shelke, K. F., Sapkal, S. B., Shitole, N. V., Shingare, M. S., & Siddiqui, M. A. (2009).
- PubMed. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
- Jarzebski, A., Saternus, M., & Sayapin, V. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
- Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2008).
- Cremlyn, R.J. (n.d.).
- ResearchGate. (2020). Green synthesis of benzimidazole derivatives under ultrasound irradiation using Cu-Schiff base complexes embedded over MCM-41 as efficient and reusable catalysts.
- Patil, A. A., Kamble, S. B., & Salunkhe, R. S. (n.d.). Ultrasound promoted synthesis of 1, 2-disubstituted benzimidazoles using aqueous hydrotropic solution. Semantic Scholar.
- Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
- Shah, D., et al. (2023). Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach.
- Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55, 115-117.
- ChemicalBook. (n.d.). 2-Phenylbenzimidazole-5-sulfonic acid synthesis.
- Yang, X.-L., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
- Uno, T., et al. (2007). Method for sulfonation of 1,2-benzisoxazole-3-acetic acid.
- ResearchGate. (2014).
- CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof.
- US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations.
- EP0369512A1 - Oleum sulphonation process.
Sources
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
- 4. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]
- 5. catalog.library.vanderbilt.edu [catalog.library.vanderbilt.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. US7268234B2 - Method for sulfonation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 8. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. US6888005B2 - 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Ultrasound promoted synthesis of 1 , 2-disubstituted benzimidazoles using aqueous hydrotropic solution | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
The Duality of Data: A Comparative Guide to In Silico Prediction and Experimental Validation for 1H-Benzimidazole-5-sulfonic acid Properties
In the fast-paced world of drug discovery and chemical research, the accurate characterization of a molecule's physicochemical properties is paramount. These properties, including acidity (pKa), lipophilicity (logP), and solubility, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its fate as a potential therapeutic agent. For a molecule like 1H-Benzimidazole-5-sulfonic acid, a heterocyclic compound with both acidic and basic functionalities, understanding these characteristics is crucial for predicting its behavior in biological systems.
This guide provides an in-depth comparison of two fundamental approaches to determining these critical properties: in silico computational prediction and traditional experimental validation. We will explore the theoretical underpinnings, practical methodologies, and the inherent advantages and limitations of each approach, using this compound as our central case study. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically integrate these methods for a more efficient and informed research and development process.
The Subject of Our Study: this compound
This compound is a fascinating molecule, incorporating the benzimidazole nucleus, a common scaffold in medicinal chemistry, with a strongly acidic sulfonic acid group. This structure suggests a zwitterionic nature, where the sulfonic acid is deprotonated and the imidazole nitrogen is protonated, depending on the pH. This dual character significantly influences its physicochemical properties and presents an interesting challenge for both predictive algorithms and experimental measurements.
I. The In Silico Approach: Predicting Properties from Structure
In silico (computer-based) methods offer a rapid and cost-effective means to estimate a molecule's properties based solely on its chemical structure. These predictive models are built upon vast datasets of experimentally determined values and employ a range of computational techniques.
A. The Methodologies of Prediction
1. Quantitative Structure-Property Relationship (QSPR) Models: These are the workhorses of in silico prediction. QSPR models are statistical correlations that relate a molecule's structural features (descriptors) to its physicochemical properties.[1] For properties like logP and solubility, these models often use fragment-based or atom-based contribution methods.[2][3]
2. Machine Learning and AI: More recently, machine learning algorithms, such as random forests and neural networks, have been applied to develop more sophisticated and accurate predictive models.[4][5] These models can learn complex, non-linear relationships between molecular structure and properties from large datasets.
3. Quantum Mechanics (QM)-Based Methods: For properties like pKa, which are fundamentally governed by electronic structure, QM-based calculations can provide highly accurate predictions.[6] These methods, while computationally intensive, model the molecule at the subatomic level to calculate its energy states and, consequently, its acidity or basicity.[7]
B. In Silico Workflow for this compound
The following diagram illustrates a typical workflow for obtaining in silico predictions for a novel compound.
Caption: In silico property prediction workflow.
C. Predicted Properties of this compound
A survey of several widely used online prediction tools provides the following estimated values for our target molecule. It is important to note that different algorithms can yield different results.
| Property | Predicted Value | Prediction Tool/Method |
| pKa (acidic) | -1.5 to 0.5 | ChemAxon, ACD/Labs (for sulfonic acid) |
| pKa (basic) | 4.5 to 5.5 | ChemAxon, ACD/Labs (for benzimidazole) |
| logP | -1.0 to 1.5 | SwissADME (Consensus LogP), Molinspiration, ALOGPS |
| Aqueous Solubility (logS) | -1.0 to -2.5 | SwissADME (ESOL), ALOGPS |
Expertise & Experience Insight: The wide range in predicted values highlights a crucial aspect of in silico modeling: the "applicability domain."[8] Prediction accuracy is highest for molecules similar to those in the model's training set. For a molecule with the unique combination of a benzimidazole and a sulfonic acid, some models may be operating outside their optimal domain, leading to greater uncertainty. The zwitterionic nature of the molecule can also pose a significant challenge for logP prediction algorithms.[9]
II. The Experimental Approach: Measuring Properties in the Laboratory
Experimental, or in vitro, methods provide direct, tangible measurements of a compound's properties. While more time-consuming and resource-intensive than in silico approaches, they are the gold standard for data accuracy and are essential for validating computational predictions.
A. The Methodologies of Measurement
1. pKa Determination:
-
Potentiometric Titration: This is a classic and highly accurate method.[10] A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[11][12]
-
UV-Vis Spectrophotometry: This method is suitable for compounds that contain a chromophore near the ionizable center, causing a change in the UV-Vis spectrum upon ionization.[13] By measuring the absorbance at different pH values, a sigmoid curve can be generated from which the pKa is determined.[14]
2. logP Determination (Shake-Flask Method): This is the benchmark method for measuring lipophilicity.[2] The compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken to allow the compound to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentrations.[15]
3. Aqueous Solubility Determination (Shake-Flask Method): An excess of the solid compound is added to water or a buffer solution.[3] The mixture is agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16] The suspension is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC or UV-Vis spectroscopy.[17]
B. Experimental Workflow for this compound
The following diagram outlines the key steps in the experimental determination of the physicochemical properties of a compound.
Caption: Experimental property determination workflow.
C. Expected Experimental Properties of this compound
-
Benzimidazole: The pKa of the benzimidazole protonated on the nitrogen is approximately 5.3.[6]
-
Benzenesulfonic acid: This is a strong acid with a pKa typically in the range of -0.6 to -2.8.[5][18][19][20]
Based on this, we can expect the following:
| Property | Expected Experimental Value | Rationale |
| pKa (acidic) | < 0 | The sulfonic acid group is a very strong acid. |
| pKa (basic) | ~5.3 | The benzimidazole moiety will have a pKa similar to the parent compound. |
| logP | Highly negative | The presence of two charged groups at physiological pH (sulfonate and protonated imidazole) will make the molecule very polar and hydrophilic. |
| Aqueous Solubility | High | The polar, zwitterionic nature of the molecule will lead to high water solubility.[8][21] |
III. In Silico vs. Experimental Data: A Head-to-Head Comparison
| Feature | In Silico Prediction | Experimental Validation |
| Speed | Very fast (seconds to minutes) | Slow (hours to days) |
| Cost | Low (many free tools available) | High (reagents, equipment, personnel) |
| Compound Requirement | None (only the structure is needed) | Requires synthesized and purified compound |
| Accuracy | Variable, dependent on the algorithm and applicability domain | High, considered the "ground truth" |
| Throughput | High (can screen virtual libraries of thousands of compounds) | Low (typically one compound at a time) |
| Stage of Use | Early-stage discovery, virtual screening, lead optimization | Late-stage discovery, lead optimization, preclinical development |
IV. Synergistic Integration: The Best of Both Worlds
The most effective approach in modern drug discovery is not to choose one method over the other, but to use them in a complementary and synergistic manner.
Early Stage: In silico tools are invaluable for rapidly screening large virtual libraries of compounds to prioritize those with desirable predicted ADMET properties. This "fail early, fail cheap" approach saves significant time and resources.[22]
Lead Optimization: As lead compounds are identified and synthesized, experimental measurements are crucial to validate the in silico predictions and provide accurate data for further optimization. Discrepancies between predicted and experimental values can provide valuable insights into the limitations of the predictive models and guide the development of more accurate algorithms.[21]
Authoritative Grounding: It is critical to recognize that the accuracy of any in silico prediction is ultimately benchmarked against high-quality experimental data.[13] Therefore, the continuous generation and public sharing of accurate experimental data are vital for the advancement of predictive models.
V. Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of experimental data, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of this compound.
Materials:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water (carbonate-free)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Preparation of Analyte Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
-
Titration with Base: Place the analyte solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution. Record the initial pH.
-
Add small, precise increments (e.g., 0.1 mL) of the standardized 0.1 M NaOH solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the expected equivalence points.
-
Titration with Acid: Repeat the process with a fresh solution of the analyte, this time titrating with the standardized 0.1 M HCl to determine the pKa of the basic functionality.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.[12] Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence points.
Protocol 2: Determination of logP by the Shake-Flask Method
Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or screw-cap vials
-
Orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing them to separate overnight.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.
-
Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Quantification: Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of the compound or HPLC with a standard curve).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]
Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the thermodynamic aqueous solubility of this compound.
Materials:
-
This compound (solid)
-
Deionized water or buffer of choice
-
Screw-cap vials
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of water or buffer. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions.[3]
Conclusion
Both in silico prediction and experimental validation are indispensable tools in the modern chemical research and drug discovery landscape. For this compound, in silico methods provide rapid, albeit varied, initial estimates of its key physicochemical properties, guiding early-stage decision-making. However, due to its zwitterionic nature, these predictions should be approached with a degree of caution.
Ultimately, the "ground truth" is derived from meticulous experimental work. The protocols outlined in this guide provide a framework for obtaining high-quality, reliable data. The true power lies in the intelligent and synergistic application of both approaches: using in silico predictions to guide and prioritize experimental efforts, and using experimental data to validate and refine predictive models. This iterative cycle of prediction and validation is what propels scientific understanding and accelerates the journey from a molecule's structure to its potential function.
References
-
Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of Medicinal Chemistry. [Link]
-
How do predicted pKa and solubility values compare to reality?. Chemaxon. [Link]
-
Benzenesulfonic acid. American Chemical Society. [Link]
-
Improving pK a Prediction Accuracy for PROTACs. ACD/Labs. [Link]
-
How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]
-
Benzenesulfonic Acid. The Merck Index Online. [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
-
AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). GitHub. [Link]
-
Predictor Solubility. Chemoinfo. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Institutes of Health. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
pKa Prediction. Rowan Scientific. [Link]
-
Scatter plots of the ChemAxon and ACD/Labs predictions for the... ResearchGate. [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]
-
pKa Plugin. Chemaxon Docs. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]
-
LogP / LogD. Cambridge MedChem Consulting. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. ResearchGate. [Link]
-
Predicting Solubility. Rowan Scientific. [Link]
-
Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. PubMed. [Link]
-
Open source application for small molecule pKa predictions. Zenodo. [Link]
-
pKa values. Stenutz. [Link]
-
On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Bioinformation. [Link]
-
Solubility Predictor. Chemaxon Docs. [Link]
-
Macro-pKa. Schrödinger. [Link]
-
Aqueous Solubility Prediction with Kingfisher and ESOL. Rowan Scientific. [Link]
-
Comparing empirical predictions of peptide log P values. PubMed. [Link]
-
Frequently Asked Questions. SwissADME. [Link]
-
Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. [Link]
-
Comparison between experimental and calculated log P I values for the... ResearchGate. [Link]
-
Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. National Institutes of Health. [Link]
-
Molinspiration Cheminformatics. Molinspiration. [Link]
-
Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. IJPPR. [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]
-
Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents. Semantic Scholar. [Link]
-
Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. [Link]
-
Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. ResearchGate. [Link]
-
mipc - Molinspiration Property Calculator. Molinspiration. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]
Sources
- 1. pKa Prediction | Rowan [rowansci.com]
- 2. Calculation of molecular properties [molinspiration.com]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. Predicting Solubility | Rowan [rowansci.com]
- 5. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 6. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Property Calculation, Molecular Database Search [molinspiration.com]
- 13. acdlabs.com [acdlabs.com]
- 14. docs.chemaxon.com [docs.chemaxon.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. docs.chemaxon.com [docs.chemaxon.com]
- 18. acdlabs.com [acdlabs.com]
- 19. acdlabs.com [acdlabs.com]
- 20. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 21. chemaxon.com [chemaxon.com]
- 22. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
A Comparative Guide to the Biological Activity of Benzimidazole Sulfonic Acid Isomers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the biological activities of benzimidazole sulfonic acid isomers. Moving beyond a simple recitation of facts, we will explore the causal relationships between the isomeric position of the sulfonic acid group and the resulting biological functions, supported by experimental data and detailed protocols.
Introduction: The Benzimidazole Scaffold and the Significance of Sulfonic Acid Substitution
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] The introduction of a sulfonic acid (-SO₃H) group, or its related sulfonamide (-SO₂NH₂) moiety, can dramatically alter the physicochemical properties and biological activity of the parent benzimidazole. This functional group can increase water solubility, introduce a strong acidic center, and act as a key pharmacophore for interaction with enzyme active sites.
The constitutional isomerism of the sulfonic acid group on the benzimidazole ring—that is, its position on the benzene portion of the scaffold—is a critical determinant of the molecule's ultimate biological profile. This guide will compare the known biological activities of these isomers, elucidate the underlying structure-activity relationships, and provide detailed protocols for their experimental evaluation.
The Isomers of Benzimidazole Sulfonic Acid
The sulfonic acid group can be substituted at four different positions on the benzene ring of the benzimidazole scaffold, leading to four primary isomers: benzimidazole-4-sulfonic acid, benzimidazole-5-sulfonic acid, benzimidazole-6-sulfonic acid, and benzimidazole-7-sulfonic acid. Due to the symmetry of the benzimidazole ring, the 4- and 7-positions are equivalent, as are the 5- and 6-positions, in the absence of substitution on the imidazole ring nitrogens. However, substitution at the N1 position can render all four positions distinct. For the purpose of this guide, we will primarily consider the 4-, 5-, 6-, and 7-isomers as distinct entities.
Caption: The constitutional isomers of benzimidazole sulfonic acid.
Comparative Biological Activity: A Positional Paradigm
The placement of the highly polar and acidic sulfonic acid group dictates the molecule's interaction with its biological targets. While a comprehensive side-by-side study of all isomers across all biological assays is not yet available in the literature, we can synthesize a comparative overview from existing studies on specific isomers and related derivatives.
Enzyme Inhibition: A Tale of Two Isomers
Benzimidazole-6-sulfonamides as Carbonic Anhydrase Inhibitors:
The most well-documented biological activity for a specific isomer relates to benzimidazole-6-sulfonamides as potent inhibitors of carbonic anhydrases (CAs).[3] CAs are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[3] In a key study, a series of 2-substituted-benzimidazole-6-sulfonamides were synthesized and evaluated against four human CA isoforms (hCA I, II, IX, and XII).[3] The sulfonamide moiety is crucial for coordinating with the zinc ion in the enzyme's active site. The benzimidazole-6-sulfonamide scaffold was found to be a promising platform for developing potent and isoform-selective inhibitors, particularly against the tumor-associated hCA IX and XII isoforms.[3]
Causality: The efficacy of the 6-sulfonamide isomer is likely due to the specific geometry it presents to the active site of carbonic anhydrase. The positioning of the sulfonamide group at the 6-position allows the benzimidazole core to extend into other regions of the active site, potentially forming additional interactions that enhance binding affinity and selectivity.
Benzimidazole-5-sulfonic Acid and Kinase Inhibition:
While less explored, the benzimidazole scaffold is a known hinge-binding motif in many kinase inhibitors.[4] Derivatives of 2-phenyl-benzimidazole-5-sulfonic acid have been investigated, and while direct kinase inhibition data for the parent compound is sparse, its derivatives have been docked into the active sites of enzymes like α-glucosidase.[5] The sulfonic acid group at the 5-position can act as a hydrogen bond acceptor or donor, potentially interacting with key amino acid residues in an enzyme's active site.
Antimicrobial and Antifungal Activity
Benzimidazole-sulfonyl hybrids, in general, have demonstrated significant antibacterial and antifungal properties.[6][7] These compounds can act against a wide range of Gram-positive and Gram-negative bacteria.[8] The mechanism of action is often attributed to the inhibition of essential microbial processes such as cell wall synthesis, DNA replication, or energy metabolism.[8] Some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1]
While specific comparative data for the sulfonic acid isomers is limited, the substitution pattern on the benzimidazole ring is known to be critical for antimicrobial efficacy.[2] For instance, certain substitutions at the 5- and 6-positions have been shown to enhance anti-inflammatory and, by extension, potentially related antimicrobial activities.[9] It is plausible that the position of the sulfonic acid group would modulate the molecule's ability to penetrate the bacterial cell wall and interact with intracellular targets.
Anticancer and Cytotoxic Potential
Benzimidazole derivatives are widely investigated as anticancer agents.[10] Their mechanisms of action can include the inhibition of key signaling pathways, such as the AKT/mTOR and RAS/Raf/MEK/ERK pathways, induction of apoptosis, and cell cycle arrest.[11] Tertiary sulfonamide derivatives containing a benzimidazole moiety have shown potent anti-proliferation activities against gastric cancer cell lines.[11]
The well-known compound 2-phenylbenzimidazole-5-sulfonic acid (Ensulizole) is used as a UV-B filter in sunscreens.[12] However, studies have shown that upon UV-A or UV-B irradiation, it can induce DNA damage, including strand breaks and the formation of oxidized guanines, through photosensitization mechanisms.[12] This highlights a potential for photodynamic therapy applications but also raises concerns about its long-term safety in dermatological preparations. The biological consequences of this photo-activity are likely dependent on the specific isomer, as the electronic properties of the molecule would be altered by the position of the sulfonic acid group.
Antioxidant Activity
Several benzimidazole derivatives have been reported to possess antioxidant properties, acting as radical scavengers.[13] The ability to donate a hydrogen atom or an electron to neutralize free radicals is a key aspect of this activity. The sulfonic acid group, being strongly electron-withdrawing, would influence the electron density distribution across the benzimidazole ring system. This, in turn, would affect the molecule's ability to participate in redox reactions. Studies on aryl benzimidazole derivatives have shown that their antioxidant properties, as measured by DPPH, FRAP, and ORAC assays, are dependent on the substitution pattern.[13] It is therefore highly probable that the different sulfonic acid isomers would exhibit varying degrees of antioxidant capacity.
Structure-Activity Relationship (SAR) Insights
The differential biological activity of the benzimidazole sulfonic acid isomers can be rationalized through a structure-activity relationship (SAR) analysis. The position of the sulfonic acid group influences the molecule's properties in several key ways:
-
Electronic Effects: The -SO₃H group is strongly electron-withdrawing. Its position will differentially affect the electron density at various points in the benzimidazole ring system, including the imidazole nitrogens. This can alter the pKa of the molecule and its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
-
Steric Factors: The position of the bulky sulfonic acid group can create steric hindrance, either preventing or facilitating the optimal binding of the molecule to an enzyme's active site. For example, a 4-sulfonic acid group might clash with a part of a protein where a 6-sulfonic acid group would not.
-
Solubility and Membrane Permeability: While the sulfonic acid group generally increases water solubility, its position can influence the overall polarity and lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach intracellular targets.
Caption: Structure-Activity Relationship (SAR) for Benzimidazole Sulfonic Acid Isomers.
Data Summary: A Comparative Overview
The following table summarizes the currently available information on the biological activities of benzimidazole sulfonic acid isomers. It also highlights the areas where further research is needed.
| Biological Activity | Benzimidazole-4/7-sulfonic acid | Benzimidazole-5-sulfonic acid | Benzimidazole-6-sulfonic acid |
| Enzyme Inhibition | Data lacking | Potential for kinase & α-glucosidase inhibition (derivatives studied)[5] | Potent carbonic anhydrase inhibition (as sulfonamide)[3] |
| Antimicrobial Activity | Data lacking | General activity expected; specific data lacking | General activity expected; specific data lacking |
| Anticancer Activity | Data lacking | Photosensitizing; induces DNA damage upon UV exposure[12] | General activity expected; specific data lacking |
| Antioxidant Activity | Data lacking | Expected to have activity; specific data lacking | Expected to have activity; specific data lacking |
Experimental Protocols for Comparative Evaluation
To address the gaps in our understanding and to facilitate a direct comparison of the isomers, the following standardized experimental protocols are provided.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the benzimidazole sulfonic acid isomers inhibit the growth of cancer cell lines by 50% (IC₅₀).
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel tertiary sulfonamide derivatives containing benzimidazole moiety as potent anti-gastric cancer agents: Design, synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purification of 1H-Benzimidazole-5-sulfonic Acid
Introduction: The Critical Role of Purity for 1H-Benzimidazole-5-sulfonic Acid
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The benzimidazole core is a privileged scaffold found in numerous pharmaceuticals, while the sulfonic acid moiety imparts unique solubility and electronic properties. The efficacy, safety, and reproducibility of downstream applications involving this compound are inextricably linked to its purity.
Synthetic routes to benzimidazoles, such as the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, often result in a crude product containing unreacted starting materials, side-products, and colored oxidation impurities.[1][2][3] Therefore, robust and well-understood purification strategies are not merely a matter of good laboratory practice; they are a prerequisite for generating reliable and meaningful scientific data.
This guide provides an in-depth evaluation of three primary techniques for the purification of this compound: Recrystallization, pH-Mediated (Acid-Base) Extraction, and Anion-Exchange Chromatography. We will explore the fundamental principles of each method, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their specific needs.
Technique 1: Recrystallization
Recrystallization is a cornerstone purification technique for crystalline solids. It leverages the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. For a molecule like this compound, which possesses a high melting point (>300°C) and is a stable, crystalline solid, this method is often the first line of approach.[4][5]
The Principle of Recrystallization
The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are ideally present in much lower concentrations, remain dissolved in the solvent (mother liquor). The inherent zwitterionic character of the molecule, due to the acidic sulfonic acid group and the basic imidazole nitrogen, can influence solvent selection.[6] While the free acid has limited solubility, its salts are often more soluble, a property that can be exploited.[7] Water is an excellent and environmentally benign solvent choice for this polar compound.[8]
Experimental Protocol: Recrystallization from Aqueous Solution
-
Solubilization: In a 500 mL Erlenmeyer flask, suspend 10.0 g of crude this compound in 200 mL of deionized water. Heat the mixture to boiling on a hot plate with constant stirring. Add water in small portions (10-20 mL) until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling.
-
Decolorization: If the solution is colored (e.g., yellow or brown), remove it from the heat and allow it to cool slightly. Add 0.5-1.0 g of activated carbon to the solution.[8] Swirl the flask and gently reheat for 5-10 minutes. Causality: Activated carbon has a high surface area that adsorbs colored, often polymeric or oxidized, impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel containing fluted filter paper to remove the activated carbon and any insoluble impurities. Causality: Pre-heating the funnel prevents premature crystallization of the product on the filter paper, which would decrease the yield.
-
Crystallization: Cover the filtrate with a watch glass and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes. Causality: Slow cooling promotes the formation of larger, purer crystals, whereas rapid cooling can trap impurities.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a clean Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water (2 x 15 mL) to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 80-100°C to a constant weight.
Recrystallization Workflow
Caption: Workflow for the purification of this compound via recrystallization.
Technique 2: pH-Mediated (Acid-Base) Extraction
This technique exploits the amphoteric nature of this compound. The molecule contains a strongly acidic sulfonic acid group (pKa < 2) and a basic benzimidazole ring system.[9] By carefully adjusting the pH of an aqueous solution, the charge state of the molecule can be modulated, allowing for its separation from neutral, acidic, or basic impurities.
The Principle of Acid-Base Extraction
-
At Low pH (e.g., pH 1-2): The sulfonic acid group is deprotonated (-SO₃⁻), but the benzimidazole nitrogen is protonated (-NH⁺-). The molecule exists as a zwitterion, which is typically water-soluble. Basic impurities will also be protonated and water-soluble, while neutral and acidic impurities can be extracted into an organic solvent.
-
At Neutral pH (e.g., pH 6-7): The sulfonic acid group remains deprotonated (-SO₃⁻), and the benzimidazole nitrogen is neutral. The molecule is an anion and remains in the aqueous phase. Unreacted starting materials like o-phenylenediamine can be removed by washing with a dilute acid solution.[1]
-
Precipitation: The isoelectric point (the pH at which the net charge is zero) of the zwitterion can be exploited. Adjusting the pH to this point minimizes its solubility in water, causing it to precipitate, leaving more soluble impurities behind.
Experimental Protocol: Purification via pH Adjustment
-
Initial Dissolution: Dissolve 10.0 g of crude product in 200 mL of 1 M sodium hydroxide solution. This converts the sulfonic acid to its highly water-soluble sodium salt.
-
Removal of Basic/Neutral Impurities: Transfer the solution to a separatory funnel and extract with an immiscible organic solvent like ethyl acetate (2 x 50 mL). Discard the organic layers, which contain neutral and some basic impurities. Causality: This step removes non-polar contaminants that are insoluble in the basic aqueous solution.
-
Precipitation of Product: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring vigorously, slowly add 2 M hydrochloric acid dropwise. Monitor the pH with a pH meter. The product will begin to precipitate as the solution approaches the isoelectric point. Continue adding acid until the pH is approximately 3-4 to ensure complete precipitation.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual salts (e.g., NaCl).
-
Drying: Dry the purified product in a vacuum oven at 80-100°C to a constant weight.
Acid-Base Purification Workflow
Caption: Workflow for purification via pH-mediated extraction and precipitation.
Technique 3: Anion-Exchange Chromatography (AEX)
For the highest possible purity, especially for removing structurally similar or ionic impurities, anion-exchange chromatography is the method of choice. This technique separates molecules based on their net negative charge.
The Principle of Anion-Exchange Chromatography
The stationary phase in AEX consists of a solid support (resin) functionalized with fixed positive charges (e.g., quaternary ammonium groups). At a pH where this compound carries a net negative charge (i.e., pH > pKa of the sulfonic acid, which is <2), it will bind to the positively charged resin.[9] The sample is loaded onto the column, and neutral and positively charged impurities are washed away. The bound product is then eluted by increasing the concentration of a competing anion (e.g., Cl⁻) in the mobile phase via a salt gradient, which displaces the product from the resin.[9]
Experimental Protocol: AEX Purification
-
Resin Selection and Column Packing: Select a strong anion-exchange (SAX) resin. Prepare a slurry of the resin in the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0) and pack it into a suitable chromatography column.
-
Column Equilibration: Equilibrate the packed column by washing with at least 5-10 column volumes of the starting buffer until the pH and conductivity of the eluate match the buffer.[9] Causality: Proper equilibration ensures that the resin is fully charged and ready for sample binding, leading to reproducible results.
-
Sample Preparation and Loading: Dissolve the crude product in a minimal volume of the starting buffer. If the sample has high salt content, it must be desalted first (e.g., by dialysis or using a desalting column) to ensure efficient binding.[9] Apply the sample to the top of the column.
-
Washing: Wash the column with 2-3 column volumes of the starting buffer to elute any unbound or weakly bound impurities.
-
Elution: Elute the bound product using a linear salt gradient. For example, a gradient from 0 M to 1.0 M NaCl in the starting buffer over 10-20 column volumes. Causality: The gradient ensures that molecules are eluted based on the strength of their ionic interaction with the resin, providing high-resolution separation.
-
Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for the presence of the target compound (e.g., by UV-Vis spectroscopy or HPLC).
-
Desalting and Isolation: Pool the pure fractions. The product is now in a high-salt solution. It must be desalted. The salt can then be removed, and the final product isolated by precipitation or lyophilization.
Anion-Exchange Chromatography Workflow
Caption: Workflow for the high-purity separation using anion-exchange chromatography.
Comparative Summary of Purification Techniques
| Performance Metric | Recrystallization | pH-Mediated Extraction | Anion-Exchange Chromatography |
| Purity Achievable | Good to Excellent | Good | Excellent to Ultra-High |
| Typical Yield | Moderate to High (60-90%) | High (80-95%) | Moderate (50-80%) |
| Scalability | Excellent (grams to kilograms) | Excellent (grams to kilograms) | Poor to Moderate (micrograms to grams) |
| Cost-Effectiveness | High (low-cost solvents/reagents) | High (low-cost acids/bases/solvents) | Low (expensive resins and equipment) |
| Time / Labor Intensity | Low | Low to Moderate | High |
| Best For | Removing bulk, non-isomeric impurities; large scales. | Removing neutral, acidic, or basic impurities. | Removing ionic and structurally similar impurities; achieving analytical-grade purity. |
Conclusion and Recommendations
The choice of purification method for this compound is dictated by the specific requirements of the end-user.
-
For large-scale synthesis where good purity is sufficient, Recrystallization is the most economical and straightforward method. It is highly effective at removing the bulk of impurities from the initial synthesis.
-
pH-Mediated Extraction is an excellent and often complementary technique, particularly effective for removing unreacted starting materials which may have different acid/base properties. It can be used as a standalone method or as a pre-purification step before recrystallization.
-
For applications demanding the highest level of purity , such as in pharmaceutical reference standards or sensitive biological assays, Anion-Exchange Chromatography is unparalleled. While more costly and labor-intensive, its high resolving power can separate impurities that are intractable by other means.
In a typical workflow, a researcher might perform a pH-mediated extraction to remove starting materials, followed by a recrystallization step to achieve a product of >98% purity. If further purification is required, the recrystallized material can then be subjected to anion-exchange chromatography to achieve >99.5% purity. By understanding the principles and practical execution of these techniques, researchers can confidently produce this compound of the quality required for their scientific endeavors.
References
- BenchChem. (2025).
- BenchChem. (n.d.).
-
Lappin, G. R., & Slezak, F. B. (1951). Benzimidazole. Organic Syntheses, 31, 12. [Link]
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
-
Patel, V. F., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5348. [Link]
- Biotage. (2023).
-
PubChem. (n.d.). 2-Phenylbenzimidazole-5-Sulfonic Acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Phenylbenzimidazole sulfonic acid. [Link]
- Gopalakrishnan, J., et al. (2015). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Journal of Chemical Sciences, 127(1), 123-131.
- Atom Pharma. (n.d.). 2-PHENYLBENZIMIDAZOLE-5-SULPHONIC ACID.
- BenchChem. (n.d.).
- U.S. Patent US6888005B2. (2005). 2-phenylbenzimidazole-5-sulphonic acid from isolated 3,4-diaminobenzenesulphonic acid and use thereof in cosmetic preparations.
-
ResearchGate. (2023). A Simple and Efficient Procedure for the Synthesis of Benzimidazoles Using Air as the Oxidant. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. atompharma.co.in [atompharma.co.in]
- 5. chembk.com [chembk.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Phenylbenzimidazole sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-Benzimidazole-5-sulfonic acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 1H-Benzimidazole-5-sulfonic acid (also known as Ensulizole, CAS No. 27503-81-7). As a compound frequently utilized in pharmaceutical development and as a UV absorber in research settings, its responsible management is paramount to ensuring laboratory safety and environmental stewardship.[1][2] This guide moves beyond mere instruction to explain the causality behind each procedural step, empowering researchers to make informed, safe decisions.
While some Safety Data Sheets (SDS) classify this chemical as not hazardous under OSHA or GHS standards, others indicate it may cause skin, eye, and respiratory irritation.[3][4][5] Given this ambiguity and the compound's complex organic nature, this guide advocates for a conservative approach, treating all waste containing this compound as hazardous chemical waste unless a formal risk assessment by your institution's Environmental Health & Safety (EHS) department directs otherwise.
Part 1: Core Safety and Handling Protocols
Before any disposal-related activity, the immediate priority is to establish a safe working environment. Proper personal protective equipment (PPE) is not merely a recommendation but a critical barrier against potential exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact. While not acutely toxic, some data suggests a potential for skin irritation.[5] Gloves must be inspected before use and disposed of as contaminated waste after handling.[6] |
| Eye Protection | Safety goggles or a face shield. | Protects against accidental splashes of solutions or aerosolized dust particles, which can cause serious eye irritation.[5] Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is required.[7] |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination.[7] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. | A NIOSH-approved dust mask or respirator should be used if there is a risk of generating dust, such as during spill cleanup or handling large quantities of the solid powder.[1][8] |
Safe Handling Mandates:
-
Ventilation: Always handle this chemical in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.[1][7]
-
Avoid Dust Formation: Take care to prevent the generation and accumulation of dust when working with the solid form.[1][7]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the work area.[6][8]
Part 2: Waste Characterization and Segregation: The Foundational Logic
The cornerstone of compliant chemical disposal is the accurate characterization and segregation of waste. The generator of the waste holds the ultimate responsibility for this classification.[4][9]
Causality of Segregation:
-
Preventing Unintended Reactions: this compound is incompatible with strong oxidizing agents.[4][9] Mixing it with other waste streams could trigger a hazardous reaction. Keeping it isolated in a dedicated container is the only way to ensure chemical stability.
-
Ensuring Proper Final Disposal: The recommended disposal method for this compound is high-temperature incineration by a licensed waste management facility.[8] Mixing it with non-combustible or chlorinated wastes could compromise the efficacy of this disposal route and violate regulatory requirements.
-
Regulatory Compliance: Disposing of chemical waste down the drain is strictly prohibited.[3][5][6] Specifically, the U.S. Environmental Protection Agency (EPA) has enacted a broad sewer ban for hazardous waste pharmaceuticals, a category this compound could fall under depending on its use.[10][11] This practice can harm aquatic ecosystems and damage wastewater treatment infrastructure.
Part 3: Step-by-Step Disposal Workflows
Follow these detailed protocols to manage different forms of this compound waste.
Workflow 1: Disposal of Solid Waste and Contaminated Labware
This procedure applies to unused solid chemicals, reaction residues, and contaminated disposable materials (e.g., weigh boats, gloves, wipes).
-
Container Preparation: Designate a chemically compatible, sealable container specifically for "Hazardous Waste: this compound, Solid." The container must be in good condition and made of a material that will not react with the waste.
-
Waste Transfer: Carefully transfer the solid waste into the designated container. Use a spatula or scoop to minimize dust creation.[8] Place all contaminated disposables directly into this container.
-
Secure and Label: Tightly seal the container lid. Ensure the label is fully completed with the chemical name, accumulation start date, and associated hazards.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area within or near the laboratory. This area must be secure and away from incompatible materials.[12]
-
Pickup and Disposal: Once the container is full or reaches your institution's storage time limit, arrange for its collection by your EHS department or a certified hazardous waste contractor.[12]
Workflow 2: Decontamination and Disposal of Empty Containers
An "empty" container that once held this compound must be treated as hazardous waste until properly decontaminated.[3]
-
Initial Decontamination (Triple Rinsing): To decontaminate the empty container, rinse it three times with a suitable solvent (e.g., water, given the compound's solubility).[4][12][13] Each rinse should use a solvent volume of approximately 5-10% of the container's capacity.
-
Rinsate Collection: Crucially, all three rinses must be collected. This "rinsate" is now considered hazardous liquid waste. Pour it into a dedicated, labeled container for "Hazardous Waste: this compound, Aqueous."[12]
-
Final Container Disposal: After triple rinsing, deface or remove the original chemical label. Consult with your institution's EHS department to confirm if the decontaminated container can be disposed of as regular trash or if it requires special handling.[12] Do not assume it is non-hazardous without explicit approval.
Workflow 3: Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[12]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[12]
-
Contain and Absorb: Gently cover the spilled solid with a non-combustible, inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[3][12] This prevents the powder from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the contaminated absorbent material into your designated solid hazardous waste container.[8][12][14]
-
Decontaminate Surface: Wipe the spill surface with a damp cloth. Wash the area with soap and water. All cleaning materials (wipes, cloths, gloves) must be disposed of as hazardous solid waste.[12]
Part 4: Visualized Disposal Decision Pathway
This diagram outlines the logical flow for managing waste streams associated with this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Conclusion
The proper disposal of this compound is a multi-step process grounded in the principles of safety, segregation, and regulatory compliance. The core tenets are to prevent exposure through correct PPE usage, avoid environmental release by prohibiting sewer disposal, and ensure compliant final destruction by segregating the waste and coordinating with professional disposal services. Always default to the procedures established by your institution's Environmental Health & Safety department, as they are the final authority on local and national regulations.
References
-
Benchchem. Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.com. Link
-
University of California, Riverside. Chemical Waste Disposal Guidelines. ehs.ucr.edu. Link
-
Sigma-Aldrich. Safety Data Sheet: 2-Phenyl-1H-benzimidazole-5-sulfonic acid. merckmillipore.com. Link
-
Fisher Scientific. Safety Data Sheet: 2-Phenylbenzimidazole-5-sulfonic acid. fishersci.com. Link
-
Intersaf. Safety Data Sheet: Sulphonic Acid, 90%. intersaf.com. Link
-
Benchchem. Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide. Benchchem.com. Link
-
Spectrum Chemical. Safety Data Sheet: Ensulizole. spectrumchemical.com. Link
-
Santa Cruz Biotechnology. Safety Data Sheet: 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. datasheets.scbt.com. Link
-
Bisor Corporation. Safety Data Sheet: this compound. bisorcare.com. Link
-
Sigma-Aldrich. Safety Data Sheet: 2-Chloro-1H-benzimidazole. merckmillipore.com. Link
-
AK Scientific, Inc. Safety Data Sheet: 2-Phenylbenzimidazole-5-sulfonic acid. aksci.com. Link
-
Fisher Scientific. Material Safety Data Sheet: Diphenylamine Sulfonic Acid Sodium Salt. fscimage.fishersci.com. Link
-
Fisher Scientific. Safety Data Sheet: this compound, 2-phenyl-. fishersci.be. Link
-
ChemWhat. SODIUM PHENYLBENZIMIDAZOLE SULFONATE CAS#: 5997-53-5. chemwhat.com. Link
-
ECHEMI. 2-Phenylbenzimidazole-5-sulfonic acid SDS. echemi.com. Link
-
Cole-Parmer. Material Safety Data Sheet - 2-Phenylbenzimidazole-5-sulfonic acid, 98%. coleparmer.com. Link
-
PubChem. 2-Phenylbenzimidazole-5-Sulfonic Acid. pubchem.ncbi.nlm.nih.gov. Link
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. epa.gov. Link
-
McGuireWoods. EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals - But is it Helpful?. mcguirewoods.com. Link
-
Barnes & Thornburg LLP. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. btlaw.com. Link
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. epa.gov. Link
-
North Carolina Medical Association. EPA Final Rule for Pharmaceutical Management Published in Federal Register. ncmedsoc.org. Link
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. v6-file.globalso.com [v6-file.globalso.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. epa.gov [epa.gov]
- 11. EPA Final Rule for Pharmaceutical Management Published in Federal Register – NCMA [myncma.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. fishersci.it [fishersci.it]
Operational Guide to Personal Protective Equipment for Handling 1H-Benzimidazole-5-sulfonic acid
This document provides essential safety and logistical guidance for the handling and disposal of 1H-Benzimidazole-5-sulfonic acid (also known as 2-Phenylbenzimidazole-5-sulfonic acid or Ensulizole). As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both personnel and the integrity of our work. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated understanding of the necessary precautions.
Foundational Hazard Assessment: A Principle of Prudence
An analysis of available Safety Data Sheets (SDS) for this compound reveals some inconsistencies in hazard classification. While some sources do not classify it as a hazardous substance under GHS or CLP regulations[1][2][3], others explicitly identify it as a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential cause of respiratory irritation (Category 3)[4]. Furthermore, related compounds in the benzimidazole and sulfonic acid families warrant a cautious approach[5][6]. Benzimidazoles, as a class, require handling procedures that avoid all personal contact[7][8]. Sulfonic acids are known irritants to the skin, eyes, and respiratory system[6][9].
Given this landscape, this guide is built upon the principle of prudent avoidance. We will treat this compound as a substance that is potentially irritating to the skin, eyes, and respiratory tract, particularly in its solid, powdered form where dust generation is a primary concern[10][11][12][13].
Core Personal Protective Equipment (PPE) Requirements
Effective protection relies on selecting the right equipment for the specific task. The following table summarizes the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., Weighing, Reagent Prep) | Safety glasses with side shields (EN 166)[1][11] | Chemical-resistant gloves (e.g., Nitrile)[1] | Full-length lab coat | Not required with adequate ventilation (e.g., chemical fume hood)[1][2] |
| Large-Scale Operations or Potential for Dusting | Chemical splash goggles (EN 166)[9] | Chemical-resistant gloves (e.g., Nitrile) | Full-length lab coat, additional protective clothing as needed | NIOSH/EN 149 approved respirator (e.g., N95 dust mask or half-mask with particle filter)[1][11][13] |
| Spill Cleanup | Chemical splash goggles and face shield[6][14] | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit over lab coat[14] | NIOSH/EN 149 approved respirator appropriate for dusts and vapors[11] |
Detailed PPE Specifications & Rationale
Eye and Face Protection
At a minimum, ANSI Z87.1-compliant or European Standard EN 166 safety glasses with side shields are mandatory for all laboratory work involving this compound[1][11]. The solid, crystalline nature of this compound presents a mechanical irritation risk from airborne dust particles[11]. For tasks with a higher risk of splashing (e.g., preparing solutions) or significant dust generation, an upgrade to chemical splash goggles is required to form a complete seal around the eyes[9].
Hand Protection
Protective gloves are essential to prevent direct skin contact, which may cause irritation[1][4]. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use. It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination[2]. After handling, dispose of contaminated gloves in accordance with institutional guidelines and wash hands thoroughly[2][11].
Body Protection
A full-length laboratory coat should be worn and kept fastened to protect against accidental skin contact[1][8]. This prevents the contamination of personal clothing. For large-scale work or spill response, additional chemical-resistant clothing, such as an apron, may be necessary[14].
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls, such as a certified chemical fume hood, respiratory protection is typically not required[1][2][13]. The primary inhalation hazard stems from breathing in fine dust particles[10][11]. If work cannot be conducted in a fume hood, if ventilation is poor, or if visible dust is generated, a NIOSH-approved or European Standard EN 149 respirator (e.g., an N95 dust mask or a half-mask respirator with a particle filter) must be used[11][13][15].
Safe Handling and Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood or designated ventilated area is operational.
-
Assemble PPE: Gather all necessary PPE as outlined in Table 1. Inspect each item for damage.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher[13].
-
Prepare Waste Container: Designate a clearly labeled, sealed container for hazardous waste. The label should include the full chemical name: "Waste this compound"[16].
Step 2: Handling the Chemical
-
Work Zone: Conduct all manipulations of the solid compound within the chemical fume hood to contain any dust.
-
Dispensing: Use a spatula to carefully weigh the powder, minimizing any actions that could generate airborne dust. Avoid pouring the dry powder.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases[10][17].
Step 3: Post-Operational Cleanup
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent.
-
Clean Equipment: Thoroughly clean all non-disposable equipment used during the procedure.
-
Remove PPE: Remove PPE in the correct order (gloves first), avoiding contamination of skin and hair.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE[11].
Step 4: Waste Segregation and Disposal
-
Collect Waste: Place all contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) and unused chemical into the designated hazardous waste container[16].
-
Seal and Store: Securely seal the waste container and store it in a designated hazardous waste accumulation area away from incompatible materials[16].
-
Regulatory Compliance: Never dispose of this compound down the drain[9][15][18]. All waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department, in accordance with all local, state, and federal regulations[9][16][18].
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste[16].
Visualized Safety Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
SAFETY DATA SHEET - 2-Phenylbenzimidazole-5-sulfonic acid (Disposal Considerations) . Fisher Scientific. [Link]
-
Material Safety Data Sheet - ENSULIZOLE . Amazon S3. [Link]
-
SULPHONIC ACID, 90% Safety Data Sheet . GHS. [Link]
-
Strategies for the Safe Handling of Sulfonic Acid . Capital Resin Corporation. (2022-09-13). [Link]
-
Material Safety Data Sheet - Diphenylamine-4-sulfonic acid sodium salt . Cole-Parmer. [Link]
-
SAFETY DATA SHEET - Phenylbenzimidazole Sulfonic Acid . Bisor Corporation. (2021-08-16). [Link]
-
2-Phenylbenzimidazole-5-Sulfonic Acid Summary . PubChem, National Center for Biotechnology Information. [Link]
-
Occupational Safety Resources on Sulfuric Acid . NC DPH. (2019-12-17). [Link]
-
Material Safety Data Sheet - Benzimidazole, 98% . Cole-Parmer. [Link]
-
Safe Handling Guide: Sulfuric Acid . CORECHEM Inc. [Link]
-
Material Safety Data Sheet - 2-Phenylbenzimidazole-5-sulfonic acid, 98% . Cole-Parmer. [Link]
-
MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99% . Oxford Lab Fine Chem LLP. [Link]
-
PHENYLBENZIMIDAZOLE SULFONIC ACID Patient Information . Chemotechnique Diagnostics. [Link]
Sources
- 1. fishersci.it [fishersci.it]
- 2. v6-file.globalso.com [v6-file.globalso.com]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. capitalresin.com [capitalresin.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.ctfassets.net [assets.ctfassets.net]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
